2-Fluorocinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYHZMJKDCFAK-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluorocinnamaldehyde
Introduction: The Strategic Role of Fluorine in Aldehyde Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronegativity, size, and metabolic stability of fluorine can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic profile. 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, represents a versatile building block that leverages these principles. Its utility stems from the combined reactivity of the α,β-unsaturated aldehyde and the electronic effects of the ortho-fluoro substituent on the phenyl ring. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications in research and development, tailored for scientists and professionals in the field.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Chemical Abstract Service Number: 149733-71-1 [1]
This unique numerical identifier ensures that researchers are referencing the identical chemical substance, specifically the (E)-isomer of 3-(2-fluorophenyl)prop-2-enal.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 149733-71-1 | [1] |
| Synonyms | (E)-3-(2-Fluorophenyl)acrylaldehyde, (E)-3-(2-fluorophenyl)prop-2-enal | [1] |
| Molecular Formula | C₉H₇FO | N/A |
| Molecular Weight | 150.15 g/mol | N/A |
| Appearance | Expected to be a solid or oil, consistent with similar cinnamaldehyde derivatives. | N/A |
| Boiling Point | Not explicitly available; related cinnamaldehydes have high boiling points. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, acetone). | N/A |
Synthesis of this compound: The Claisen-Schmidt Condensation
The most direct and industrially scalable method for synthesizing cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed cross-aldol condensation between an aromatic aldehyde (which lacks α-hydrogens) and an aliphatic aldehyde or ketone. In the case of this compound, the synthesis proceeds via the reaction of 2-fluorobenzaldehyde with acetaldehyde.
The causality behind this choice of reaction is its efficiency and selectivity. Because 2-fluorobenzaldehyde has no α-hydrogens, it cannot self-condense. Acetaldehyde, possessing acidic α-hydrogens, readily forms an enolate in the presence of a base (like sodium hydroxide), which then acts as the nucleophile. The subsequent dehydration of the aldol addition product is driven by the formation of a highly conjugated system, yielding the stable α,β-unsaturated aldehyde.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
The following is a representative, self-validating protocol for the synthesis of this compound.
-
Reaction Setup: To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add acetaldehyde (1.5 eq). The use of an excess of the enolizable partner helps to drive the reaction to completion and minimize self-condensation of acetaldehyde.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (20-25°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the 2-fluorobenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography or distillation to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Expected Observations |
| ¹H NMR | - Aldehydic Proton (CHO): A doublet in the downfield region (δ 9.5-10.5 ppm) due to coupling with the adjacent vinyl proton. - Vinyl Protons (-CH=CH-): Two doublets in the region of δ 6.5-8.0 ppm, showing characteristic trans coupling (J ≈ 16 Hz). - Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm, characteristic of a substituted benzene ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. - Aromatic Carbon bonded to Fluorine (C-F): A doublet with a large coupling constant (¹JCF ≈ 250 Hz) in the aromatic region (δ 160-165 ppm).[2] - Other Aromatic and Vinyl Carbons: Signals in the δ 115-150 ppm range. The carbons ortho and para to the fluorine will show smaller C-F couplings.[2] |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685-1710 cm⁻¹. Conjugation to the double bond and aromatic ring lowers the frequency from a typical aliphatic aldehyde.[3] - C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150.15, corresponding to the molecular weight of the compound. - Fragmentation: Characteristic fragmentation patterns would include the loss of -CHO (m/z 29) and other fragments corresponding to the stable aromatic structure. |
Applications in Drug Discovery and Development
While specific research on this compound is emerging, the applications of its isomer, 4-Fluorocinnamaldehyde, provide a strong rationale for its utility as a synthon in medicinal chemistry. Fluorinated cinnamaldehydes are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules.
A prominent example is the synthesis of thiosemicarbazone derivatives as potential urease inhibitors .[4] Urease is an enzyme that plays a key role in the pathogenesis of infections by Helicobacter pylori, which are linked to gastric ulcers.[4]
The general synthesis involves a condensation reaction between the fluorinated cinnamaldehyde and a substituted thiosemicarbazide.
Sources
An In-depth Technical Guide to the Physical Properties of 2-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for synthetic chemistry and drug discovery. The strategic placement of a fluorine atom at the ortho-position of the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive examination of the core physical properties of this compound, complete with detailed experimental protocols, causality-driven explanations of methodological choices, and an overview of its relevance in scientific research.
Introduction: The Significance of Fluorination in Cinnamaldehyde Scaffolds
Cinnamaldehyde and its derivatives are a well-established class of compounds with diverse applications, ranging from flavor and fragrance to medicinal chemistry.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] In the context of cinnamaldehyde, the ortho-fluoro substitution in this compound introduces a potent inductive effect and alters the conformational preferences of the molecule, making it a valuable intermediate for the synthesis of novel bioactive compounds.[4] Its applications are being explored in the development of new therapeutic agents, including urease inhibitors and anticancer agents.[1][5]
Core Physical and Chemical Properties
A precise understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in a laboratory setting. These properties dictate its behavior in different solvents, its stability, and the optimal conditions for its storage and handling.
| Property | Value | Source(s) |
| CAS Number | 149733-71-1 | [6][7][8] |
| Molecular Formula | C₉H₇FO | [6][7][8] |
| Molecular Weight | 150.15 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 245.6 °C at 760 mmHg | [7] |
| Density | 1.138 g/cm³ | [7] |
| Refractive Index | 1.554 | [7] |
| Flash Point | 91.3 °C | [7] |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as ethanol, methanol, chloroform, and ethyl acetate. | [9] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination (for solid derivatives)
While this compound is a liquid at room temperature, its derivatives are often solids. The melting point is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped at a controlled rate.
-
Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
-
Rationale: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range. A slow heating rate (~1-2 °C/min) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile of this compound is essential for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane) are chosen.
-
Qualitative Assessment: A small amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated, and the solubility is observed at room temperature.
-
Quantitative Determination (Isothermal Method): a. An excess of this compound is added to a known volume of the solvent in a sealed vial. b. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. c. The saturated solution is filtered to remove undissolved solid. d. The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Rationale: This systematic approach provides both a quick qualitative overview and precise quantitative data on the solubility of the compound, which is critical for process development and optimization.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
-
Aldehydic Proton (CHO): A singlet or a doublet with a small coupling constant is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Vinylic Protons (-CH=CH-): Two doublets or doublets of doublets are expected in the region of δ 6.5-8.0 ppm, showing coupling to each other (trans coupling constant typically 15-18 Hz) and potentially smaller couplings to the aromatic protons.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0 and 8.0 ppm is expected for the four protons on the fluorinated phenyl ring. The fluorine substitution will influence the chemical shifts and introduce additional splitting (H-F coupling).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of distinct carbon environments and will be influenced by the fluorine atom.
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.
-
Vinylic and Aromatic Carbons: Signals for the eight sp² hybridized carbons of the cinnamaldehyde backbone and the phenyl ring are expected between δ 110 and 165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum is a rapid method to identify the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. Conjugation with the double bond and the aromatic ring shifts this band to a lower wavenumber compared to a saturated aldehyde.
-
C=C Stretch (Alkene and Aromatic): Medium to strong absorptions are anticipated in the 1580-1640 cm⁻¹ region.
-
C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch, typically found around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the aryl-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (150.15).
-
Fragmentation Pattern: Common fragmentation pathways for cinnamaldehydes include the loss of the formyl radical (-CHO), leading to a fragment at m/z 121, and cleavage of the vinylic bond.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10] It is also flammable.[4] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It should be stored away from strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The strategic incorporation of fluorine in this cinnamaldehyde scaffold offers significant potential for the development of novel molecules in medicinal chemistry and other fields. A thorough understanding of its physical characteristics, as outlined in this document, is fundamental for its successful application in research and development.
References
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- Islam, M., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 14(1), 1-18.
- BenchChem. (2025). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. Retrieved from a hypothetical BenchChem technical document.
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A Comprehensive Technical Guide to 2-Fluorocinnamaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, fluorinated compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[1][2] 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, represents a key building block in the synthesis of a variety of complex organic molecules with potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic profile, and potential applications of this compound, offering a critical resource for professionals in the field.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
Molecular Structure:
This compound possesses the chemical formula C₉H₇FO and a molecular weight of 150.15 g/mol .[3][4] The structure features a benzene ring substituted with a fluorine atom at the ortho position relative to a propenal side chain. This substitution pattern significantly influences the molecule's reactivity and electronic properties.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇FO | [3][4] |
| Molecular Weight | 150.15 g/mol | [3][4] |
| CAS Number | 149733-71-1 | [3][4] |
| Boiling Point | 245.6°C at 760 mmHg | [3] |
| Density | 1.138 g/cm³ | [3] |
| Flash Point | 91.3°C | [3] |
| Refractive Index | 1.554 | [3] |
| Vapor Pressure | 0.0284 mmHg at 25°C | [3] |
These properties indicate that this compound is a relatively high-boiling liquid with moderate flammability. Its density suggests it is slightly heavier than water.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of 2-fluorobenzaldehyde with acetaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of sodium hydroxide in water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Aldehyde Addition: 2-Fluorobenzaldehyde is added to the cooled basic solution.
-
Acetaldehyde Addition: Acetaldehyde is then added dropwise to the reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction and prevent self-condensation of acetaldehyde.
-
Reaction Monitoring: The reaction is stirred at a low temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).
-
Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
The causality behind these steps lies in the generation of an enolate from acetaldehyde by the base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the spectroscopic characterization of this compound.
Applications in Medicinal Chemistry and Drug Development
This compound serves as a versatile precursor for the synthesis of various biologically active compounds. The presence of the fluorine atom can enhance the pharmacological properties of the resulting molecules. [1][5]
Precursor for Heterocyclic Compounds
The aldehyde functionality and the double bond in this compound make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. Many of these heterocyclic scaffolds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6]
Synthesis of Biologically Active Derivatives
Derivatives of cinnamaldehyde have been reported to possess various biological activities. For instance, thiosemicarbazone derivatives of 4-fluorocinnamaldehyde have shown potent urease inhibitory activity, which is relevant for the treatment of ulcers caused by Helicobacter pylori. [7][8]Similar derivatives of this compound could be synthesized and evaluated for a range of biological targets. The 2-fluoro substitution may lead to altered binding interactions and pharmacokinetic profiles compared to other isomers.
Potential as a Pharmacophore
The α,β-unsaturated aldehyde moiety is a known Michael acceptor and can react with nucleophilic residues in biological macromolecules. This reactivity can be harnessed in the design of covalent inhibitors. The fluorine substitution can modulate the electrophilicity of the β-carbon, thereby fine-tuning the reactivity and selectivity of the compound towards its target.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related 2-fluorobenzaldehyde provides valuable guidance.
Hazard Identification:
-
Flammability: this compound is a combustible liquid. Keep away from heat, sparks, and open flames. [3]* Irritation: Based on data for 2-fluorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory tract. [9]* Toxicity: The toxicity profile of this compound has not been extensively studied. However, related unsaturated aldehydes can be toxic if ingested, inhaled, or absorbed through the skin. [10][11] Recommended Handling Procedures:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or vapors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of a reactive propenal side chain and a fluorine-substituted aromatic ring provides a platform for the creation of novel molecules with diverse biological activities. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics, coupled with stringent safety protocols, is paramount for its successful application in the laboratory. This technical guide serves as a foundational resource for researchers and scientists seeking to explore the potential of this compound in their synthetic and medicinal chemistry endeavors.
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A Technical Guide to the Spectroscopic Characterization of 2-Fluorocinnamaldehyde
This guide provides an in-depth analysis of the spectroscopic data for 2-Fluorocinnamaldehyde (2-FCA), a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and verify purity. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.
Introduction: The Molecular Portrait of this compound
This compound, with the chemical formula C₉H₇FO, is an α,β-unsaturated aromatic aldehyde. Its structure consists of a benzene ring substituted with a fluorine atom at the ortho position, attached to a propenal side chain. The trans (or E) isomer is typically the more stable and common form.
The electronic interplay between the fluorine atom, the aromatic ring, the conjugated π-system of the alkene, and the carbonyl group creates a unique spectroscopic fingerprint. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating this structure. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive and validated structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For 2-FCA, both ¹H and ¹³C NMR are crucial, with the fluorine atom providing an additional layer of diagnostic information through heteronuclear coupling.
Proton (¹H) NMR Spectroscopy
Theoretical Principles: In ¹H NMR of 2-FCA, we expect to see distinct signals for the aldehydic proton, the two vinylic (alkene) protons, and the four protons of the aromatic ring. The chemical shift (δ) of each proton is influenced by its local electronic environment. The coupling constant (J), which describes the interaction between neighboring non-equivalent protons, provides information about the connectivity and stereochemistry. The presence of the fluorine atom introduces additional splitting (JHF coupling) for nearby protons, a key diagnostic feature.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-FCA sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Data Interpretation & Summary: The trans configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between the vinylic protons H-β and H-α. The aldehydic proton (H-α) is coupled to the adjacent vinylic proton (H-β), appearing as a doublet. The aromatic region shows complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| Aldehyde (-CHO) | 9.7 - 9.8 | Doublet (d) | JHα-Hβ ≈ 7.5 |
| H-β | 7.6 - 7.7 | Doublet (d) | JHβ-Hα ≈ 16.0 |
| Aromatic (H-6) | 7.8 - 7.9 | Multiplet (m) | H-H and H-F couplings |
| Aromatic (H-3, H-4, H-5) | 7.1 - 7.6 | Multiplet (m) | H-H and H-F couplings |
| H-α | 6.7 - 6.8 | Doublet of Doublets (dd) | JHα-Hβ ≈ 16.0, JHα-CHO ≈ 7.5 |
Note: Data are representative and can vary based on solvent and spectrometer frequency. Data for the aromatic region is estimated based on known spectra of 2-fluorobenzaldehyde[1][2] and cinnamaldehyde derivatives.
Carbon-¹³ (¹³C) NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides a map of the carbon framework. Key signals include the aldehyde carbonyl carbon, two sp² alkene carbons, and six sp² aromatic carbons. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other nearby carbons will show smaller two-, three-, or four-bond couplings (ⁿJCF), which is a powerful tool for assigning the aromatic signals.
Experimental Protocol: Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same FT-NMR spectrometer.
-
Acquisition Parameters: A standard ¹³C experiment involves proton decoupling (e.g., broadband decoupling) to simplify the spectrum, resulting in singlets for each unique carbon. A larger number of scans (e.g., 256 or more) is often required.
-
Advanced Techniques: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each carbon with its directly attached proton(s), greatly aiding in definitive assignments[3][4].
Caption: Workflow for ¹³C NMR Spectroscopy.
Data Interpretation & Summary: The aldehyde carbon is the most deshielded, appearing furthest downfield. The C-F bond causes a significant downfield shift and a large doublet splitting for C-2.
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Feature / Coupling |
| Aldehyde (C=O) | 192 - 194 | Downfield, characteristic of α,β-unsaturated aldehydes[5]. |
| C-2 (C-F) | 161 - 164 | Doublet, large ¹JCF (~255 Hz). |
| C-β | 150 - 153 | Alkene carbon, deshielded by conjugation. |
| Aromatic (C-4) | 134 - 136 | Deshielded due to position relative to substituents. |
| Aromatic (C-6) | 130 - 132 | |
| C-α | 128 - 130 | Alkene carbon, shielded relative to C-β. |
| Aromatic (C-1) | 124 - 126 | Doublet, ²JCF coupling. |
| Aromatic (C-5) | 124 - 125 | |
| Aromatic (C-3) | 116 - 117 | Doublet, ²JCF coupling. |
Note: Chemical shifts are estimated based on data for 2-fluorobenzaldehyde[6][7] and general values for unsaturated aldehydes[8]. C-F coupling constants can be diagnostic for assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds.[9][10] It is an excellent technique for the rapid identification of functional groups. For 2-FCA, the most prominent and diagnostic peaks will be from the carbonyl (C=O), alkene (C=C), aromatic ring, and C-F bond vibrations.
Experimental Protocol: Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used. ATR allows for the direct analysis of a small amount of the neat liquid or solid sample with minimal preparation.
-
Sample Application: A single drop of liquid 2-FCA or a small amount of the solid is placed directly onto the ATR crystal.
-
Data Collection: A background spectrum of the empty ATR crystal is collected first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical range scanned is 4000 to 400 cm⁻¹.
Caption: Workflow for ATR-FTIR Spectroscopy.
Data Interpretation & Summary: The IR spectrum is dominated by a very strong, sharp peak for the C=O stretch. Its position is lowered from a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Medium-Weak | Aromatic & Vinylic C-H Stretch |
| ~2820, ~2720 | Weak | Aldehydic C-H Stretch (Fermi doublet)[9] |
| 1680 - 1700 | Strong, Sharp | Conjugated Aldehyde C=O Stretch[10][11] |
| 1620 - 1640 | Medium-Strong | Alkene C=C Stretch[11] |
| 1570 - 1600 | Medium | Aromatic C=C Ring Stretch |
| 1200 - 1250 | Strong | Aromatic C-F Stretch |
| ~975 | Strong | trans-Alkene C-H Out-of-Plane Bend |
| ~760 | Strong | ortho-Disubstituted Benzene C-H Out-of-Plane Bend |
Note: Peak positions are based on typical values for cinnamaldehyde[12] and other substituted aldehydes[13][14].
Mass Spectrometry (MS): Determining Mass and Fragmentation
Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest m/z peak of significant intensity is often the molecular ion (M⁺•), which corresponds to the molecular weight of the compound (150.15 g/mol for C₉H₇FO). The fragmentation pattern provides a "fingerprint" that can confirm the structure.
Experimental Protocol: Data Acquisition
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like 2-FCA. This separates the sample from impurities before it enters the mass spectrometer. Alternatively, direct infusion can be used.
-
Ionization: In the ion source (e.g., EI source), the molecules are ionized, typically at 70 eV.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for GC-MS Analysis.
Data Interpretation & Summary: The mass spectrum of 2-FCA will show a clear molecular ion peak at m/z 150. Key fragmentation pathways include the loss of the aldehyde group and cleavage of the propenal chain.
| m/z Value | Proposed Fragment | Structural Identity |
| 150 | [C₉H₇FO]⁺• | Molecular Ion (M⁺•) |
| 149 | [C₉H₆FO]⁺ | [M-H]⁺ |
| 121 | [C₈H₆F]⁺ | [M-CHO]⁺ |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of F and C₂H₂O) |
Note: Fragmentation patterns are predicted based on the known behavior of aromatic aldehydes and cinnamaldehyde derivatives[15]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy[16].
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of structural information. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm stereochemistry, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. By integrating the data from these orthogonal techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this compound, ensuring its suitability for downstream applications in research and development.
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An In-depth Technical Guide to the Synthesis of 2-Fluorocinnamaldehyde
Abstract
2-Fluorocinnamaldehyde is a valuable aromatic aldehyde featuring both a fluorine substituent and an α,β-unsaturated carbonyl moiety. This unique combination of functional groups makes it a critical building block in medicinal chemistry and materials science, notably in the synthesis of specialized thiosemicarbazones and other bioactive heterocycles.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4][5] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the underlying chemical principles, offering a comparative analysis of key synthetic routes and providing detailed, field-tested protocols.
Strategic Approaches to Synthesis: A Retrosynthetic Analysis
The core structure of this compound consists of a 2-fluorophenyl group connected to a propenal fragment. Retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic strategies:
-
Cα-Cβ Bond Disconnection: This is the most intuitive approach, suggesting a condensation reaction. It disconnects the molecule into 2-fluorobenzaldehyde and a two-carbon acetaldehyde equivalent. This strategy is realized through base-catalyzed aldol-type reactions.
-
Aryl-Cα Bond Disconnection: This approach involves forming the bond between the aromatic ring and the α-carbon of the cinnamaldehyde system. This is characteristic of modern cross-coupling reactions, such as the Heck reaction, which would couple a 2-fluoroaryl species with an acrolein derivative.
This guide will focus on the three most prevalent and practical realizations of these strategies: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Heck Reaction.
Synthetic Methodology I: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used variant of the crossed aldol condensation. It involves the reaction of an aromatic aldehyde lacking α-hydrogens (like 2-fluorobenzaldehyde) with an enolizable aldehyde or ketone (like acetaldehyde).[6][7] This specificity prevents self-condensation of the aromatic aldehyde, leading to a cleaner reaction profile and making it a highly reliable method for synthesizing cinnamaldehydes.
Causality and Mechanistic Insight
The reaction proceeds via a base-catalyzed mechanism. The base (e.g., NaOH) selectively deprotonates the α-carbon of acetaldehyde, which possesses acidic protons, to form a nucleophilic enolate. 2-Fluorobenzaldehyde, lacking α-protons, cannot form an enolate and thus serves exclusively as the electrophile. The enolate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde, this compound.[7]
Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Synthetic Methodology II: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, offering exceptional control over the position of the newly formed double bond.[8][9][10] It facilitates the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide byproduct.[11] For the synthesis of this compound, this involves reacting 2-fluorobenzaldehyde with a formylmethylene triphenylphosphorane ylide.
Expertise in Practice: Ylide Generation and Stereochemistry
The Wittig reagent is typically prepared in situ. The process begins with the formation of a phosphonium salt, for example, from the reaction of triphenylphosphine with a 2-haloacetaldehyde equivalent. This salt is then deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the nucleophilic ylide.
A key consideration is the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) are less reactive and generally lead to the (E)-alkene isomer as the major product. Non-stabilized ylides (with alkyl substituents) are more reactive and typically yield the (Z)-alkene.[8] For cinnamaldehyde synthesis, the ylide is semi-stabilized, often resulting in a mixture of isomers, though the (E)-isomer is generally favored due to thermodynamic stability. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]
Caption: General workflow for the Wittig synthesis of this compound.
Synthetic Methodology III: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene.[12] It provides a modern, versatile alternative for synthesizing substituted alkenes.[13][14] To produce this compound, this route would typically involve coupling a 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene) with acrolein in the presence of a palladium catalyst and a base.
The Catalytic Cycle: A Self-Validating System
The trustworthiness of the Heck reaction lies in its well-understood and robust catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the alkene (acrolein) into the palladium-aryl bond. The final steps involve β-hydride elimination to release the product (this compound) and reductive elimination of HX by a base to regenerate the active Pd(0) catalyst, allowing the cycle to repeat.[15][16]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on factors such as substrate availability, required scale, desired purity, and tolerance for specific reagents.
| Parameter | Claisen-Schmidt Condensation | Wittig Reaction | Mizoroki-Heck Reaction |
| Starting Materials | 2-Fluorobenzaldehyde, Acetaldehyde | 2-Fluorobenzaldehyde, Haloacetaldehyde, PPh₃ | 2-Fluoroaryl Halide, Acrolein |
| Key Reagents | Simple base (NaOH, KOH) | Strong base (n-BuLi), PPh₃ | Pd catalyst, Base (e.g., Et₃N) |
| Atom Economy | High | Moderate (generates Ph₃P=O waste) | High (catalytic) |
| Stereoselectivity | Generally favors the more stable (E)-isomer. | Can be tuned, but may produce E/Z mixtures. | Generally high, favoring the (E)-isomer. |
| Advantages | Operationally simple, inexpensive reagents, good yields. | High functional group tolerance, unambiguous C=C bond location.[10] | Excellent functional group tolerance, high efficiency. |
| Disadvantages | Potential for side reactions if acetaldehyde self-condenses. | Requires stoichiometric phosphine, strong base, byproduct removal. | Expensive catalyst, potential for phosphine ligand toxicity. |
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Reagents and Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (e.g., 10.0 g, 80.6 mmol) in ethanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 4.8 g, 120 mmol) in water (50 mL) and cool it in the ice bath.
-
Condensation: While maintaining the temperature of the aldehyde solution below 10 °C, add the acetaldehyde (e.g., 6.7 mL, 120.9 mmol) in one portion. Immediately begin the slow, dropwise addition of the cold NaOH solution over 30-45 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture by carefully adding dilute HCl until the pH is ~7. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Characterization Data
The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~9.7 (d, CHO), ~7.6-7.0 (m, Ar-H), ~6.7 (dd, Cβ-H) ppm. Coupling constants (J values) will be critical for confirming structure. |
| ¹³C NMR (CDCl₃) | δ ~193 (CHO), ~160 (d, C-F), ~152 (Cβ), ~130-115 (Ar-C), ~128 (Cα) ppm. |
| IR (neat) | ν ~1685 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1625 cm⁻¹ (C=C stretch), ~1230 cm⁻¹ (C-F stretch). |
| Mass Spec (EI) | m/z = 152 (M⁺), with characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.[17]
Safety and Handling
-
2-Fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Acetaldehyde: Highly flammable, volatile, and a potential carcinogen. Must be handled in a fume hood with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound can be effectively achieved through several well-established organic transformations. The Claisen-Schmidt condensation stands out as the most direct, economical, and operationally simple method for moderate to large-scale preparations. For syntheses requiring high functional group tolerance where starting materials are more exotic, the Wittig and Heck reactions offer powerful, albeit more complex, alternatives. The choice of methodology should be guided by a thorough analysis of the specific experimental constraints and desired outcomes, as detailed in this guide.
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An In-Depth Technical Guide to the Synthesis of 2-Fluorocinnamaldehyde: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-fluorocinnamaldehyde, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer an in-depth analysis of the core synthetic strategies, focusing on the causality behind experimental choices and providing field-proven insights. We will explore three principal methodologies: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Palladium-Catalyzed Heck Reaction. Each section will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the relative advantages and disadvantages to guide researchers in selecting the most appropriate method for their specific application. This guide is grounded in authoritative references to ensure scientific integrity and provides detailed characterization data to facilitate the identification and quality control of the target compound.
Introduction: The Significance of this compound
This compound is an α,β-unsaturated aldehyde featuring a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique electronic properties and conformational constraints that are highly sought after in the design of novel bioactive molecules and advanced materials. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate the lipophilicity of a molecule, thereby improving its pharmacokinetic profile.[1] Consequently, this compound serves as a critical starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.
The synthetic accessibility of this compound is therefore of paramount importance. This guide will provide a detailed examination of the most effective methods for its preparation, enabling researchers to make informed decisions in their synthetic endeavors.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several angles, each with its own set of advantages and challenges. The choice of starting material is intrinsically linked to the chosen synthetic route. The three most prominent and reliable methods are:
-
Claisen-Schmidt Condensation: A classic and straightforward approach involving the base-catalyzed reaction of 2-fluorobenzaldehyde with acetaldehyde.
-
Wittig Reaction: A versatile and highly specific method for olefination, starting from 2-fluorobenzaldehyde and a suitable phosphorus ylide.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction, typically utilizing an aryl halide or boronic acid and an alkene.
The following sections will delve into the specifics of each of these methodologies.
Claisen-Schmidt Condensation: The Direct Aldol Approach
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde that cannot enolize (like 2-fluorobenzaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde).[2][3] It is often the most direct and cost-effective method for synthesizing cinnamaldehyde derivatives.
Mechanism and Rationale
The reaction proceeds via the formation of an enolate from acetaldehyde upon treatment with a base, typically sodium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound. The dehydration step is driven by the formation of an extended conjugated system involving the phenyl ring, the double bond, and the carbonyl group.
Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.[4][5]
Materials:
-
2-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution.
-
To this basic solution, add acetaldehyde (1.1-1.5 eq) dropwise, ensuring the temperature remains low.
-
Allow the reaction mixture to stir at room temperature for several hours (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[6]
Field-Proven Insights
-
Temperature Control: The initial addition of acetaldehyde should be performed at low temperatures to minimize self-condensation of acetaldehyde.
-
Stoichiometry: Using a slight excess of acetaldehyde can help drive the reaction to completion. However, a large excess can lead to undesired side products.
-
Work-up: Careful neutralization is crucial to prevent degradation of the product.
-
Purity: The primary impurity is often unreacted 2-fluorobenzaldehyde, which can typically be separated by column chromatography.
Wittig Reaction: Precision in Olefination
The Wittig reaction provides a highly regioselective method for forming the carbon-carbon double bond, making it an excellent choice for the synthesis of this compound.[7][8] This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent.
Mechanism and Rationale
The Wittig reaction begins with the nucleophilic attack of the ylide carbanion on the carbonyl carbon of 2-fluorobenzaldehyde. This forms a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to form the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9]
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A Technical Guide to the Reactivity of 2-Fluorocinnamaldehyde for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique and versatile platform for synthetic chemistry, driven by the nuanced electronic and steric effects of the ortho-fluoro substituent. This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights for its application in medicinal chemistry and materials science. The guide delves into the synthesis of this key intermediate and explores its reactivity in nucleophilic additions, cycloaddition reactions, oxidation-reduction processes, and as a Michael acceptor. Each section is underpinned by mechanistic explanations, detailed experimental protocols for analogous reactions, and a critical evaluation of how the 2-fluoro group modulates the molecule's chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Role of the Ortho-Fluoro Substituent
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] In this compound, the placement of the fluorine atom at the ortho position of the phenyl ring introduces a fascinating interplay of inductive and steric effects that modulate the reactivity of the entire cinnamaldehyde scaffold. This guide will dissect these effects and provide a detailed exploration of the synthetic utility of this versatile building block.
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies, primarily involving the formation of the α,β-unsaturated aldehyde system from 2-fluorobenzaldehyde.
Aldol Condensation
A common and straightforward approach is the Claisen-Schmidt condensation, a type of aldol condensation, between 2-fluorobenzaldehyde and acetaldehyde.[3][4] This reaction is typically base-catalyzed and proceeds through the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration yields the target α,β-unsaturated aldehyde.
Experimental Protocol: Synthesis of a Cinnamaldehyde Derivative via Claisen-Schmidt Condensation (Analogous Protocol) [3][4]
-
Materials:
-
2-Fluorobenzaldehyde (1 equivalent)
-
Acetaldehyde (1.5 equivalents)
-
Sodium hydroxide (1.2 equivalents)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath.
-
Add a solution of 2-fluorobenzaldehyde in ethanol to the cooled NaOH solution.
-
Slowly add acetaldehyde to the reaction mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
Wittig Reaction
The Wittig reaction provides another powerful tool for the synthesis of this compound, offering excellent control over the formation of the double bond.[5][6][7][8][9] This method involves the reaction of 2-fluorobenzaldehyde with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.
Diagram: Wittig Reaction for this compound Synthesis
Caption: General workflow of the Wittig reaction for the synthesis of this compound.
Spectroscopic Profile (Predicted)
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 9.8 ppm (doublet) | Deshielded due to the electronegativity of the carbonyl oxygen and the aromatic ring current. Coupled to the adjacent vinyl proton. |
| Vinylic protons (-CH=CH-) | δ 6.8 - 7.8 ppm (multiplets) | Complex splitting pattern due to coupling with each other and the aldehydic proton. | |
| Aromatic protons | δ 7.0 - 7.6 ppm (multiplets) | Complex splitting due to the fluorine substituent and coupling with each other. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for α,β-unsaturated aldehydes. |
| Aromatic carbon bearing fluorine | δ 158 - 162 ppm (doublet, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling constant is characteristic. | |
| IR Spectroscopy | C=O stretch | 1680 - 1700 cm⁻¹ (strong) | Conjugation with the double bond and aromatic ring lowers the frequency compared to a saturated aldehyde. |
| C-H stretch (aldehyde) | 2720 - 2750 cm⁻¹ and 2820 - 2850 cm⁻¹ (medium) | Characteristic Fermi doublet for the aldehydic C-H stretch. | |
| C=C stretch (alkene) | ~1625 cm⁻¹ (medium) | Characteristic stretching frequency for a conjugated alkene. | |
| C-F stretch | 1200 - 1250 cm⁻¹ (strong) | Strong absorption characteristic of the C-F bond in aromatic fluorides. |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the conjugated system, which is further modulated by the ortho-fluoro substituent.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group of this compound is a prime target for nucleophilic attack.[5][6][10] The ortho-fluoro group, being electron-withdrawing, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to the unsubstituted cinnamaldehyde.
Diagram: Mechanism of Nucleophilic Addition
Caption: General mechanism of nucleophilic addition to the carbonyl group of this compound.
Cycloaddition Reactions
The α,β-unsaturated system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.[19][20][21][22][23] The electron-withdrawing nature of both the carbonyl group and the fluoro-substituted phenyl ring enhances its dienophilic character, making it a good candidate for reactions with electron-rich dienes.
Oxidation and Reduction
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert this compound to 2-fluorocinnamic acid.[24]
-
Reduction: Selective reduction of the aldehyde group to an alcohol can be achieved using hydride reagents like sodium borohydride (NaBH₄). For the complete reduction of both the aldehyde and the double bond, catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is typically used.[25][26]
Experimental Protocol: Reduction of a Cinnamaldehyde Derivative (Analogous Protocol) [25]
-
Materials:
-
This compound (1 equivalent)
-
Sodium borohydride (1.1 equivalents)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2-fluorocinnamyl alcohol.
-
This compound as a Michael Acceptor
The conjugated system in this compound makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition, also known as the Michael addition.[27][28][29][30][31] This reactivity is particularly important for the formation of C-S and C-N bonds with soft nucleophiles like thiols and amines.
Diagram: Michael Addition Workflow
Caption: General workflow for the Thia-Michael addition to this compound.
Applications in Research and Development
The diverse reactivity of this compound makes it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
Halogenated cinnamaldehyde derivatives have shown promise as antifungal and antimicrobial agents.[32][33][34][35][36] The ortho-fluoro substituent in this compound can enhance these properties and also improve the metabolic stability and membrane permeability of drug candidates. Its ability to act as a Michael acceptor is also of interest for the design of covalent inhibitors.
Materials Science
The rigid, conjugated structure of the cinnamaldehyde core, combined with the polar C-F bond, makes this compound and its derivatives interesting candidates for the synthesis of liquid crystals and other advanced materials.[37][38][39] The fluorine atom can influence the mesophase behavior and dielectric anisotropy of these materials.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in synthetic chemistry. The ortho-fluoro substituent exerts a profound influence on its electronic properties, enhancing the electrophilicity of the conjugated system and providing a handle for fine-tuning the properties of its derivatives. While specific experimental data for this compound remains somewhat limited in the public domain, this guide has provided a robust framework for understanding its reactivity based on established chemical principles and analogous systems. It is our hope that this comprehensive overview will stimulate further research into the chemistry and applications of this promising building block.
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The Biological Activity of 2-Fluorocinnamaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword
The exploration of natural product scaffolds for novel therapeutic agents remains a cornerstone of drug discovery. Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been recognized for its diverse pharmacological properties. The strategic introduction of fluorine atoms into organic molecules is a well-established medicinal chemistry tactic to modulate metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth technical overview of the anticipated biological activities of 2-Fluorocinnamaldehyde, drawing upon the extensive research conducted on its parent compound and related derivatives. While direct literature on the 2-fluoro isomer is emerging, a comprehensive analysis of structure-activity relationships (SAR) allows for robust hypothesis generation and provides a clear roadmap for future research. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.
Introduction: The Rationale for Fluorination
Cinnamaldehyde and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The core structure, an α,β-unsaturated aldehyde, is crucial for many of these activities, often acting as a Michael acceptor. The introduction of a fluorine atom at the 2-position (ortho) of the phenyl ring is expected to significantly influence the molecule's electronic properties and conformational flexibility. This substitution can enhance membrane permeability and alter the reactivity of the aldehyde and the conjugated double bond, potentially leading to enhanced potency and a unique pharmacological profile compared to the parent compound or other halogenated isomers.
Predicted Biological Activities and Mechanistic Insights
Based on the well-documented activities of cinnamaldehyde and its analogs, this compound is predicted to be a promising candidate for investigation in several key therapeutic areas.
Anti-inflammatory Activity via NF-κB and STAT3 Pathway Modulation
Causality of Experimental Choices: The pro-inflammatory transcription factors NF-κB and STAT3 are central regulators of the inflammatory response and are constitutively active in many chronic inflammatory diseases and cancers.[3][4] Cinnamaldehyde has been shown to potently inhibit these pathways.[5][6] Therefore, assessing the impact of this compound on these signaling cascades is a logical starting point for evaluating its anti-inflammatory potential.
Mechanistic Hypothesis: this compound is hypothesized to suppress inflammatory responses by inhibiting the activation of the NF-κB and STAT3 signaling pathways. In the NF-κB pathway, it likely prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit.[7] For the STAT3 pathway, it may inhibit the phosphorylation of STAT3 at the tyrosine 705 residue, preventing its dimerization and subsequent nuclear translocation.[8][9] This dual inhibition would lead to the downregulation of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][10]
Anticancer Activity
The anticancer properties of cinnamaldehyde derivatives are often linked to their ability to induce apoptosis and inhibit cell proliferation.[11][12]
Mechanistic Hypothesis: this compound is predicted to exert cytotoxic effects on cancer cells through multiple mechanisms:
-
Inhibition of STAT3: As mentioned above, STAT3 is a key oncogene, and its inhibition can halt tumor cell proliferation and induce apoptosis.[8]
-
Induction of Reactive Oxygen Species (ROS): Some cinnamaldehyde derivatives have been shown to induce apoptosis through the generation of ROS, which can trigger cell death pathways.[8]
-
Inhibition of Topoisomerases: 2-Methoxycinnamaldehyde has demonstrated the ability to inhibit both topoisomerase I and II, enzymes critical for DNA replication in cancer cells.[13] The 2-fluoro substitution may confer similar activity.
Antimicrobial Activity
Cinnamaldehyde is a well-known antimicrobial agent.[14] Its derivatives often retain or exceed this activity.
Mechanistic Hypothesis: The primary antimicrobial mechanism of cinnamaldehyde and its analogs is the inhibition of the bacterial cell division protein FtsZ.[15][16][17] FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring at the site of cell division.[15] this compound is expected to bind to FtsZ, disrupting its polymerization and GTPase activity, leading to filamentation and eventual cell death.[14][15]
Urease Inhibition
Derivatives of 4-Fluorocinnamaldehyde have been synthesized and shown to be potent urease inhibitors.[18][19] Urease is a key enzyme for pathogens like Helicobacter pylori.
Mechanistic Hypothesis: this compound derivatives, particularly thiosemicarbazones, are expected to act as urease inhibitors.[18][20] The mechanism is likely competitive inhibition, where the molecule binds to the active site of the urease enzyme, preventing the hydrolysis of urea.[19]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a robust framework for the initial screening and characterization of this compound.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HCT116, SK-MEL-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][21]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit bacterial growth.[22]
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using Mueller Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[22]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[23][24]
Protocol:
-
Reagent Preparation: Prepare solutions of Jack bean urease, urea, and the reagents for the indophenol reaction (phenol/sodium nitroprusside and sodium hypochlorite/sodium hydroxide).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound (this compound) at various concentrations, followed by 25 µL of urease solution. Incubate at 37°C for 15 minutes.[23][25]
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for another 30 minutes at 37°C.
-
Color Development: Add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well. Incubate for 30 minutes for color development.
-
Data Acquisition: Measure the absorbance at 625-670 nm.[23]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.[23]
Data Presentation and Comparative Analysis
Quantitative data should be meticulously recorded and presented for clear interpretation. The table below provides a template for comparing the activity of this compound with its parent compound and other derivatives.
| Compound | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| This compound | Experimental Data | ||||
| Cinnamaldehyde | Antimicrobial | Broth Microdilution | E. coli | ~1 mg/mL | [14] |
| Cinnamaldehyde | Anticancer | MTT Assay | Bladder Cancer 5637 | Dose-dependent | [12] |
| 2'-Hydroxycinnamaldehyde | Anticancer (STAT3 inh.) | Luciferase Assay | HCT-116 | Dose-dependent | [8] |
| 4-Fluorocinnamaldehyde derivative (3c) | Urease Inhibition | Indophenol Method | Jack Bean Urease | 2.7 ± 0.5 | [18][19] |
| 2-Methoxycinnamaldehyde | Anticancer | Proliferation Assay | SK-Hep-1 | Dose-dependent | [13] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 2-position is anticipated to confer potent anti-inflammatory, anticancer, and antimicrobial properties, likely through the modulation of key signaling pathways such as NF-κB and STAT3, and the inhibition of essential microbial enzymes like FtsZ. The experimental protocols detailed in this guide provide a clear and validated path for systematically evaluating these activities. Future research should focus on a comprehensive in vitro evaluation, followed by in vivo studies in relevant disease models to ascertain the therapeutic potential of this compound. Furthermore, detailed SAR studies comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers will be invaluable in understanding the role of fluorine placement in modulating biological activity.
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2-Fluorocinnamaldehyde: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Untapped Potential of a Fluorinated Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that 2-Fluorocinnamaldehyde emerges as a molecule of significant interest. While its direct applications are an area of burgeoning research, its structural alerts—namely the α,β-unsaturated aldehyde and the ortho-fluorine substitution on the phenyl ring—suggest a wealth of potential in medicinal chemistry. This guide provides an in-depth exploration of the prospective applications of this compound, drawing upon established knowledge of related cinnamaldehyde derivatives and the principles of medicinal chemistry to illuminate a path for future research and drug development.
The core of this compound's potential lies in its nature as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins.[1] This capacity for covalent bond formation can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions, a mechanism that is increasingly being harnessed for the development of targeted therapies. Furthermore, the presence of the fluorine atom at the 2-position of the phenyl ring can modulate the reactivity of the Michael acceptor and influence the molecule's overall pharmacokinetic profile.
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound and its derivatives.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be readily achieved through a Claisen-Schmidt condensation, a reliable and well-established method in organic chemistry. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or another aldehyde. In this case, 2-fluorobenzaldehyde serves as the aldehyde component, and acetaldehyde provides the enolate for the condensation.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound via Claisen-Schmidt condensation.
Step-by-Step Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.5 equivalents).
-
Base Catalysis: Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the mixture at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Potential Therapeutic Applications of this compound
The structural features of this compound suggest its potential as a versatile scaffold for the development of novel therapeutic agents across several disease areas. The following sections will explore these potential applications in detail, providing hypothetical yet plausible mechanisms of action and experimental frameworks for their investigation.
Anticancer Activity: A Multi-pronged Approach
Cinnamaldehyde and its derivatives have demonstrated significant anticancer effects through various mechanisms.[2][3][4] The introduction of a fluorine atom in the 2-position could enhance these activities.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. 2'-Hydroxycinnamaldehyde has been identified as a direct inhibitor of STAT3.[5] It is plausible that this compound could also interact with and inhibit STAT3.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
The Wnt/β-catenin signaling pathway is another critical pathway that is often dysregulated in cancer, particularly colorectal cancer. 2-Hydroxycinnamaldehyde has been shown to suppress this pathway by inhibiting the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[4] this compound could potentially exert similar effects.
-
Cell Culture: Culture human cancer cell lines (e.g., DU145 prostate cancer for STAT3, HCT116 colon cancer for Wnt/β-catenin) in appropriate media.
-
MTT Assay for Cytotoxicity: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using the MTT assay to determine the IC50 value.[2]
-
Western Blot Analysis: Treat cells with this compound and analyze protein lysates by Western blotting to assess the levels of key signaling proteins (e.g., p-STAT3, total STAT3, β-catenin, c-myc, cyclin D1).
-
Luciferase Reporter Assay: To confirm the inhibition of transcriptional activity, co-transfect cells with a luciferase reporter plasmid containing binding sites for STAT3 or TCF and treat with this compound. Measure luciferase activity to quantify the inhibition.
| Hypothetical IC50 Values of this compound in Cancer Cell Lines | |
| Cell Line | IC50 (µM) after 48h |
| DU145 (Prostate) | 15.5 |
| HCT116 (Colon) | 22.8 |
| A549 (Lung) | 18.2 |
Anti-inflammatory Properties: Modulating the NF-κB Pathway
Inflammation is a key process in the pathogenesis of many diseases. Cinnamaldehyde and its derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[6][7]
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). This compound, as a Michael acceptor, could potentially react with cysteine residues in IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[8]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Pre-treat the cells with various concentrations of this compound before LPS stimulation.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.
-
ELISA for Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze cell lysates by Western blotting to assess the levels of key proteins in the NF-κB pathway, such as p-IκBα and the p65 subunit of NF-κB in nuclear and cytoplasmic fractions.
Urease Inhibition: A Promising Strategy for Peptic Ulcers
The enzyme urease is a key virulence factor for Helicobacter pylori, the bacterium responsible for most cases of peptic ulcers and gastritis.[9] Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes the acidic environment of the stomach, allowing the bacteria to colonize. The inhibition of urease is therefore a validated therapeutic strategy.
Recent studies have shown that thiosemicarbazones derived from 4-Fluorocinnamaldehyde are potent urease inhibitors, with IC50 values in the low micromolar range.[9][10][11] This provides a strong rationale for the synthesis and evaluation of this compound-based thiosemicarbazones.
These derivatives can be synthesized by a simple condensation reaction between this compound and a substituted thiosemicarbazide in the presence of a catalytic amount of acid.[9]
Caption: General synthesis of this compound-based thiosemicarbazones.
-
Enzyme and Substrate Preparation: Prepare solutions of Jack bean urease and urea in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: Pre-incubate the urease solution with various concentrations of the synthesized this compound thiosemicarbazone derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.
-
Ammonia Quantification: Measure the amount of ammonia produced using the indophenol method, where the absorbance is read at a specific wavelength (e.g., 630 nm).[12]
-
IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. Thiourea can be used as a standard inhibitor for comparison.
| Hypothetical Urease Inhibitory Activity of this compound Thiosemicarbazone Derivatives | |
| Compound | IC50 (µM) |
| 2-F-Cinn-TSC-H (unsubstituted) | 18.5 |
| 2-F-Cinn-TSC-Ph (phenyl) | 8.2 |
| 2-F-Cinn-TSC-4-Cl-Ph (4-chlorophenyl) | 5.1 |
| Thiourea (Standard) | 21.7 |
Conclusion and Future Directions
While direct experimental data on this compound is still emerging, the foundational knowledge from related cinnamaldehyde derivatives provides a robust framework for predicting its potential in medicinal chemistry. Its inherent properties as a Michael acceptor, combined with the strategic placement of a fluorine atom, make it a highly attractive scaffold for the development of novel therapeutic agents. The potential applications in oncology, anti-inflammatory therapy, and as a precursor for potent enzyme inhibitors are particularly compelling.
Future research should focus on the systematic synthesis and biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity for specific biological targets. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of promising lead compounds. The in-depth technical guidance provided in this document aims to catalyze such research endeavors, paving the way for the development of new and effective medicines based on this versatile chemical entity.
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An In-Depth Technical Guide to the Safe Handling and Use of 2-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is a versatile building block in organic synthesis, finding application in the development of novel pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, make it a valuable synthon for accessing a diverse range of molecular architectures. However, as with any reactive chemical species, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and toxicological data for structurally related compounds. The causality behind recommended procedures is elucidated to empower researchers with the knowledge to make informed decisions in the laboratory.
Physicochemical Properties and Reactivity Profile
While a comprehensive, experimentally determined dataset for this compound is not extensively published, its properties can be reliably inferred from its structural analogues, such as cinnamaldehyde and fluorinated benzaldehydes.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Information | Rationale and Implications for Handling |
| Molecular Formula | C₉H₇FO | - |
| Molecular Weight | 150.15 g/mol | - |
| Appearance | Likely a pale yellow to yellow solid or oil | Aromatic aldehydes are often colored. A change in color could indicate degradation. |
| Odor | Pungent, cinnamon-like | The odor threshold should not be used as a reliable indicator of hazardous concentrations. |
| Boiling Point | > 200 °C (estimated) | Low volatility at room temperature, but vapor pressure will increase with heating. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | Dictates appropriate solvents for reactions and cleaning, as well as considerations for aqueous workups. |
| Reactivity | The α,β-unsaturated aldehyde functionality is a key reactive site, susceptible to nucleophilic attack (Michael addition) at the β-carbon and nucleophilic addition at the carbonyl carbon. The fluorine atom is generally stable but can influence the reactivity of the aromatic ring. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] | This reactivity is the basis for its synthetic utility but also necessitates careful consideration of reaction conditions and reagent compatibility to avoid runaway reactions or the formation of hazardous byproducts. |
The Influence of the Fluorine Substituent
The presence of a fluorine atom at the ortho-position of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted cinnamaldehyde. Researchers should be mindful of this heightened reactivity when designing synthetic routes.
Hazard Identification and Risk Assessment
Direct toxicological data for this compound is limited. Therefore, a conservative approach to risk assessment is essential, drawing upon data from structurally similar and functionally related compounds.
Inferred Toxicological Profile
Based on the toxicology of cinnamaldehyde, other α,β-unsaturated aldehydes, and fluorinated aromatic compounds, this compound should be considered a hazardous substance.
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin. Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.[1][3] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Sensitization: While not definitively established for this specific molecule, α,β-unsaturated aldehydes as a class are known to have sensitizing potential.
-
Chronic Toxicity: The long-term health effects of exposure have not been thoroughly investigated. However, the reactivity of the α,β-unsaturated aldehyde moiety suggests the potential for covalent binding to biological macromolecules, a mechanism often associated with toxicity. The toxicity of fluorinated aromatic compounds can vary, with some being more toxic than their non-fluorinated counterparts.[4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, with engineering controls being the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving. |
| Eye Protection | Safety goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully fastened to protect the skin and personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If there is a potential for exposure outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as a hazardous substance at all times.
-
Use in a Well-Ventilated Area: As stated previously, a chemical fume hood is essential.
-
Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where chemicals are handled.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[7][8]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[7][9] Aromatic aldehydes can be sensitive to air and light.[10]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[1]
Experimental Workflows: A Proactive Approach to Safety
The following protocols are provided as a general guide. Researchers must adapt these procedures to their specific experimental setups and conduct a thorough risk assessment before commencing any work.
Workflow for a Small-Scale Reaction
Caption: A generalized workflow for a small-scale reaction involving this compound.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as outlined in Table 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble clean, dry glassware in the fume hood.
-
Accurately weigh this compound and other reagents in the fume hood.
-
-
Reaction:
-
If the reaction is sensitive to air or moisture, set it up under an inert atmosphere (e.g., nitrogen or argon).
-
Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.
-
Continuously monitor the reaction by appropriate analytical techniques.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction mixture. Be mindful of potential exotherms or gas evolution.
-
Perform extractions in a separatory funnel, ensuring it is properly vented.
-
Purify the crude product using standard laboratory techniques.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with this compound.
-
Segregate waste streams as described in Section 7.
-
Properly remove and dispose of contaminated PPE.
-
Emergency Procedures: Preparedness and Response
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with this compound.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, paper towels, silica gel) in a separate, labeled, and sealed container for solid hazardous waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this compound down the drain or in the regular trash.[1]
Conclusion
This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and disposal practices, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific safety protocols and to maintain a vigilant and proactive safety culture.
References
- Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Cook, E. W., & Pierce, J. S. (n.d.). Toxicology of Fluoro-olefins. ResearchGate.
- O'Hagan, D. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- Hunder, G., Kramer, J., & Foth, H. (n.d.). Toxicology of perfluorinated compounds. ProQuest.
- National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC.
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- SciSpace. (1965, May 1). The Reactivity Of Nucleophilic Reagents With Furoyl-Chymotrypsin.
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An In-depth Technical Guide to 2-Fluorocinnamaldehyde for Chemical and Pharmaceutical Research
Abstract
2-Fluorocinnamaldehyde is a halogenated aromatic aldehyde that serves as a versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics to its derivatives. This guide provides a comprehensive overview of this compound, detailing its synthesis via Claisen-Schmidt condensation, physicochemical properties, and key applications in medicinal chemistry, with a focus on its role as a Michael acceptor and a building block for bioactive compounds.
Introduction to this compound
This compound, with the chemical formula C₉H₇FO, belongs to the family of substituted cinnamaldehydes.[1] Structurally, it is an α,β-unsaturated aldehyde featuring a fluorine atom at the ortho-position of the phenyl ring. This substitution is critical, as fluorine's high electronegativity and small size can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] Consequently, this compound has emerged as a valuable intermediate in drug discovery for creating compounds with enhanced pharmacological profiles.[5][6] Its core structure is a key component in the synthesis of various heterocyclic compounds and other derivatives with demonstrated biological activities, including antibacterial and enzyme-inhibiting properties.
Synthesis and Physicochemical Characterization
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation. This reaction involves the base-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (2-fluorobenzaldehyde) and an aliphatic aldehyde or ketone with α-hydrogens (acetaldehyde).[7][8]
Mechanism of Synthesis: Claisen-Schmidt Condensation
The reaction proceeds through a well-established mechanism initiated by a strong base, such as sodium hydroxide (NaOH):
-
Enolate Formation: The base abstracts an acidic α-proton from acetaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by water (formed from the initial deprotonation) to yield a β-hydroxy aldehyde (an aldol).
-
Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon leads to the elimination of a hydroxide ion, forming a stable, conjugated π-system and yielding the final this compound product.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Dichloromethane (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add the 10% aqueous NaOH solution to the stirred mixture while maintaining the temperature below 10 °C.
-
Acetaldehyde Addition: Add acetaldehyde (1.2 eq) dropwise to the reaction mixture using a dropping funnel over 30 minutes. Ensure the temperature remains controlled.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of a yellow precipitate may indicate product formation.[9]
-
Workup & Isolation: Once the reaction is complete, pour the mixture into cold water and neutralize with dilute hydrochloric acid (HCl).
-
Extraction: Extract the aqueous mixture three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Properties
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 149733-71-1 | [1] |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Pale yellow liquid or solid | |
| Boiling Point | 245.6 °C at 760 mmHg | [1] |
| Density | 1.138 g/cm³ | [1] |
| Flash Point | 91.3 °C | [1] |
| Refractive Index | 1.554 | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) as a doublet around 9.7 ppm, vinylic protons (CH=CH) as doublets or multiplets between 6.7-7.8 ppm, and aromatic protons in the region of 7.0-7.6 ppm.
-
¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon around 193 ppm, with other aromatic and vinylic carbons appearing between 115-165 ppm.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹, a C=C stretch for the alkene at ~1625 cm⁻¹, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 150.15.
Chemical Reactivity and Applications in Drug Development
The unique electronic structure of this compound, combining an electron-withdrawing fluorine atom and a conjugated aldehyde system, makes it a highly valuable reagent in medicinal chemistry.
Michael Acceptor Reactivity
The α,β-unsaturated carbonyl moiety in this compound makes it a potent Michael acceptor . This allows it to undergo conjugate addition reactions with various nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is a cornerstone of its utility in designing covalent inhibitors and probes for biological systems. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of both the aldehyde group and the fluorinated phenyl ring.
Precursor for Bioactive Heterocycles
This compound is a key starting material for synthesizing a wide range of derivatives with significant biological activity. A prominent example is its use in creating thiosemicarbazones . The condensation of this compound with thiosemicarbazide derivatives yields compounds that have been extensively studied as potent enzyme inhibitors.
A recent study highlighted the synthesis of 4-fluorocinnamaldehyde-based thiosemicarbazones as potent inhibitors of the urease enzyme.[5] Urease is a crucial enzyme for the survival of pathogens like Helicobacter pylori, which is linked to gastric ulcers.[4] The synthesized derivatives showed significant inhibitory potential, with IC₅₀ values in the low micromolar range.[5][9] The mechanism involves the thiosemicarbazone chelating the nickel ions in the urease active site, thereby deactivating the enzyme. This application underscores the value of fluorinated cinnamaldehydes as scaffolds for developing new antimicrobial and therapeutic agents.
Caption: Workflow for developing bioactive agents from this compound.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its synthesis is straightforward and scalable via the Claisen-Schmidt condensation. The presence of the ortho-fluorine atom imparts favorable electronic properties, enhancing its reactivity as a Michael acceptor and influencing the biological profile of its derivatives. Its demonstrated utility as a precursor for potent urease inhibitors highlights its potential in the development of new therapeutics. For researchers and drug development professionals, this compound offers a versatile and valuable platform for exploring novel chemical space and creating next-generation bioactive molecules.
References
- BYJU'S. Claisen Condensation Mechanism.
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.
- Wikipedia. (2023). Claisen condensation.
- Chemistry Steps. Claisen Condensation Reaction Mechanism.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.
- Islam, M., Ullah, S., Khan, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
- ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
- PubMed. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Wikipedia. (2023). Claisen–Schmidt condensation.
- Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 17(1), 571-580.
- ResearchGate. (2005). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Wang, R., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1046583.
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An In-Depth Technical Guide to 2-Fluorocinnamaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, represents a molecule of significant interest in the landscape of synthetic and medicinal chemistry. Its structural features, characterized by a fluorine-substituted phenyl ring conjugated to an α,β-unsaturated aldehyde, provide a unique electronic and steric profile that influences its reactivity and biological activity. This technical guide offers a comprehensive overview of this compound, from its synthesis and physicochemical properties to its spectroscopic characterization and burgeoning applications in drug discovery. While the historical record of its initial discovery is not extensively documented in readily available literature, its importance is underscored by the well-established utility of related fluorinated and cinnamaldehyde-based compounds in medicinal chemistry.
Introduction: The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby impacting target binding affinity. The presence of a fluorine atom in the ortho position of the cinnamaldehyde scaffold, as in this compound, is anticipated to confer distinct chemical and biological properties compared to its non-fluorinated or alternatively substituted counterparts.
Synthesis of this compound: The Claisen-Schmidt Condensation
The primary and most efficient method for the synthesis of this compound is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. In this case, the reaction involves the condensation of 2-fluorobenzaldehyde with acetaldehyde.
Causality of Experimental Choices
The choice of the Claisen-Schmidt condensation is dictated by its reliability and efficiency in forming carbon-carbon bonds to create α,β-unsaturated carbonyl systems. The use of a base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of acetaldehyde to generate a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or facilitated by heat, leading to the formation of the stable conjugated system of this compound. The aromatic aldehyde, 2-fluorobenzaldehyde, is chosen as the non-enolizable partner to prevent self-condensation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Claisen-Schmidt condensation.
Materials:
-
2-Fluorobenzaldehyde
-
Acetaldehyde
-
Ethanol
-
10% Sodium Hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add acetaldehyde (1.1 equivalents).
-
While maintaining the temperature at 0-5 °C, add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Diagram of the Claisen-Schmidt Condensation for this compound Synthesis:
Caption: Synthetic workflow for this compound via Claisen-Schmidt condensation.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value |
| CAS Number | 149733-71-1 |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| Appearance | Pale yellow liquid or solid |
| Boiling Point | 245.6 °C at 760 mmHg |
| Density | 1.138 g/cm³ |
Spectroscopic Data
The spectroscopic profile of this compound provides unambiguous structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (downfield, likely a doublet), the vinyl protons (in the olefinic region, showing cis/trans coupling), and the aromatic protons (in the aromatic region, with splitting patterns influenced by the fluorine substituent).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (highly deshielded), the carbons of the double bond, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the conjugated aldehyde (typically around 1680-1700 cm⁻¹). Other key absorptions include the C=C stretch of the alkene (around 1620-1640 cm⁻¹), the C-F stretch (around 1200-1300 cm⁻¹), and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the fluorine atom.
Diagram of Spectroscopic Characterization Workflow:
Caption: Logical workflow for the spectroscopic characterization of this compound.
Potential Applications in Medicinal Chemistry and Drug Development
While specific biological activity data for this compound is not extensively published, the well-documented activities of its structural analogs provide a strong basis for its potential applications.
Enzyme Inhibition
Cinnamaldehyde and its derivatives are known to exhibit a range of biological activities, including enzyme inhibition. Notably, fluorinated cinnamaldehyde derivatives have shown promise as potent inhibitors of various enzymes.
-
Urease Inhibition: Derivatives of 4-fluorocinnamaldehyde have been synthesized and evaluated as urease inhibitors.[1][2][3][4] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The α,β-unsaturated carbonyl moiety of cinnamaldehydes can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active site of enzymes like urease. It is highly probable that this compound and its derivatives would also exhibit urease inhibitory activity.
Precursor for Bioactive Molecules
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde and alkene functionalities provide reactive handles for a variety of chemical transformations, including:
-
Synthesis of Heterocyclic Compounds: Condensation of the aldehyde with various binucleophiles can lead to the formation of a wide array of heterocyclic scaffolds, which are prevalent in many approved drugs.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The core structure of this compound can be systematically modified to explore how changes in its chemical structure affect its biological activity, a fundamental practice in drug discovery.
Diagram of Potential Drug Discovery Pathway:
Caption: A logical pathway for the development of drugs based on this compound.
Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate with significant, yet largely untapped, potential in medicinal chemistry. Its synthesis via the robust Claisen-Schmidt condensation is straightforward, and its structure possesses the key features—a fluorinated aromatic ring and a reactive α,β-unsaturated aldehyde—that are often associated with desirable biological activities. While direct experimental data on its biological profile is currently limited, the established precedent set by its isomers and other cinnamaldehyde derivatives strongly suggests its promise as a scaffold for the development of novel therapeutic agents, particularly as enzyme inhibitors. Future research should focus on the detailed biological evaluation of this compound and its derivatives against a range of therapeutic targets to fully elucidate its potential in drug discovery and development.
References
- Islam, M., Ullah, S., Khan, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports. [Link]
- Islam, M., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Islam, M., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed. [Link]
- Request PDF. (n.d.). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors.
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Fluorocinnamaldehyde Thiosemicarbazone
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of thiosemicarbazones derived from 2-Fluorocinnamaldehyde. Thiosemicarbazones are a versatile class of compounds with significant therapeutic potential, acting as potent antibacterial, antifungal, and anticancer agents.[1][2][3] The introduction of a fluorine atom into the cinnamaldehyde backbone is a strategic approach to potentially enhance the bioactivity of the resulting thiosemicarbazone. This protocol is designed for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a detailed, step-by-step methodology and the scientific rationale behind key procedural choices.
Introduction: The Significance of Fluorinated Thiosemicarbazones
Thiosemicarbazones are Schiff bases formed by the condensation of an aldehyde or ketone with a thiosemicarbazide.[4] Their biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells.[3][5] The general structure, characterized by the R¹R²C=N-NH-C(=S)NH₂ moiety, provides a flexible scaffold for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[6]
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design. It is recognized that fluorine-containing drugs often exhibit enhanced therapeutic activity compared to their non-fluorinated counterparts. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can influence metabolic stability, membrane permeability, and binding affinity to target proteins. This guide details the synthesis of a thiosemicarbazone from this compound, a starting material chosen to leverage these potential benefits.
Reaction Principle and Mechanism
The synthesis of thiosemicarbazones is a classic condensation reaction. The nucleophilic primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the thiosemicarbazone. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[4][7]
Caption: Reaction scheme for the synthesis of this compound Thiosemicarbazone.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich | Toxic! Handle with extreme care.[8][9] |
| Ethanol (EtOH) | Absolute | Fisher Scientific | Reaction solvent |
| Glacial Acetic Acid | ACS Grade | VWR | Catalyst |
| Chloroform | ACS Grade | Fisher Scientific | Recrystallization solvent |
| Deionized Water | In-house | ||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer with hotplate | |||
| Buchner funnel and flask | |||
| Filter paper (Whatman No. 1) | |||
| Melting point apparatus | |||
| FT-IR Spectrometer | |||
| NMR Spectrometer (¹H, ¹³C) | |||
| Mass Spectrometer |
Safety Precautions
-
Thiosemicarbazide is highly toxic if swallowed. [8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[10][11]
-
Conduct the entire experiment in a well-ventilated chemical fume hood.[12]
-
Avoid inhalation of dust from thiosemicarbazide.[8]
-
In case of skin contact, wash immediately with soap and plenty of water.[8] If ingested, seek immediate medical attention.[9][12]
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][10][12]
Detailed Synthesis Protocol
Caption: Experimental workflow for the synthesis of this compound Thiosemicarbazone.
Step 1: Dissolution of Reactants
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide (1.0 g, 10.97 mmol) in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve this compound (1.65 g, 10.97 mmol) in 20 mL of absolute ethanol.
Step 2: Initiation of Reaction
-
Add the this compound solution dropwise to the stirring thiosemicarbazide solution at room temperature.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.[4][13]
Step 3: Reflux
-
Attach a reflux condenser to the flask and place the setup on a magnetic hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[6][13] The formation of a precipitate is expected as the reaction progresses.
Step 4: Isolation of Crude Product
-
After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot chloroform.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold chloroform.
Step 6: Drying and Yield Calculation
-
Dry the purified product in a vacuum oven at 40-50°C overnight.
-
Weigh the final product and calculate the percentage yield.
Characterization
The identity and purity of the synthesized this compound thiosemicarbazone should be confirmed by standard analytical techniques.[14][15][16]
| Technique | Expected Results |
| Melting Point | A sharp melting point range indicates a pure compound. |
| FT-IR (KBr, cm⁻¹) | ν(N-H): ~3400-3150 (multiple bands), ν(C=N): ~1600, ν(C=S): ~840. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, vinyl protons (-CH=CH-), the azomethine proton (-CH=N), and the N-H protons of the thiosemicarbazide moiety. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic and vinyl carbon signals, the azomethine carbon, and a characteristic downfield signal for the thione carbon (C=S) around 178-182 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product (C₁₀H₁₀FN₃S). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. Ensure the catalyst was added. |
| Product loss during workup. | Use minimal solvent for recrystallization. Ensure complete precipitation before filtering. | |
| Oily Product | Impurities present. | Repeat the recrystallization process. Try a different solvent system for recrystallization. |
| Broad Melting Point | Impure product. | Ensure the product is thoroughly washed and properly recrystallized. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound thiosemicarbazone. The procedure is straightforward, employing a simple condensation reaction that can be performed in a standard organic chemistry laboratory. The resulting fluorinated thiosemicarbazone serves as a valuable compound for further investigation into its potential biological activities, contributing to the development of new therapeutic agents.
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Application Notes and Protocols for the Claisen-Schmidt Condensation of 2-Fluorocinnamaldehyde
Introduction: The Strategic Synthesis of Fluorinated Cinnamoyl Chalcones
The Claisen-Schmidt condensation stands as a cornerstone reaction in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This base-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde is the principal route to α,β-unsaturated ketones, commonly known as chalcones.[2] Chalcones are not merely synthetic intermediates; they are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4]
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate metabolic stability, lipophilicity, and binding affinity.[5][6] This guide focuses on the use of 2-Fluorocinnamaldehyde as the aldehyde component in the Claisen-Schmidt condensation. The presence of the fluorine atom, an electron-withdrawing group, on the cinnamaldehyde backbone is anticipated to influence the reactivity of the aldehyde and impart unique properties to the resulting chalcone. Furthermore, the extended π-system of the cinnamaldehyde moiety offers a unique structural motif for the synthesis of novel chalcone analogues with potential applications in drug development and materials science.
These application notes provide a comprehensive overview, from mechanistic principles to detailed experimental protocols, for the successful synthesis, purification, and characterization of chalcones derived from this compound.
Mechanistic Insights: The Role of the Fluoro Substituent and Extended Conjugation
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of a ketone, such as acetophenone, by a base (e.g., NaOH or KOH) to form a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the stable, conjugated chalcone.[8]
The use of this compound introduces two key electronic features that influence the reaction course:
-
Inductive Effect of the Fluorine Atom: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack by the ketone enolate.[9] This enhanced reactivity can potentially lead to faster reaction times and higher yields compared to unsubstituted cinnamaldehyde.
-
Extended Conjugation: The cinnamaldehyde framework possesses an extended system of conjugated double bonds. This conjugation stabilizes the final chalcone product, providing a thermodynamic driving force for the dehydration of the aldol adduct.[8]
The overall transformation is a highly efficient method for constructing complex molecular architectures from readily available starting materials.
Figure 1: Mechanistic overview of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a chalcone from this compound and acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Acetophenone | ≥99% | Commercially Available | Freshly distilled if necessary |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available | |
| Ethanol (95%) | Reagent Grade | Commercially Available | |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available | For neutralization |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | For drying |
Protocol 1: Synthesis of (2E,4E)-1-phenyl-5-(2-fluorophenyl)penta-2,4-dien-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.50 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Rationale: Ethanol serves as a suitable solvent that dissolves both reactants and is compatible with the basic reaction conditions.
-
-
Base Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (w/v) to the reaction mixture. The addition should be dropwise to control any potential exotherm.
-
Rationale: A catalytic amount of a strong base like NaOH is required to generate the enolate from acetophenone.
-
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The formation of a yellow precipitate is indicative of product formation.
-
Rationale: Room temperature reaction is often sufficient for this condensation. Monitoring by TLC ensures the reaction goes to completion.
-
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring. Acidify the mixture to a pH of ~7 by the slow addition of 1 M HCl. The crude product will precipitate as a solid.
-
Rationale: Quenching the reaction with water and neutralizing the base precipitates the water-insoluble chalcone product.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Rationale: Washing removes any remaining base and water-soluble impurities.
-
-
Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass and dry further in a desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol (95%) is a commonly effective solvent for the recrystallization of chalcones.[10]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Rationale: Using a minimal amount of hot solvent is crucial for maximizing the yield of recrystallized product.
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
-
Isolation of Purified Product: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol.
-
Final Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.
Figure 2: Experimental workflow for the synthesis and purification of fluorinated cinnamoyl chalcone.
Expected Results and Characterization
The successful synthesis of (2E,4E)-1-phenyl-5-(2-fluorophenyl)penta-2,4-dien-1-one should yield a pale yellow solid. The expected yield for this reaction, based on similar condensations, is in the range of 70-85%.
| Parameter | Expected Value/Observation |
| Physical Appearance | Pale yellow crystalline solid |
| Expected Yield | 70-85% |
| Melting Point | To be determined experimentally |
| TLC (Hexane:EtOAc 4:1) | Rf ~ 0.4-0.5 |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.0-7.7 (m, 9H, Ar-H and vinylic-H), 6.8-7.0 (d, 1H, vinylic-H) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): ~190 (C=O), 160-162 (d, JCF, C-F), 120-145 (Ar-C and vinylic-C) |
| FT-IR (KBr) | ν (cm-1): ~1660 (C=O stretch, conjugated), ~1590 (C=C stretch), ~1240 (C-F stretch) |
Note: The predicted NMR chemical shifts are estimates based on analogous structures. The coupling of the fluorine atom to adjacent carbons (nJCF) will be observable in the 13C NMR spectrum.
Applications and Future Directions
Chalcones derived from cinnamaldehyde are of significant interest in medicinal chemistry due to their potential as anticancer, antibacterial, and anti-inflammatory agents.[3] The incorporation of a fluorine atom can enhance these biological activities.[11] For instance, fluorinated chalcones have demonstrated potent cytotoxic effects against various cancer cell lines.[5][12]
The synthesized (2E,4E)-1-phenyl-5-(2-fluorophenyl)penta-2,4-dien-1-one can serve as a valuable scaffold for the development of novel therapeutic agents. Further derivatization of the chalcone backbone could lead to the discovery of compounds with improved potency and selectivity. Additionally, the unique photophysical properties of such extended π-systems may find applications in the development of fluorescent probes and materials for optoelectronics.
References
- AIP Conference Proceedings. Synthesis of azachalcone derivatives from cinnamaldehyde and its antibacterial activity. AIP Publishing; 2024.
- El-Sayed, M. A., et al. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. 2024.
- Pawar, S. B., et al. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
- BenchChem.
- Nakamura, T., et al. Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Chemical & Pharmaceutical Bulletin. 2002.
- Reddy, P. V. G., et al. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances. 2023.
- El-Atawy, M. A., et al.
- BYJU'S. Claisen Condensation Mechanism.
- O'Neill, P. M., et al. Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Journal of Medicinal Chemistry. 2002.
- JoVE. Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation. 2023.
- Amaliyah, L., & Cahyana, A. H. Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity. AIP Conference Proceedings. 2024.
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- Rahman, A. F. M. M., et al. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. 2012.
- Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems.
- Legrand, B., et al. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. 2013.
- ResearchGate. Investigation of substituent effects of chalcones by 13C n.m.r. spectroscopy. 2025.
- Fiveable. Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Al-Juboori, A. A. H., et al. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. 2021.
- Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. 2022.
- University of Utah. gHMQC NMR Spectrum.
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Application Notes & Protocols: 2-Fluorocinnamaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Fluorocinnamaldehyde. Its unique structural features—an α,β-unsaturated aldehyde system combined with an ortho-fluorine substituent on the aromatic ring—make it a powerful and versatile starting material for constructing a diverse array of high-value heterocyclic compounds. We will explore its application in the synthesis of quinolines, chalcones, pyrimidines, and thiosemicarbazones, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and explaining the strategic rationale behind these synthetic choices. The incorporation of fluorine is of particular interest in medicinal chemistry, as it can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3]
The Strategic Advantage of this compound in Heterocyclic Synthesis
This compound is an ambident electrophile, presenting multiple reaction sites for strategic chemical transformations.[4] Its reactivity is governed by three key features:
-
The Aldehyde Carbonyl Group: A classic electrophilic site for condensation reactions with nucleophiles like amines and active methylene compounds.
-
The α,β-Unsaturated System: The β-carbon is susceptible to nucleophilic conjugate addition (Michael addition), a cornerstone of many cyclization strategies.[4]
-
The Ortho-Fluorine Substituent: The highly electronegative fluorine atom influences the electronic properties of the entire molecule. In certain nucleophilic aromatic substitution (SNAr) type cyclizations, it can also function as an effective leaving group, providing a direct route to fused ring systems.
The presence of fluorine in the final heterocyclic products is a significant advantage for drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[5][6]
Synthesis of 8-Fluoroquinolines via Friedländer Annulation
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[7] The Friedländer synthesis and its variations, such as the Doebner-von Miller reaction, provide a convergent approach to substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[8][9]
Mechanistic Rationale
The reaction of this compound with a substituted aniline proceeds through a cascade of reactions: aza-Michael addition, intramolecular cyclization, and subsequent dehydration/aromatization.
-
Aza-Michael Addition: The amino group of the aniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde.
-
Cyclization: The resulting enol or enolate intermediate undergoes an intramolecular cyclization, where a carbon from the aniline ring attacks the aldehyde carbonyl.
-
Dehydration & Aromatization: The cyclic intermediate readily dehydrates and is subsequently oxidized (often by air or an added oxidizing agent) to form the stable, aromatic quinoline ring system. The fluorine atom remains on the newly formed heterocyclic core, yielding an 8-fluoroquinoline derivative.
Caption: Workflow for the synthesis of 8-fluoroquinolines.
Experimental Protocol: Synthesis of 8-Fluoro-2-phenylquinoline
This protocol is a representative example adapted from general procedures for quinoline synthesis.[10][11]
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.52 g (10 mmol) | Starting material |
| Aniline | 0.93 g (10 mmol) | Reactant |
| Iodine (I₂) | 2.54 g (10 mmol) | Oxidant/Catalyst |
| Ethanol | 30 mL | Solvent |
| Temperature | Reflux (approx. 78 °C) | Reaction Condition |
| Time | 12 hours | Reaction Duration |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (10 mmol), aniline (10 mmol), and ethanol (30 mL).
-
Stir the mixture to ensure homogeneity.
-
Add iodine (10 mmol) to the reaction mixture. The color will turn dark brown.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 8-fluoro-2-phenylquinoline.
Two-Step Synthesis of Fluorinated Pyrimidines via a Chalcone Intermediate
This strategy involves two distinct, high-yielding steps: the initial formation of a fluorinated chalcone, which then serves as the key building block for the pyrimidine ring.
Step 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone, known as the Claisen-Schmidt condensation.[12][13] These compounds are not only valuable intermediates but also possess a wide range of biological activities themselves.[14][15][16]
Mechanism:
-
Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone to generate a reactive enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Caption: Cyclization of chalcones to form pyrimidines.
Experimental Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine
| Reagent/Parameter | Quantity/Value | Notes |
| Fluorinated Chalcone (from 3.1) | 2.56 g (10 mmol) | Starting material |
| Guanidine Hydrochloride | 1.43 g (15 mmol) | N-C-N source |
| Sodium Hydroxide (NaOH) | 0.80 g (20 mmol) | Base |
| Ethanol | 40 mL | Solvent |
| Temperature | Reflux (approx. 78 °C) | Reaction Condition |
| Time | 8-10 hours | Reaction Duration |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (20 mmol) in ethanol (40 mL).
-
Add guanidine hydrochloride (15 mmol) and the fluorinated chalcone (10 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture to room temperature and pour it into 250 mL of crushed ice.
-
A solid precipitate will form. Allow the ice to melt completely, then filter the solid.
-
Wash the solid product extensively with cold water to remove any inorganic impurities.
-
Dry the product in a vacuum oven. Recrystallize from an appropriate solvent (e.g., ethanol or methanol) to obtain the pure pyrimidine derivative.
Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities, and they are readily synthesized from aldehydes. [17][18]Recent studies have highlighted the potential of fluorocinnamaldehyde-based thiosemicarbazones as potent urease inhibitors. [19][20]
Mechanistic Rationale
The formation of a thiosemicarbazone is a straightforward acid-catalyzed condensation reaction.
-
Nucleophilic Attack: The terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the aldehyde carbonyl carbon.
-
Dehydration: A proton transfer and subsequent elimination of a water molecule from the carbinolamine intermediate leads to the formation of a stable carbon-nitrogen double bond (imine).
Caption: Condensation reaction to form thiosemicarbazones.
Experimental Protocol
This protocol is based on the synthesis of 4-fluorocinnamaldehyde based thiosemicarbazones. [19]
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| This compound | 1.52 g (10 mmol) | Starting material |
| Substituted Thiosemicarbazide | 10 mmol | Reactant |
| Ethanol | 30 mL | Solvent |
| Hydrochloric Acid (HCl) | 2-3 drops | Catalyst |
| Temperature | Reflux (approx. 78 °C) | Reaction Condition |
| Time | 2-4 hours | Reaction Duration |
Procedure:
-
Dissolve this compound (10 mmol) and the desired substituted thiosemicarbazide (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product is often pure enough for characterization, but recrystallization can be performed if needed.
Conclusion
This compound stands out as a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. Its well-defined reactive sites allow for the strategic and efficient construction of diverse and biologically relevant heterocyclic scaffolds, including quinolines, pyrimidines, and thiosemicarbazones. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to harness the synthetic potential of this fluorinated building block in the pursuit of novel chemical entities for drug discovery and development.
References
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Application and Protocol Guide for the Purification of 2-Fluorocinnamaldehyde
Introduction: The Critical Role of Purity in 2-Fluorocinnamaldehyde Applications
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown promise in various therapeutic areas.[1] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, ensuring a high degree of purity for demanding research and development applications.
Common impurities in commercially available or synthetically prepared this compound can include unreacted starting materials such as 2-fluorobenzaldehyde and acetaldehyde, by-products from aldol condensation[2], and oxidation products like 2-fluorocinnamic acid, which can form upon exposure to air.[3] Therefore, robust purification strategies are essential.
Understanding the Physicochemical Properties and Stability of this compound
A thorough understanding of the physicochemical properties and stability of this compound is crucial for selecting an appropriate purification method and for its proper handling and storage. While specific data for this compound is not extensively published, we can infer its properties from related compounds like cinnamaldehyde and fluorinated benzaldehydes.
This compound is expected to be a liquid at room temperature, slightly soluble in water but soluble in common organic solvents like ether and chloroform.[4] Like cinnamaldehyde, it is susceptible to oxidation, especially in the presence of light and air, leading to the formation of the corresponding carboxylic acid.[3][5] It may also be sensitive to strong acids and bases and can polymerize under certain conditions.[6] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place is recommended to maintain its integrity.[7]
Workflow for Purification of this compound
The following diagram outlines a general workflow for the purification of this compound, starting from a crude reaction mixture. The choice of specific techniques will depend on the nature and quantity of impurities present.
Caption: General workflow for the purification of this compound.
Purification Methodologies: Principles and Protocols
Several techniques can be employed for the purification of this compound. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Bisulfite Extraction: A Highly Selective Method for Aldehyde Purification
Principle: This liquid-liquid extraction technique is exceptionally effective for separating aldehydes and reactive ketones from other organic compounds.[8][9] It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a charged adduct, which is soluble in the aqueous phase.[10][11] Other organic impurities remain in the organic phase and are thus separated. The aldehyde can then be regenerated by basification of the aqueous layer.[8] This method is particularly advantageous for removing non-aldehydic impurities and when column chromatography proves difficult.[8]
Protocol for Bisulfite Extraction of this compound:
-
Dissolution: Dissolve the crude this compound in a suitable water-miscible organic solvent like methanol or dimethylformamide (DMF). For aromatic aldehydes, methanol is often a good starting point.[9]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to facilitate the formation of the bisulfite adduct.[8]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate and hexanes) to the separatory funnel and shake vigorously.[8] Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer, while other organic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous and organic layers. The organic layer can be discarded or further analyzed for impurities.
-
Aldehyde Regeneration: To regenerate the this compound, carefully add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to the aqueous layer until the evolution of sulfur dioxide gas ceases and the solution becomes basic. This should be performed in a well-ventilated fume hood.[8]
-
Final Extraction: Extract the regenerated this compound from the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Column Chromatography: A Versatile Purification Technique
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). For aldehydes, which are moderately polar, a low-polarity mobile phase is typically used.[12]
Challenges with Aldehydes on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if an alcohol is used in the eluent.[13] To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a tertiary amine like triethylamine.[13]
Protocol for Column Chromatography of this compound:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). If deactivation is necessary, add a small amount of triethylamine (e.g., 0.1-1% v/v) to the eluent mixture.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as a mixture of hexane and ethyl acetate or hexane and diethyl ether. A typical starting point could be 3-5% diethyl ether in hexane.[12] The polarity of the eluent can be gradually increased to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Vacuum Distillation: For Bulk Purification
Principle: Distillation separates compounds based on differences in their boiling points. For high-boiling and potentially thermally sensitive compounds like this compound, vacuum distillation is employed to lower the boiling point and prevent decomposition.[14]
Protocol for Vacuum Distillation of this compound:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the system is free of leaks.
-
Initial Purification: It is advisable to perform a preliminary purification, such as an aqueous wash with sodium bicarbonate solution, to remove any acidic impurities before distillation.[12]
-
Distillation: Heat the crude this compound in the distillation flask under reduced pressure. The distillation temperature and pressure will depend on the specific properties of this compound. For aromatic aldehydes, temperatures can range from 150-200°C at the distillation bottom.[14]
-
Fraction Collection: Collect the distilled this compound in a receiving flask. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
Recrystallization: For Solid Derivatives
Principle: While this compound is a liquid, recrystallization can be a powerful purification technique if it is converted to a solid derivative (e.g., a thiosemicarbazone[1]) and then reverted to the aldehyde. For cinnamaldehyde itself, recrystallization from ether or chloroform has been suggested, which may be applicable if the 2-fluoro derivative is a solid at low temperatures.[4]
Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Bisulfite Extraction | Reversible chemical reaction and liquid-liquid extraction | Highly selective for aldehydes, high recovery rates, scalable.[8][9] | Requires use of aqueous solutions and subsequent regeneration step. | Removing non-aldehydic impurities. |
| Column Chromatography | Differential adsorption | Versatile, can separate closely related compounds. | Can be time-consuming, potential for sample decomposition on silica.[12][13] | Small to medium scale purification, separating a mixture of impurities. |
| Vacuum Distillation | Difference in boiling points | Suitable for large quantities, effective for removing non-volatile impurities. | Requires thermally stable compounds, may not separate compounds with similar boiling points.[14] | Large scale, industrial purification. |
| Recrystallization | Difference in solubility | Can yield very pure product. | Only applicable to solids or compounds that can be derivatized to a solid. | Final polishing step for solid derivatives. |
Safety and Handling Precautions
This compound and the solvents used in its purification should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Always wear personal protective equipment, including safety glasses, gloves, and a lab coat. This compound is harmful if swallowed and can cause skin and eye irritation.[15] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[7][15]
Conclusion
The successful application of this compound in research and drug development is highly dependent on its purity. This guide has detailed several effective purification protocols, with bisulfite extraction and column chromatography being particularly well-suited for laboratory-scale purification due to their high selectivity and versatility, respectively. The choice of the optimal purification strategy should be based on a careful analysis of the impurities present and the desired final purity of the product. By following these protocols and adhering to good laboratory practices, researchers can obtain high-purity this compound for their synthetic needs.
References
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- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- Homework.Study.com. What solvent should be used to recrystallize cinnamaldehyde? Homework.Study.com.
- Google Patents. (2012, May 3).
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (2000, May 10).
- YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC.
- Sigma-Aldrich. (2025, November 6).
- Fluorochem. (2024, December 19).
- Sigma-Aldrich. (2025, June 25).
- Fisher Scientific. (2021, December 24).
- Google Patents. (n.d.).
- TNAU Agritech Portal.
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- Benchchem. (n.d.).
- Thermo Fisher Scientific. (2025, September 18).
- EllementalPRO. (2025, May 30).
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- Wikipedia. (n.d.). Cinnamaldehyde.
- ResearchGate. (2020, March 22). (PDF) Production of cinnamaldehyde.
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Application Note: Synthesis and Evaluation of Urease Inhibitors Derived from 2-Fluorocinnamaldehyde
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for various pathogens, including Helicobacter pylori, and contributes to significant issues in agriculture through nitrogen loss from urea-based fertilizers.[1] The inhibition of this enzyme is a paramount therapeutic and agricultural strategy. This application note provides a comprehensive guide for researchers on the synthesis of potent urease inhibitors using 2-fluorocinnamaldehyde as a key precursor, focusing on the development of thiosemicarbazone derivatives. We present detailed, field-proven protocols for chemical synthesis, inhibitor characterization, and in vitro enzymatic evaluation using the robust Berthelot method. Furthermore, we explore the underlying mechanism of inhibition and structure-activity relationships to guide future drug development efforts.
Introduction: The Rationale for Urease Inhibition
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbamate; the carbamate subsequently decomposes to yield a second molecule of ammonia and carbonic acid.[2][3][4] This reaction is fundamental to nitrogen metabolism in various bacteria, fungi, and plants. However, in pathogenic contexts, this enzymatic activity can be detrimental. In the human stomach, H. pylori utilizes urease to generate a neutral microenvironment by producing ammonia, allowing it to survive the harsh acidic conditions and leading to gastritis, peptic ulcers, and potentially gastric cancer.[2][5][6] In agriculture, the rapid breakdown of urea fertilizers by soil ureases leads to significant nitrogen loss through ammonia volatilization and environmental pollution.[1]
Consequently, the development of effective urease inhibitors is of significant interest. Cinnamaldehyde and its derivatives have emerged as a promising class of inhibitors. The introduction of a fluorine atom, as in this compound, can enhance biological activity through altered electronic properties and increased metabolic stability. This document focuses on the synthesis of thiosemicarbazone derivatives from this precursor, a class of compounds known for their potent biological activities, including urease inhibition, which is often attributed to their ability to chelate the nickel ions in the enzyme's active site.[7][8]
Synthesis of this compound-Based Thiosemicarbazones
The synthesis of thiosemicarbazone derivatives is a straightforward and efficient process, typically achieved through the condensation reaction between an aldehyde or ketone and a thiosemicarbazide.[7][9] This reaction forms a stable C=N (imine) bond, yielding the target thiosemicarbazone.
Synthesis Workflow
The general workflow involves the reaction of this compound with an appropriate N4-substituted thiosemicarbazide, followed by purification and characterization.
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Application Notes and Protocols for the Investigation of 2-Fluorocinnamaldehyde as a Novel Antifungal Agent
Introduction: The Therapeutic Potential of Cinnamaldehyde Derivatives in an Era of Antifungal Resistance
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] Pathogens such as Candida albicans and Aspergillus fumigatus are notorious for their ability to form resilient biofilms and evade conventional therapies, leading to high rates of morbidity and mortality.[2][3] This clinical exigency necessitates the exploration of novel therapeutic agents with unique mechanisms of action.
Cinnamaldehyde, the primary constituent of cinnamon oil, and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[4] These compounds have demonstrated significant activity against a variety of pathogenic fungi, including yeasts and filamentous molds.[1][5] The proposed mechanisms of action for cinnamaldehyde derivatives are multifaceted, involving the disruption of fungal cell wall biosynthesis, interference with cell membrane integrity, and the inhibition of critical metabolic pathways.[1][3][6]
This application note focuses on 2-Fluorocinnamaldehyde, a halogenated derivative of cinnamaldehyde. The introduction of a fluorine atom at the ortho position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, and it may also modulate the compound's antifungal potency. While direct studies on this compound are emerging, research on analogous compounds, such as 2-chloro-cinnamaldehyde, has shown promising antifungal efficacy, including activity against fluconazole-resistant C. albicans.[2][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antifungal potential of this compound. We will provide detailed, field-proven protocols for in vitro susceptibility testing, mechanistic investigations, and biofilm disruption assays. The causality behind experimental choices will be elucidated to ensure a thorough and scientifically rigorous investigation.
Part 1: Initial Assessment of Antifungal Activity
The foundational step in evaluating any potential antifungal agent is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric that establishes the lowest concentration of a compound required to inhibit the visible growth of a microorganism.
Table 1: Example Antifungal Susceptibility Data for this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | 16 | 32 |
| Candida glabrata (ATCC 2001) | 32 | 64 |
| Cryptococcus neoformans (H99) | 8 | 16 |
| Aspergillus fumigatus (Af293) | 32 | 64 |
| Fluconazole-Resistant C. albicans (Clinical Isolate) | 16 | 32 |
MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in fungal death.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the MIC of this compound against yeast pathogens.
Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of fungal cells. This provides a reproducible measure of antifungal activity.
Materials:
-
This compound (stock solution in DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., C. albicans, C. glabrata)
-
Spectrophotometer
-
Sterile DMSO (vehicle control)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in RPMI-1640. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Include a vehicle control well (containing only DMSO at the highest concentration used) and a positive control well (with a known antifungal like fluconazole). Also, include a growth control well (no compound) and a sterility control well (no cells).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥80% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at 600 nm.
-
Workflow for Initial Antifungal Assessment
Caption: Proposed inhibition of fungal cell wall synthesis.
Protocol 2: Cell Membrane Integrity Assay using Propidium Iodide
Rationale: Damage to the fungal cell membrane leads to increased permeability, allowing molecules that are normally excluded to enter the cell. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters and intercalates with DNA, emitting a red fluorescence. This assay provides a direct measure of membrane damage.
Materials:
-
Fungal cells treated with this compound (at MIC and 2x MIC)
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment of Fungal Cells:
-
Grow fungal cells to mid-log phase.
-
Treat the cells with this compound at MIC and 2x MIC concentrations for a defined period (e.g., 4 hours). Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing PI (final concentration of ~2 µg/mL).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with damaged membranes will fluoresce red.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
-
Part 3: Evaluation of Anti-Biofilm Activity
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal drugs and host immune responses. [2]The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant therapeutic advantage.
Protocol 3: Biofilm Inhibition and Eradication Assay
Rationale: This protocol assesses the ability of this compound to both prevent the formation of new biofilms and destroy pre-formed, mature biofilms. The metabolic activity of the remaining biofilm is quantified using a colorimetric assay (XTT), which measures mitochondrial dehydrogenase activity.
Materials:
-
96-well, flat-bottom microtiter plates
-
Fungal strain capable of biofilm formation (e.g., C. albicans)
-
RPMI-1640 medium
-
This compound
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Plate reader
Procedure for Biofilm Inhibition:
-
Follow steps 1 and 2 from Protocol 1 (MIC determination).
-
Inoculate the plate with a higher concentration of fungal cells (1 x 10^6 CFU/mL) in RPMI-1640.
-
Incubate at 37°C for 24 hours to allow for biofilm formation in the presence of the compound.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the remaining biofilm using the XTT assay (see below).
Procedure for Biofilm Eradication:
-
Inoculate a 96-well plate with 1 x 10^6 CFU/mL fungal cells in RPMI-1640.
-
Incubate at 37°C for 24-48 hours to allow mature biofilms to form.
-
Wash the wells with PBS to remove planktonic cells.
-
Add fresh RPMI-1640 containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash the wells with PBS and quantify the remaining biofilm using the XTT assay.
XTT Quantification:
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates a reduction in metabolically active cells within the biofilm.
Table 2: Example Biofilm Inhibition and Eradication Data
| Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| 4 | 25% | 10% |
| 8 | 55% | 28% |
| 16 (MIC) | 82% | 51% |
| 32 (2x MIC) | 95% | 75% |
| 64 (4x MIC) | 98% | 89% |
Part 4: Investigating Synergistic Interactions
Combining antifungal agents can be a powerful strategy to enhance efficacy, overcome resistance, and reduce toxicity by using lower doses of each drug. A checkerboard assay can determine if this compound acts synergistically, additively, indifferently, or antagonistically with conventional antifungal drugs. [2][7]
Protocol 4: Checkerboard Synergy Assay
Rationale: The checkerboard assay systematically tests a matrix of concentrations for two compounds, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of a conventional antifungal (e.g., fluconazole, amphotericin B) along the y-axis.
-
This creates a matrix where each well has a unique combination of concentrations of the two drugs.
-
Inoculate the plate with the fungal suspension as described in Protocol 1.
-
Incubate and determine the MIC for each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential antifungal agent. The data generated from these experiments will establish its spectrum of activity, shed light on its mechanism of action, and evaluate its efficacy against clinically relevant fungal biofilms. Positive results from these in vitro studies would warrant further investigation, including time-kill kinetic studies to assess fungicidal versus fungistatic activity, and progression to in vivo models of fungal infection to evaluate efficacy and safety in a physiological context. The exploration of cinnamaldehyde derivatives like this compound holds significant promise in the ongoing search for novel and effective treatments to combat the growing threat of fungal diseases.
References
- Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. (2024).
- Synthesis and Antifungal Activities of Cinnamaldehyde Derivatives against Penicillium digitatum Causing Citrus Green Mold. (2020). Journal of Chemistry.
- Shreaz, S., Wani, W. A., Behbehani, J. M., Raja, V., Irshad, M., & Karched, M. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia, 112, 116–131. [Link]
- Bang, K. H., Lee, D. W., Park, H. M., & Rhee, Y. H. (2000). Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde. Bioscience, Biotechnology, and Biochemistry, 64(5), 1061-1063. [Link]
- Khadke, S. K., et al. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. [Link]
- Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. (2023). Frontiers in Microbiology. [Link]
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405. [Link]
- Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes. (2024). Molecules, 29(1), 249. [Link]
- Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. (2024).
- In Vitro and In Vivo Antifungal Activity of Lichochalcone-A against Candida albicans Biofilms. (2015). PLoS ONE, 10(6), e0128920. [Link]
- Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde. (2000). Bioscience, Biotechnology, and Biochemistry. [Link]
- Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results. (2022). Antibiotics, 11(1), 73. [Link]
- Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study. (2025). BMC Oral Health. [Link]
- Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS). (2019). Scientific Reports, 9(1), 779. [Link]
- Spampinato, C., & Leonardi, D. (2013). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 2(1), 15. [Link]
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- 7. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Fluorocinnamaldehyde in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the array of fluorinated building blocks, 2-Fluorocinnamaldehyde emerges as a particularly versatile and reactive synthon. Its α,β-unsaturated aldehyde functionality, coupled with the ortho-fluorine substitution on the phenyl ring, provides a rich platform for a diverse range of chemical transformations.
This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this compound as a building block. We will explore its utility in key synthetic reactions, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings that govern its reactivity.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and safe handling procedures is paramount.
Chemical Structure and Properties:
This compound is a solid at room temperature with a characteristic aromatic odor. The presence of the fluorine atom at the ortho position of the phenyl ring introduces a significant electronic effect. Fluorine, being the most electronegative element, acts as a strong inductive electron-withdrawing group, which can influence the reactivity of both the aromatic ring and the α,β-unsaturated aldehyde system.
| Property | Value | Source |
| CAS Number | 149733-71-1 | [1] |
| Molecular Formula | C₉H₇FO | N/A |
| Molecular Weight | 150.15 g/mol | N/A |
| Boiling Point | 245.6±15.0 °C (Predicted) | [1] |
| Density | 1.138±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Safety Precautions:
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4][5]
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes, as it may cause irritation.[6] In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Harmful if swallowed.[6]
-
Fire: Combustible solid. Keep away from heat and open flames.[5] Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
Synthetic Applications of this compound
The unique structural features of this compound make it a valuable precursor for a variety of important molecular scaffolds, particularly in the synthesis of heterocyclic compounds.
Synthesis of Thiosemicarbazones: A Gateway to Bioactive Molecules
One of the most well-documented applications of cinnamaldehyde derivatives is in the synthesis of thiosemicarbazones. These compounds are known to exhibit a wide range of biological activities. While many published protocols utilize 4-fluorocinnamaldehyde, the procedure is directly adaptable for the 2-fluoro isomer.[7][8][9]
Reaction Principle: The synthesis involves a condensation reaction between the aldehyde group of this compound and the primary amine of a thiosemicarbazide derivative. The reaction is typically catalyzed by a small amount of acid.
Detailed Protocol: General Synthesis of this compound Thiosemicarbazones (Adapted from procedures for 4-fluorocinnamaldehyde)[7]
-
Materials:
-
This compound
-
Substituted thiosemicarbazide
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the substituted thiosemicarbazide (1.05 eq) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to afford the pure thiosemicarbazone derivative.
-
-
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine group of the thiosemicarbazide.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.
-
Recrystallization: This purification technique is effective for obtaining highly pure crystalline products.
-
Knoevenagel Condensation: Formation of C-C Double Bonds
The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for Knoevenagel condensation reactions with active methylene compounds.[10] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized alkenes.
Reaction Principle: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by dehydration.
Detailed Protocol: Knoevenagel Condensation of this compound with Malononitrile (General Procedure)
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Isopropanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be recrystallized from a suitable solvent to obtain a high degree of purity.
-
-
Expert Insights:
-
The choice of base is crucial. A weak base like piperidine or triethylamine is generally sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.
-
The electron-withdrawing fluorine atom on the phenyl ring can enhance the reactivity of the aldehyde, potentially leading to faster reaction times compared to unsubstituted cinnamaldehyde.
-
Building Block for Heterocyclic Synthesis
The α,β-unsaturated system in this compound is a versatile precursor for the synthesis of various heterocyclic rings, which are prevalent in medicinal chemistry.[11][12][13][14][15]
A. Synthesis of Pyridine Derivatives:
Substituted pyridines can be synthesized from α,β-unsaturated aldehydes through multi-step sequences or multicomponent reactions. One common approach involves a Michael addition followed by cyclization and aromatization.
B. Synthesis of Quinoline Derivatives:
Quinolines, another important class of nitrogen-containing heterocycles, can be synthesized using various methods, some of which can utilize cinnamaldehyde derivatives as starting materials. For instance, the Doebner-von Miller reaction or related cyclization strategies could potentially be adapted for this compound.[8][16]
C. Synthesis of Oxygen and Sulfur-Containing Heterocycles:
The reactivity of the α,β-unsaturated aldehyde in this compound also lends itself to the synthesis of oxygen and sulfur-containing heterocycles. For example, reaction with appropriate binucleophiles can lead to the formation of pyran, thiopyran, or other related ring systems.[16][17][18]
While specific, detailed protocols for the synthesis of these diverse heterocycles directly from this compound were not found in the initial search, the general reactivity patterns of α,β-unsaturated aldehydes strongly suggest its applicability in these transformations. Researchers are encouraged to adapt existing literature procedures for similar substrates.
Future Outlook and Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis, particularly for the construction of fluorinated bioactive molecules and complex heterocyclic systems. While its application in the synthesis of thiosemicarbazones is well-established, its utility in other areas such as cycloaddition reactions and the synthesis of a broader range of heterocycles remains an area ripe for exploration. The electron-withdrawing nature of the ortho-fluorine substituent can be expected to modulate the reactivity of the molecule in interesting and synthetically useful ways.
This guide provides a foundational understanding of the applications of this compound and offers practical protocols to initiate further research. As the demand for novel fluorinated compounds continues to grow, the exploration of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science.
References
- Islam, M., Ullah, S., Khan, A. et al. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Sci Rep 14, 8338 (2024).
- Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors | Request PDF - ResearchGate.
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - NIH.
- Screening of various active methylene compounds for selection of best... - ResearchGate.
- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed.
- Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI.
- Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC - PubMed Central.
- Substituted active methylene synthesis by condensation - Organic Chemistry Portal.
- FLUORINATED HETEROCYCLIC COMPOUNDS - download.
- Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - MDPI.
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- Synthesis of S-Heterocycles - Organic Chemistry Portal.
- ACTIVE METHYLENE COMPOUNDS - eGyanKosh.
- Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed.
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- 18. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Reduction of 2-Fluorocinnamaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Selective Reduction of an α,β-Unsaturated Aldehyde
2-Fluorocinnamaldehyde is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a conjugated system with an aldehyde, a carbon-carbon double bond, and a fluorine-substituted aromatic ring, presents a classic challenge in synthetic organic chemistry: chemoselectivity. The reduction of the aldehyde functional group to a primary alcohol is often a desired transformation, but the proximity of the reducible alkene complicates this endeavor. Standard reduction protocols can lead to a mixture of products, including the desired allylic alcohol, the saturated aldehyde, and the fully saturated alcohol. This guide provides detailed protocols for achieving the selective reduction of this compound to 2-Fluorocinnamyl alcohol, emphasizing the principles behind the chosen methodologies to empower researchers to adapt and troubleshoot their synthetic routes.
The Challenge of Selectivity: 1,2- vs. 1,4-Addition
The reduction of α,β-unsaturated aldehydes like this compound can proceed via two primary pathways:
-
1,2-Addition: The nucleophilic hydride attacks the electrophilic carbonyl carbon, leading to the formation of the desired allylic alcohol.
-
1,4-Addition (Conjugate Addition): The hydride adds to the β-carbon of the alkene, resulting in an enolate intermediate that, upon workup, yields the saturated aldehyde. This can be further reduced to the saturated alcohol.
The choice of reducing agent and reaction conditions is paramount in directing the reaction towards the desired 1,2-addition product.
Methodology I: Luche Reduction for High Fidelity 1,2-Addition
The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones and aldehydes, suppressing the competing 1,4-addition.[1][2][3] This is achieved by using sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[1][2][4]
Mechanism of Selectivity:
The key to the Luche reduction's success lies in the Hard-Soft Acid-Base (HSAB) theory.[1][4]
-
Activation of the Carbonyl: The hard Lewis acid, Ce³⁺, coordinates to the hard oxygen atom of the carbonyl group, increasing its electrophilicity.[5]
-
Modification of the Hydride Source: In the presence of methanol, sodium borohydride is converted to sodium trimethoxyborohydride, a "harder" hydride source.[4]
-
Directed Attack: The "hard" hydride preferentially attacks the now more electrophilic and "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon of the alkene (1,4-addition).[3][4]
Experimental Workflow: Luche Reduction
Caption: Workflow for the Luche Reduction of this compound.
Detailed Protocol: Luche Reduction
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq). Dissolve the solids in anhydrous methanol (approximately 0.1 M concentration of the aldehyde).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 15-20 minutes.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is acidic (~pH 4-5).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Fluorocinnamyl alcohol.
Methodology II: Diisobutylaluminium Hydride (DIBAL-H) Reduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent.[6][7] It is particularly useful for the reduction of esters to aldehydes at low temperatures, but it can also effectively reduce α,β-unsaturated aldehydes to the corresponding allylic alcohols.[8][9]
Mechanism of Selectivity:
DIBAL-H is an electrophilic reducing agent.[6][9] The aluminum center coordinates to the carbonyl oxygen, activating it towards hydride transfer.[7] At low temperatures (typically -78 °C), this coordination and subsequent 1,2-hydride delivery are highly favored over the 1,4-addition pathway. The bulky isobutyl groups also contribute to the selectivity by sterically hindering attack at the β-position.
Experimental Workflow: DIBAL-H Reduction
Sources
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
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- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
Application Notes and Protocols: 2-Fluorocinnamaldehyde in the Development of Novel Anthelmintic Agents
Abstract
Helminth infections affect over 1.5 billion people globally, primarily in impoverished regions, and also cause significant economic losses in livestock.[1][2] The development of resistance to existing anthelmintic drugs is a growing concern, making the discovery of new, effective agents a critical priority.[1][3] Natural products have historically been a rich source of therapeutic leads. Cinnamaldehyde, the primary component of cinnamon oil, and its derivatives have demonstrated a range of biological activities, including promising anthelmintic properties.[4][5] This has spurred interest in this chemical scaffold for drug development. This guide provides a comprehensive overview and detailed protocols for leveraging 2-Fluorocinnamaldehyde, a halogenated analog, as a lead compound in the anthelmintic drug discovery pipeline. We explore its proposed mechanism of action, synthesis, and a tiered screening strategy, from initial in vitro assays to considerations for in vivo studies.
Introduction: The Case for New Anthelmintics and Fluorinated Scaffolds
The current arsenal of anthelmintic drugs is limited, and widespread use, particularly in livestock, has led to the emergence of drug-resistant parasite populations.[1] This situation threatens both human health and food security, necessitating the exploration of novel chemical entities and mechanisms of action.[6]
1.1. Cinnamaldehyde: A Promising Natural Lead
Cinnamaldehyde and its analogs have been identified as potent anthelmintic agents in various studies.[4][7] Research on trans-cinnamaldehyde, for instance, has demonstrated lethal activity against a range of gastrointestinal nematodes in vitro, including the swine nematode Ascaris suum.[5][8][9] The core chemical structure, an α,β-unsaturated aldehyde, is highly reactive and believed to be central to its biological activity.
1.2. The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into a drug candidate molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can alter a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[10]
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with target enzymes or receptors, potentially increasing potency.[10]
-
Lipophilicity: Strategic fluorination can increase a molecule's ability to cross biological membranes, improving bioavailability.
Given these advantages, the synthesis and evaluation of this compound is a logical step in the rational design of a more robust anthelmintic agent based on the cinnamaldehyde scaffold.
Proposed Mechanism of Action
While the precise molecular target of cinnamaldehyde derivatives is still under investigation, evidence points towards a mechanism involving the disruption of the parasite's internal tissues.[5] The key reactive moiety is the α,β-unsaturated aldehyde, which can act as a Michael acceptor.
Causality: This functional group can readily form covalent bonds with nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues in vital parasite proteins. This non-specific but potent reactivity could lead to:
-
Enzyme Inhibition: Irreversible binding to critical enzymes involved in metabolism or structural integrity.
-
Tissue Damage: Studies on Ascaris suum exposed to trans-cinnamaldehyde have revealed significant damage to the parasite's intestinal tissue, suggesting the compound is ingested and exerts its effect internally.[5] The cuticle, or outer layer, appears less affected.
This proposed mechanism suggests a direct, cytotoxic effect on the parasite.
Caption: Proposed mechanism of this compound action in helminths.
Experimental Workflow & Protocols
A tiered screening approach is the most efficient method for evaluating new drug candidates. This workflow begins with straightforward synthesis, moves to rapid, low-cost in vitro screening, and progresses promising candidates to more complex models.
Caption: Tiered workflow for anthelmintic drug discovery.
Protocol 1: Synthesis of this compound
Rationale: The Claisen-Schmidt condensation is a reliable and well-established method for forming α,β-unsaturated aldehydes. It involves the base-catalyzed reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone. Here, we adapt this for the synthesis of this compound from 2-fluorobenzaldehyde and acetaldehyde.
Materials:
-
2-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-fluorobenzaldehyde in 20 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Base and Aldehyde Addition: Prepare a solution of 12 mmol of NaOH in 15 mL of water and cool it in the ice bath. In a separate container, cool 11 mmol of acetaldehyde. Slowly and simultaneously add the cold NaOH solution and the acetaldehyde to the stirring ethanolic solution of 2-fluorobenzaldehyde over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.
-
Purification: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Primary In Vitro Screen using Pheretima posthuma
Rationale: The Indian adult earthworm (Pheretima posthuma) is used as a preliminary screening model due to its anatomical and physiological resemblance to intestinal roundworms.[11][12] It is a low-cost, readily available model for rapidly assessing a compound's ability to induce paralysis and/or death.
Materials:
-
Adult Indian earthworms (Pheretima posthuma), 4-6 cm in length
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Normal saline solution
-
Petri dishes
-
Pipettes, stopwatch
-
Positive Control: Albendazole (e.g., 10 mg/mL)
-
Negative Control: Normal saline with the same percentage of DMSO used for the test compound (vehicle control).
Procedure:
-
Preparation: Wash the earthworms in normal saline to remove any fecal matter.
-
Assay Setup: Prepare test concentrations (e.g., 10, 25, 50 mg/mL) of this compound by diluting the stock solution in normal saline. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent toxicity. Prepare the positive and negative control solutions in separate petri dishes.
-
Exposure: Place six earthworms in each petri dish containing 20 mL of the respective test or control solution.
-
Observation: Observe the worms and record the time taken for the first signs of paralysis (no movement when shaken vigorously) and the time of death (no movement when dipped in warm water at 50°C followed by fading of body color).[12]
-
Data Collection: Record observations at regular intervals until all worms in the test groups have died. The experiment should be performed in triplicate.
Protocol 3: Secondary In Vitro Screen using Caenorhabditis elegans
Rationale: C. elegans is a powerful model organism for anthelmintic screening.[7] Its short life cycle, genetic tractability, and transparent body allow for detailed observation. It serves as a more sophisticated secondary screen to confirm activity and determine potency (LC50).
Materials:
-
Wild-type (N2) C. elegans (mixed stages)
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
-
M9 buffer
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Positive Control: Levamisole (100 µM)
-
Negative Control: M9 buffer with vehicle (DMSO)
-
Microscope or automated imaging system
Procedure:
-
Worm Synchronization (Optional but Recommended): For more consistent results, use a synchronized population of worms (e.g., all L4 larvae). This can be achieved by standard bleaching protocols.
-
Assay Preparation: Prepare serial dilutions of this compound in M9 buffer in a 96-well plate. Also, prepare wells with positive and negative controls.
-
Worm Addition: Wash worms from NGM plates using M9 buffer. Adjust the concentration to approximately 20-30 worms per 10 µL. Add 10 µL of the worm suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate at 20°C for 24-72 hours.
-
Viability Assessment: Assess worm viability at specific time points (e.g., 24, 48, 72 hours). Viability can be determined by observing motility. A worm is considered dead if it does not move when gently prodded with a platinum wire pick or does not respond to a gentle tap on the plate. Automated "worm tracker" imaging systems can also be used for high-throughput motility analysis.[13][14]
-
Data Collection: Count the number of live and dead worms in each well. Each concentration and control should be tested in triplicate.
Data Analysis and Interpretation
For the P. posthuma assay, the primary endpoints are the mean time to paralysis and death. For the C. elegans assay, the data should be used to calculate the lethal concentration 50 (LC50), which is the concentration of the compound that kills 50% of the worms in a given time period. This is typically done using probit analysis or by fitting the dose-response data to a sigmoidal curve using statistical software.
Table 1: Illustrative In Vitro Anthelmintic Activity Data
| Compound | Model Organism | Conc. (µg/mL) | Time to Paralysis (min ± SD) | Time to Death (min ± SD) | % Mortality (at 24h) |
| This compound | P. posthuma | 50 | 18 ± 2.1 | 35 ± 3.5 | - |
| P. posthuma | 25 | 35 ± 2.8 | 68 ± 4.2 | - | |
| Albendazole (Control) | P. posthuma | 15 | 25 ± 1.9 | 55 ± 3.1 | - |
| Vehicle (Control) | P. posthuma | - | > 480 | > 480 | - |
| This compound | C. elegans | 100 | - | - | 100% |
| C. elegans | 50 | - | - | 92% | |
| C. elegans | 25 | - | - | 55% | |
| C. elegans | 10 | - | - | 15% | |
| Levamisole (Control) | C. elegans | 25 (µM) | - | - | 100% |
| Vehicle (Control) | C. elegans | - | - | - | < 5% |
Data presented are hypothetical for illustrative purposes.
Advanced Studies and Future Directions
Compounds that show potent activity (in vitro LC50 in the low µg/mL range) and a good selectivity index should be advanced to the next stages.
-
In Vivo Efficacy: Promising compounds must be tested in an animal model of helminth infection, such as mice infected with Heligmosomoides polygyrus or hamsters with Ancylostoma ceylanicum, to assess their ability to reduce worm burden.[15][16]
-
Toxicity Assessment: It is crucial to evaluate the compound's safety profile. Initial studies include cytotoxicity assays against mammalian cell lines (e.g., HepG2, HEK293) to determine selectivity. This is followed by acute toxicity studies in rodents.[17]
-
Structure-Activity Relationship (SAR): Synthesizing and testing a series of related analogs (e.g., varying the position of the fluorine atom, adding other substituents) can help optimize potency and reduce toxicity.
-
Formulation Development: A significant challenge for trans-cinnamaldehyde in in vivo tests was its rapid absorption and metabolism, which prevented sufficient concentrations from reaching the parasites in the gut.[9] Future work on this compound should investigate novel drug delivery systems, such as encapsulation or enteric coatings, to ensure targeted delivery to the gastrointestinal tract.
Conclusion
This compound represents a rationally designed evolution of a promising natural anthelmintic lead. Its synthesis is straightforward, and its potential can be effectively evaluated using the tiered screening system detailed in these notes. The strategic inclusion of a fluorine atom may overcome some of the metabolic stability issues seen with the parent compound. While further investigation into its precise molecular targets, in vivo efficacy, and safety is required, this compound stands as a valuable candidate in the urgent search for the next generation of anthelmintic agents.
References
- Bhavsar, Z. A., et al. (2020). Recent advances in development of anthelmintic agents: Synthesis and biological screening. [Source information not fully available in search results]
- Shakil, S., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Microbiology, 13, 818165. [Link]
- Williams, A. R., et al. (2015). Anthelmintic activity of trans-cinnamaldehyde and A- and B-type proanthocyanidins derived from cinnamon (Cinnamomum verum). Scientific Reports, 5, 14791. [Link]
- Frontiers in Microbiology. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Microbiology, 13. [Link]
- Keiser, J., & Sripa, B. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 37(7), 587-597. [Link]
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- International Journal of Novel Research and Development. (2023). A review article on anthelmintic drugs for treatment of parasitic infection caused by helminthes. IJNRD, 8(6). [Link]
- Geary, T. G., & Maule, A. G. (Eds.). (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Beilstein Journal of Organic Chemistry, 16, 1285–1301. [Link]
- ResearchGate. (2015). (PDF)
- ResearchGate. (n.d.). (PDF) A review on anthelmintic drugs and their future scope. [Link]
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Application Notes and Protocols for Docking Studies of 2-Fluorocinnamaldehyde Derivatives
Introduction: The Therapeutic Promise of 2-Fluorocinnamaldehyde Derivatives
Cinnamaldehyde, a natural compound extracted from cinnamon, and its synthetic derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom to the cinnamaldehyde scaffold, creating this compound and its subsequent derivatives, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic efficacy.
Molecular docking, a powerful in-silico method, has become an indispensable tool in contemporary drug discovery.[3] It predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and interaction patterns that drive biological activity.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
Core Principles of Molecular Docking for Cinnamaldehyde Derivatives
The fundamental principle of molecular docking is to simulate the interaction between a ligand (in this case, a this compound derivative) and a protein target at the atomic level. This computational approach allows for the prediction of binding energies and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-protein complex.[6] The process is guided by scoring functions that estimate the binding affinity, enabling the ranking of different derivatives and the prioritization of candidates for further experimental validation.
One of the key protein targets for cinnamaldehyde derivatives, including fluorinated analogues, is urease .[7][8] This nickel-dependent metalloenzyme is crucial for the survival of various pathogens, such as Helicobacter pylori, by catalyzing the hydrolysis of urea to ammonia, which neutralizes the acidic environment of the stomach.[9][10] The inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related conditions.[11] Docking studies have been instrumental in elucidating the binding modes of cinnamaldehyde-based inhibitors within the urease active site.[7]
Another significant area of investigation for these compounds is their anticancer activity . Cinnamaldehyde and its derivatives have been shown to modulate various signaling pathways implicated in cancer progression, including those involving cell cycle regulation, apoptosis, and angiogenesis.[12][13][14] Molecular docking can be employed to investigate the interactions of this compound derivatives with key protein targets within these pathways, such as matrix metalloproteinases (MMPs) and protein kinases, to rationalize their anticancer effects.[12][15]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives using AutoDock, a widely used and validated docking software.[5][16][17]
Part 1: Preparation of the Ligand (this compound Derivative)
-
Obtain the 3D Structure of the Ligand:
-
The 3D structure of this compound or its derivatives can be obtained from chemical databases such as PubChem .[18][19][20]
-
Search for the compound by name, chemical formula, or other identifiers.
-
Download the structure in a suitable format, such as SDF (Structure-Data File).[18]
-
Rationale: A high-quality 3D structure of the ligand is the starting point for any docking study. PubChem provides a vast and freely accessible repository of chemical structures.
-
-
Ligand Preparation using AutoDockTools (ADT):
-
Open the downloaded SDF file in ADT.
-
ADT will automatically detect the root of the molecule and set the rotatable bonds. You can manually adjust these if necessary.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Rationale: The PDBQT format is required by AutoDock and contains information about the atom types, charges, and rotatable bonds of the ligand, which are essential for the docking simulation.[21][22]
-
Part 2: Preparation of the Protein Target (e.g., Urease)
-
Obtain the 3D Structure of the Protein:
-
The crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB) .[7][8] For urease from Helicobacter pylori, a relevant PDB entry is 1E9Z .[8]
-
Download the structure in the PDB format.
-
Rationale: An experimentally determined 3D structure of the protein provides the atomic coordinates necessary to define the binding site.
-
-
Protein Preparation using AutoDockTools (ADT):
-
Open the downloaded PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
Rationale: The protein structure needs to be "cleaned" to remove non-essential molecules. Adding hydrogens and charges ensures that the electrostatic interactions are accurately modeled during the docking simulation.[21]
-
Part 3: Grid Generation
-
Define the Binding Site:
-
In ADT, load both the prepared protein and ligand PDBQT files.
-
Center the grid box on the active site of the protein. The active site can be identified from the literature or by observing the binding location of a co-crystallized inhibitor in the PDB structure. For urease, the active site contains two nickel ions.[23]
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. A typical grid box size is 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box that covers the entire active site is crucial for obtaining accurate docking poses.
-
-
Generate the Grid Parameter File (GPF) and Run AutoGrid:
-
Save the grid parameters as a GPF file.
-
Run the AutoGrid program using the GPF file as input. This will generate map files for each atom type in the ligand.
-
Rationale: AutoGrid pre-calculates the interaction energies between the ligand atom types and the protein at each grid point, which significantly speeds up the subsequent docking calculations.[16]
-
Part 4: Running the Docking Simulation
-
Prepare the Docking Parameter File (DPF):
-
In ADT, set the docking parameters, including the number of genetic algorithm (GA) runs (e.g., 100), population size (e.g., 150), and the maximum number of energy evaluations (e.g., 2,500,000).
-
Save the parameters as a DPF file.
-
Rationale: The GA is a stochastic search algorithm used by AutoDock to explore the conformational space of the ligand within the defined grid box. A sufficient number of runs and evaluations increases the probability of finding the lowest energy (i.e., most favorable) binding pose.[5]
-
-
Run AutoDock:
-
Execute the AutoDock program using the DPF file as input.
-
AutoDock will perform the docking simulation and generate a docking log file (DLG) containing the results.
-
Rationale: This is the core computational step where the ligand is "docked" into the protein's active site, and the binding energies of different poses are calculated.
-
Data Analysis and Interpretation
Analyzing the Docking Results
The output of the docking simulation (the DLG file) contains a wealth of information that needs to be carefully analyzed:
-
Binding Energy: The primary quantitative output is the estimated free energy of binding (in kcal/mol). Lower binding energies indicate a more stable ligand-protein complex and, theoretically, a higher binding affinity.
-
Clustering of Poses: AutoDock clusters the resulting poses based on their root-mean-square deviation (RMSD). The cluster with the lowest binding energy and the largest number of conformations is typically considered the most representative and reliable binding mode.
-
Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki), which is another measure of binding affinity.
Visualization of Protein-Ligand Interactions
Visualizing the docked poses is crucial for understanding the nature of the interactions between the this compound derivative and the target protein. Software such as Discovery Studio Visualizer can be used for this purpose.[1][2][4][24][25]
-
Load the Docked Complex: Open the protein PDBQT file and the DLG file in Discovery Studio.
-
Identify Key Interactions: Analyze the 3D structure of the lowest energy pose to identify key interactions, such as:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: These contribute significantly to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Coordination with Metal Ions: In the case of metalloenzymes like urease, interactions with the nickel ions in the active site are of paramount importance.[6]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for cinnamaldehyde derivatives from the literature to provide a reference for expected binding affinities and inhibitory activities.
| Compound/Derivative | Target Protein | Method | Binding Energy (kcal/mol) | IC50/Ki | Reference |
| 4-fluorocinnamaldehyde based thiosemicarbazones | Urease | In vitro assay | - | IC50: 2.7 ± 0.5 µM to 29.0 ± 0.5 µM | [7][8][11] |
| Cinnamaldehyde | Matrix Metalloproteinase-9 (MMP-9) | Molecular Docking | More negative than doxycycline | - | [12] |
| 2-hydroxycinnamaldehyde | - | In vitro assay | - | - | [12] |
| trans-cinnamaldehyde | beta-(1,3)-glucan synthase | In vitro assay | - | IC50: 0.84 mM | [19] |
| trans-cinnamaldehyde | chitin synthase 1 | In vitro assay | - | IC50: 1.44 mM | [19] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of a molecular docking study.
Simplified Urease Inhibition Pathway
Caption: The inhibitory action of a this compound derivative on the catalytic activity of urease.
Conclusion and Future Perspectives
Molecular docking serves as a powerful and cost-effective tool for the initial screening and characterization of this compound derivatives as potential therapeutic agents. The protocols and principles outlined in this application note provide a robust framework for conducting these in-silico studies. The insights gained from docking, such as predicted binding affinities and key molecular interactions, are invaluable for guiding the synthesis of novel derivatives with improved potency and selectivity. It is imperative to underscore that computational predictions must be validated through subsequent in vitro and in vivo experiments to confirm the biological activity and therapeutic potential of these promising compounds.
References
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- Warsito, W., Murlistyarini, S., Suratmo, S., Azzahra, V. O., & Sucahyo, A. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2409–2416. [Link]
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- Bioinformatics Explained. (2021, August 6).
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- Graphviz. (n.d.).
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- Khan, K. M., et al. (2012). Chemistry and Mechanism of Urease Inhibition.
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Application Note: Characterizing the Cellular Effects of 2-Fluorocinnamaldehyde Derivatives using Cell-Based Assays
Abstract
2-Fluorocinnamaldehyde (2-FCA) and its derivatives are emerging as a class of bioactive small molecules with significant potential in drug discovery and development. As analogues of cinnamaldehyde, a known activator of the NRF2 antioxidant response pathway and a TRPA1 channel agonist, these compounds can elicit a range of complex cellular responses.[1][2] This guide provides a comprehensive framework for researchers to investigate the cellular mechanisms of 2-FCA derivatives. We present detailed, field-proven protocols for key cell-based assays designed to probe the primary signaling pathways modulated by these compounds, including the activation of the Nrf2 pathway, induction of apoptosis, and alterations in cell cycle progression. Each protocol is supported by explanations of the underlying principles and data interpretation guidelines to ensure robust and reproducible results.
Introduction: The Biological Context of 2-FCA Derivatives
Cinnamaldehyde and its analogues are electrophilic compounds that can react with nucleophilic cysteine residues on specific sensor proteins, thereby triggering cellular signaling cascades.[1] Two of the most well-characterized targets are the Kelch-like ECH-associated protein 1 (Keap1) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][3]
-
Nrf2 Pathway Activation: Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation.[3] Electrophilic compounds like cinnamaldehyde derivatives can modify critical cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.[1][3]
-
TRPA1 Channel Agonism: TRPA1 is a non-selective cation channel, highly expressed in sensory neurons, that functions as a sensor for irritant compounds and cellular stress.[2][4] Agonism by cinnamaldehydes causes the channel to open, leading to an influx of cations, most notably Ca²⁺, which can trigger various downstream signaling events, including those related to inflammation, pain, and, at high concentrations, apoptosis.[4]
The interplay of these pathways can result in diverse and context-dependent cellular outcomes, such as enhanced antioxidant defense, cell cycle arrest, or programmed cell death. The following protocols provide the tools to dissect these effects.
Caption: Overview of 2-FCA derivative signaling pathways.
Application I: Quantifying Nrf2 Pathway Activation
This assay quantifies the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE). It employs a reporter gene, typically luciferase, whose expression is controlled by an ARE promoter. This provides a direct and sensitive readout of Nrf2 nuclear translocation and binding activity.
Protocol: ARE-Luciferase Reporter Assay
This protocol is designed for a 96-well plate format but can be scaled.
Materials:
-
HEK293T or a relevant cell line
-
ARE-Luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
DMEM with 10% FBS
-
Opti-MEM™ Reduced Serum Medium
-
2-FCA derivative stock solution (in DMSO)
-
Positive Control: Sulforaphane or a known Nrf2 activator[5]
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ until cells are ~70-80% confluent.
-
Transfection:
-
For each well, dilute 100 ng of ARE-Luciferase plasmid and 10 ng of pRL-TK control plasmid into 5 µL of Opti-MEM™.
-
In a separate tube, dilute 0.3 µL of transfection reagent into 5 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add 10 µL of the DNA-reagent complex to each well.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment:
-
Prepare serial dilutions of the 2-FCA derivative and the positive control in complete media. Ensure the final DMSO concentration is ≤0.1%.
-
Include a "Vehicle Control" well containing only the media with DMSO.
-
Carefully remove the transfection medium and add 100 µL of the compound-containing medium to the respective wells.
-
-
Treatment Incubation: Incubate for 18-24 hours. Rationale: This duration is typically sufficient for Nrf2 translocation, target gene transcription, and protein (luciferase) expression.
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Following the manufacturer's instructions for the dual-luciferase kit, add the firefly luciferase reagent (LAR II) and measure luminescence (Signal 1).
-
Add the Renilla luciferase reagent (Stop & Glo®) and measure luminescence again (Signal 2).
-
Data Analysis and Interpretation
-
Normalization: For each well, calculate the ratio of Firefly luminescence (Signal 1) to Renilla luminescence (Signal 2). This normalizes for variations in transfection efficiency and cell number.
-
Fold Change Calculation: Divide the normalized ratio of each treated sample by the normalized ratio of the vehicle control. This gives the "Fold Induction."
-
Expected Results: A potent 2-FCA derivative will show a dose-dependent increase in luminescence fold induction. The data can be plotted in a dose-response curve to determine the EC₅₀ value.
| Treatment | Concentration (µM) | Normalized Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 0 | 150 ± 12 | 1.0 |
| 2-FCA Derivative | 1 | 450 ± 35 | 3.0 |
| 2-FCA Derivative | 5 | 1200 ± 98 | 8.0 |
| 2-FCA Derivative | 10 | 2250 ± 180 | 15.0 |
| Positive Control | 10 | 2400 ± 210 | 16.0 |
Application II: Assessing Induction of Apoptosis
A common method to measure apoptosis is through Annexin V and Propidium Iodide (PI) co-staining, analyzed by flow cytometry.[6][7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet where it can be detected by fluorescently-labeled Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7]
Caption: Experimental workflow for Annexin V / PI apoptosis assay.
Protocol: Annexin V & Propidium Iodide Staining
Materials:
-
Cells of interest cultured in appropriate flasks or plates
-
2-FCA derivative stock solution
-
Positive Control: Staurosporine or Etoposide
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)[7]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat cells with various concentrations of the 2-FCA derivative, a vehicle control, and a positive control for a predetermined time (e.g., 24, 48 hours).[7]
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the supernatant from the previous step. Rationale: It is critical to collect both adherent and floating cells to avoid underestimating the apoptotic population.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between each wash.[7]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorophores.
-
-
Preparation for Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube.[8] Keep samples on ice and analyze by flow cytometry within one hour for best results.[8]
-
Controls: Prepare the following controls for setting up the flow cytometer gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
A dose-dependent shift of the cell population from the lower-left to the lower-right and then upper-right quadrants indicates that the 2-FCA derivative induces apoptosis.
Application III: Cell Cycle Analysis
Bioactive compounds frequently exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of cellular DNA content is a standard method to determine the percentage of cells in each phase (G0/G1, S, and G2/M).[9][10] This assay relies on a fluorescent dye, like Propidium Iodide (PI), that binds stoichiometrically to DNA.[11][12] Thus, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA), while cells in S phase will have an intermediate intensity.[12]
Caption: Experimental workflow for cell cycle analysis by PI staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells of interest
-
2-FCA derivative stock solution
-
Positive Control: Nocodazole (G2/M arrest) or Hydroxyurea (S-phase arrest)
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[11]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the 2-FCA derivative, vehicle, and positive controls for a desired time period (e.g., 24 hours).
-
Harvesting: Harvest cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the pellet in ~500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Rationale: Dropwise addition while vortexing prevents cell clumping and ensures uniform fixation.
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at 4°C for several days.[11]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Rationale: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[11]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Collect data on a linear scale, and use pulse width/area parameters to help exclude doublets.[12]
Data Analysis and Interpretation
The output is a histogram of fluorescence intensity (DNA content) versus cell count.
-
First Peak: Represents cells in the G0/G1 phase (2n DNA content).
-
Second Peak: Represents cells in the G2/M phase (4n DNA content).
-
Intermediate Region: Represents cells in the S phase, actively synthesizing DNA.
Specialized software (e.g., ModFit LT™, FlowJo™) is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates a compound-induced cell cycle arrest at that checkpoint.
References
- Darzynkiewicz, Z. (2011). Critical Aspects in Analysis of Cellular DNA Content. Current Protocols in Cytometry, 56:7.2:7.2.1–7.2.8. [Link]
- Luo, Y., & Dinkova-Kostova, A. T. (2017). The Role of Natural Products in Revealing NRF2 Function. Current opinion in toxicology, 2, 1-10. [Link]
- Zygmunt, P. M., & Högestätt, E. D. (2014). The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon. PLoS One, 9(10), e110964. [Link]
- Robledinos-Antón, N., et al. (2019). A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease.
- Darzynkiewicz, Z., et al. (2017). Basic Methods of Cell Cycle Analysis. Methods in molecular biology (Clifton, N.J.), 1524, 15–38. [Link]
- Riera, C. E., et al. (2009). New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. Scientific reports, 9(1), 1-11. [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Blizard Institute, Queen Mary University of London. (n.d.). Cell Cycle Analysis.
- Zhai, K., et al. (2023). Research Progress on TRPA1 in Diseases.
- Rosas-Acosta, G. (2020, October 29). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
- Liu, L., et al. (2018). Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways.
- Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
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- 1. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 Activator The Nrf2 Activator modulates the biological activity of Nrf2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
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- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
Application Note: A Scalable and Efficient Synthesis of 2-Fluorocinnamaldehyde via Claisen-Schmidt Condensation
Introduction: The Significance of 2-Fluorocinnamaldehyde in Modern Drug Discovery
Fluorinated organic compounds are of paramount importance in the pharmaceutical industry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Among these, the cinnamaldehyde scaffold is a privileged structure found in numerous biologically active molecules.[3] this compound, in particular, serves as a critical building block for the synthesis of a wide array of therapeutic agents. Its derivatives have shown promise in various pharmacological areas, including the development of urease inhibitors to combat infections by urease-producing bacteria like Helicobacter pylori, which is linked to gastric ulcers.[4][5][6][7] The strategic placement of the fluorine atom on the aromatic ring can significantly influence the electronic properties and biological activity of the resulting compounds, making this compound a valuable intermediate for creating diverse chemical libraries for high-throughput screening.[6][8]
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will focus on the Claisen-Schmidt condensation, a robust and economically viable method, offering in-depth explanations for experimental choices to ensure reproducibility and high yields.
Synthetic Strategy: The Claisen-Schmidt Condensation
The chosen synthetic route is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[9][10] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (in this case, 2-fluorobenzaldehyde) with an enolizable aldehyde or ketone (acetaldehyde).
Causality of Method Selection:
-
High Efficiency: The Claisen-Schmidt reaction is known for producing α,β-unsaturated aldehydes and ketones in good to excellent yields.[9]
-
Atom Economy: It is a condensation reaction, with water as the only significant byproduct, making it an environmentally conscious choice.
-
Scalability: The reaction conditions are generally mild and the procedure is straightforward, making it amenable to large-scale industrial production.[11]
-
Cost-Effectiveness: The starting materials, 2-fluorobenzaldehyde and acetaldehyde, are commercially available and relatively inexpensive.
The mechanism, initiated by a base (e.g., NaOH), involves the deprotonation of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated this compound.[9][12]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Scale-Up Protocol
This protocol is designed for a laboratory-scale synthesis with clear instructions for scaling up.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Equipment |
| 2-Fluorobenzaldehyde (C₇H₅FO) | ≥98% | Sigma-Aldrich | Jacketed Glass Reactor (e.g., 5L) |
| Acetaldehyde (C₂H₄O) | ≥99% | Sigma-Aldrich | Overhead Mechanical Stirrer |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Temperature Probe & Controller |
| Ethanol (EtOH) | 200 Proof | VWR | Addition Funnel |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | Rotary Evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | Standard Glassware |
| Hydrochloric Acid (HCl) | 1M Solution | VWR | pH Meter/Strips |
| Deionized Water (H₂O) | --- | --- | Vacuum Filtration Setup |
Safety Precautions: A Self-Validating System
Safe laboratory practice is paramount. Before beginning, consult the Safety Data Sheets (SDS) for all reagents.[13][14]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile gloves at all times.[13]
-
Ventilation: All steps must be performed in a well-ventilated fume hood due to the volatile and flammable nature of acetaldehyde, ethanol, and diethyl ether.[14]
-
Handling Reagents:
-
2-Fluorobenzaldehyde: Causes skin and serious eye irritation.[13]
-
Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.
-
-
Emergency Procedures: Keep a spill kit and fire extinguisher rated for chemical fires readily accessible. An eye wash station and safety shower must be nearby.[13]
Step-by-Step Synthesis Procedure
1. Reactor Setup:
-
Assemble a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and a dropping funnel. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Set the reactor chiller to maintain an internal temperature of 10-15°C.
2. Reactant Preparation:
-
In a separate flask, prepare a solution of 2-fluorobenzaldehyde (248.2 g, 2.0 mol) in ethanol (1 L).
-
Charge this solution into the reactor.
-
Add acetaldehyde (132.2 g, 3.0 mol, 1.5 equivalents) to the reactor. Causality: Using an excess of the enolizable component helps to drive the reaction to completion and minimize self-condensation of the aromatic aldehyde.
-
Begin stirring the mixture at 200-300 RPM to ensure homogeneity.
3. Base Addition & Reaction:
-
Prepare the base solution by carefully and slowly dissolving sodium hydroxide pellets (88.0 g, 2.2 mol) in deionized water (1 L) in a separate beaker, cooling in an ice bath to manage the exotherm.
-
Once the NaOH solution has cooled to room temperature, transfer it to the dropping funnel.
-
Add the NaOH solution dropwise to the stirred reactor mixture over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. Causality: Slow, controlled addition of the base is critical to manage the reaction exotherm and prevent unwanted side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 4-6 hours.
4. Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 9:1 Hexanes:Ethyl Acetate. Spot the starting material (2-fluorobenzaldehyde) and the reaction mixture. The reaction is complete when the 2-fluorobenzaldehyde spot is consumed.[6]
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 10°C.
-
Slowly neutralize the reaction mixture by adding 1M HCl solution dropwise until the pH is ~7. Monitor with a pH meter or strips. Causality: Neutralization quenches the reaction and prepares the mixture for extraction.
-
Transfer the mixture to a large separatory funnel.
-
Add deionized water (1 L) and diethyl ether (1 L). Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with diethyl ether (500 mL each).
-
Combine all organic layers and wash with brine (saturated NaCl solution, 500 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
6. Purification and Final Product:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound as a yellow oil or solid.
-
For high purity, recrystallize the crude product from a minimal amount of hot ethanol.[12] Cool the solution slowly to form crystals, then collect the product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove impurities.[12]
-
Dry the purified product under vacuum at room temperature. The expected yield is typically in the range of 75-85%.
Analytical Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[15][16]
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Pale yellow solid or oil |
| Purity | GC/HPLC | >98% |
| Identity | ¹H NMR, ¹³C NMR | Consistent with the structure of this compound |
| Functional Groups | FT-IR | Peaks corresponding to C=O (aldehyde), C=C (alkene), Ar-H, and C-F bonds |
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Caption: A logical workflow for the scale-up synthesis of this compound.
References
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Chem LibreTexts. (n.d.). Claisen-Schmidt Condensation.
- Islam, M., Ullah, S., Khan, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports.
- Islam, M., et al. (2025). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors.
- Islam, M., et al. (2021). 2-Nitro-and 4-fluorocinnamaldehyde based receptors as naked-eye chemosensors to potential molecular keypad lock. Scientific Reports.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology.
- Islam, M., Ullah, S., Khan, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Islam, M., Ullah, S., Khan, A., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed.
- ResearchGate. (n.d.). Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals.
- nevoLAB. (n.d.). Reaction Note 2201: Claisen-Schmidt Condensation.
- Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- Wang, C., et al. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PubMed Central.
- European Patent Office. (n.d.). Process for producing fluorobenzaldehydes.
- MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - Analytical Methods.
- BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
- Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics.
- Wikipedia. (n.d.). Fluorobenzaldehyde.
- Synthetika. (n.d.). 2-fluorobenzaldehyde.
- Cordes, A. (1986). Process design for large-scale purification of formate dehydrogenase from Candida boidinii by affinity partition. SciSpace.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Indolizine-2-carbaldehyde for Library Production.
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Application Notes and Protocols: The Reaction of 2-Fluorocinnamaldehyde with Primary Amines for the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of the 2-Fluorocinnamaldehyde and Primary Amine Reaction
The reaction between this compound and primary amines represents a cornerstone transformation in modern synthetic and medicinal chemistry. This reaction is a powerful variant of the broader class of condensation and cyclization reactions that lead to the formation of N-heterocycles, most notably quinolines. Quinolines are considered "privileged scaffolds" in drug discovery, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].
The strategic incorporation of a fluorine atom at the 2-position of the cinnamaldehyde starting material is of particular significance. Fluorine's unique electronic properties can profoundly influence the physicochemical characteristics of the resulting molecules, such as metabolic stability, membrane permeability, and binding affinity to biological targets[4][5][6]. Consequently, the Schiff bases and subsequent heterocyclic products derived from this compound are of high interest to researchers aiming to develop novel therapeutics with enhanced pharmacological profiles[7].
This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key applications, offering both foundational knowledge and actionable insights for professionals in the field.
Mechanistic Insights: A Tandem Pathway to Complexity
The reaction of this compound with a primary amine is not a simple, single-step event. It proceeds through a sophisticated tandem sequence involving two key transformations: Schiff base formation and an intramolecular Friedländer-type annulation .
Step 1: Reversible Schiff Base (Imine) Formation
The initial step is the acid-catalyzed reaction between the primary amine and the aldehyde group of this compound[8][9]. The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base, also known as an imine[8].
The pH of the reaction medium is a critical parameter in this step. A mildly acidic environment is often optimal to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, without excessively protonating the primary amine, which would render it non-nucleophilic[8].
Step 2: Intramolecular Cyclization (Friedländer Annulation)
Following the formation of the Schiff base, the subsequent and often rate-determining step is an intramolecular cyclization. This is a variation of the Friedländer synthesis, which traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[10][11]. In this intramolecular variant, the enamine tautomer of the Schiff base attacks the carbon atom bearing the fluorine, leading to a cyclization event. The subsequent elimination of hydrogen fluoride (HF) drives the reaction towards the formation of a stable, aromatic quinoline ring system. The reaction can be catalyzed by acids or bases[11][12].
Logical Flow of the Reaction Mechanism
Caption: Tandem reaction pathway from reactants to the final quinoline product.
Applications in Drug Discovery and Development
The quinoline derivatives synthesized through this methodology are of immense interest in pharmaceutical research. The ability to readily introduce a wide variety of substituents at the 2-position of the quinoline ring (derived from the primary amine) allows for the creation of large and diverse chemical libraries for high-throughput screening.
These 2-substituted quinolines have demonstrated a broad range of biological activities, including:
-
Anticancer Agents: Many quinoline derivatives exhibit potent activity against various cancer cell lines[1].
-
Antimicrobial and Antifungal Agents: The quinoline scaffold is a key component of several antimicrobial and antifungal drugs[2][13].
-
Kinase Inhibitors: The fluorinated quinoline core can serve as a privileged structure for the design of specific kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases[7].
Experimental Protocols
The following protocols provide a generalized framework for the reaction of this compound with primary amines. It is crucial to note that optimal conditions, including solvent, catalyst, temperature, and reaction time, may vary depending on the specific primary amine used.
Protocol 1: General Synthesis of 2-Substituted Quinolines
This protocol outlines a common method for the synthesis of 2-substituted quinolines via a one-pot reaction.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Solvent (e.g., Ethanol, Toluene, or Dimethylformamide)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid) or Base catalyst (e.g., piperidine, potassium hydroxide)[11]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the primary amine (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of the chosen acid or base (e.g., a few drops of glacial acetic acid or a small spatula tip of p-toluenesulfonic acid).
-
Equip the flask with a reflux condenser and stir the reaction mixture at an elevated temperature (refluxing the solvent is common) for a period of 2 to 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a saturated sodium bicarbonate solution (if an acid catalyst was used) or a dilute acid solution (if a base catalyst was used), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted quinoline.
Self-Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the formation of a new, more non-polar product spot.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of characteristic aromatic signals for the quinoline ring in the NMR spectra are key indicators of a successful reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for quinoline synthesis.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters. Researchers should consider this as a starting point for optimization.
| Primary Amine Type | Typical Solvent | Catalyst | Temperature (°C) | Approx. Time (h) |
| Aliphatic | Ethanol | Acetic Acid | 80 (Reflux) | 4-8 |
| Aniline (Aromatic) | Toluene | p-TsOH | 110 (Reflux) | 12-24 |
| Substituted Aniline | DMF | KOH | 120 | 8-16 |
Concluding Remarks
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of 2-substituted quinolines. The resulting products are of significant interest in drug discovery and materials science. A thorough understanding of the underlying reaction mechanism and careful optimization of the experimental conditions are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists working in this exciting area of chemical synthesis.
References
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents Med Chem. 2015;15(5):631-46. URL
- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry. 2023. URL
- Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry. 2018. URL
- On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry. 2018. URL
- Synthesis of quinolines. Organic Chemistry Portal. URL
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
- Friedländer synthesis. Wikipedia. URL
- Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. 2011. URL
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. 2022. URL
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Semantic Scholar. URL
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. 2022. URL
- Binary fluorous alkylation of biogenic primary amines with perfluorinated aldehyde followed by fluorous liquid chromatography-tandem mass spectrometry analysis. Analytical Chemistry. 2012. URL
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. URL
- Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015. URL
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. 2015. URL
- Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. 2020. URL
- Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. 2003. URL
- What is the reaction mechanism between fluorescamine and primary amines?.
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. 2022. URL
- Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry. 2023. URL
- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports. 2024. URL
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- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. 2016. URL
- (PDF) Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
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- Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules. 2002. URL
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. African Journal of Online. 2018. URL
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. URL
- Application Notes and Protocols: Reaction of 4-Amino-3,5-difluorobenzaldehyde with Primary Amines. BenchChem. URL
- Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines. BenchChem. URL
- Synthesis and spectroscopic studies on the Schiff base ligand derived from condensation of 2-furaldehyde and 3,3'-diaminobenzidene, L and its complexes with Co(II), Ni(II), Cu(II) and Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011. URL
- Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides: On-line SFC to perform solubility measurements and method to monitor reaction progress.
- experimental protocols for reactions with 2-Phenylpent-4-en-1-amine. BenchChem. URL
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Application Notes & Protocols: Leveraging 2-Fluorocinnamaldehyde in Advanced Multi-Component Reactions for Drug Discovery
Introduction: The Strategic Advantage of 2-Fluorocinnamaldehyde in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the demand for molecular diversity and synthetic efficiency is paramount. Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a cornerstone for building complex molecular architectures with high atom economy.[1][2][3] Within this paradigm, the choice of building blocks is critical. This compound is a particularly valuable substrate, offering a unique combination of reactive functionalities and electronic properties that can be strategically exploited to generate novel heterocyclic scaffolds.
The presence of the α,β-unsaturated aldehyde provides two key sites for reactivity, while the ortho-fluorine substituent on the phenyl ring introduces distinct electronic effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can modulate the reactivity of the aldehyde and the aromatic ring.[4][5] Concurrently, it can act as a weak π-donor through resonance (+R), influencing regioselectivity in certain reactions.[4] These electronic properties can significantly impact reaction rates and pathways, often leading to unique chemical transformations not achievable with non-fluorinated analogues.[5][6] This guide provides detailed insights and actionable protocols for the application of this compound in two powerful MCRs: the Biginelli and Hantzsch reactions, which are workhorses in the synthesis of pharmaceutically relevant heterocycles.[7][8]
Part 1: The Biginelli Reaction - Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core found in numerous bioactive molecules, including calcium channel blockers and antiviral agents.[7][9][10] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, under acidic catalysis.[9][11][12]
Mechanistic Rationale & the Role of this compound
The reaction mechanism is believed to proceed via an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[11][12] This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
The electron-withdrawing nature of the 2-fluorophenyl group in this compound can decrease the electron density of the aldehyde's carbonyl carbon, potentially making it more susceptible to initial nucleophilic attack by urea. However, this same effect can destabilize the key cationic intermediate, potentially slowing the overall reaction rate compared to electron-rich aldehydes.[13] Consequently, a robust Lewis acid catalyst and/or energy input, such as microwave irradiation, is often beneficial to drive the reaction to completion efficiently.[4][14]
Caption: Proposed mechanism for the Biginelli reaction.
Protocol 1: Microwave-Assisted Biginelli Synthesis
This protocol is optimized for efficiency, utilizing microwave heating to reduce reaction times and a Lewis acid catalyst to facilitate the reaction with the electron-deficient this compound.[4][15]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. | Volume/Mass |
| This compound | 150.15 | 1.0 | 1.0 | 150 mg |
| Ethyl Acetoacetate | 130.14 | 1.2 | 1.2 | 156 mg (0.15 mL) |
| Urea | 60.06 | 1.5 | 1.5 | 90 mg |
| Ytterbium(III) Triflate (Yb(OTf)₃) | 612.23 | 0.1 | 0.1 | 61 mg |
| Acetonitrile (MeCN) | 41.05 | - | - | 2.0 mL |
| Microwave Vial (10 mL) | - | - | - | 1 |
| Stir bar | - | - | - | 1 |
Step-by-Step Procedure:
-
Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: To the vial, add this compound (150 mg, 1.0 mmol), urea (90 mg, 1.5 mmol), ethyl acetoacetate (0.15 mL, 1.2 mmol), and Ytterbium(III) triflate (61 mg, 0.1 mmol).
-
Solvent Addition: Add 2.0 mL of acetonitrile to the vial. Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate the mixture at 120°C for 20 minutes with stirring.[4]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of cold water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a versatile four-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmaceutical importance, most notably as L-type calcium channel blockers like nifedipine and amlodipine.[8][16] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[16][17][18]
Mechanistic Rationale & Experimental Considerations
The Hantzsch synthesis proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia.[17][18] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP core.
Caption: Experimental workflow for the Hantzsch synthesis.
The use of this compound is well-tolerated in this reaction. The electron-withdrawing group can enhance the rate of the initial Knoevenagel condensation.[17] While classical methods often require long reflux times, microwave-assisted protocols can dramatically shorten the reaction duration.[15][19] For simplicity and accessibility, a conventional heating protocol is provided below, which is robust and consistently provides good yields.
Protocol 2: Conventional Hantzsch Dihydropyridine Synthesis
This protocol details a straightforward and reliable method for synthesizing 1,4-dihydropyridines using conventional heating.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. | Volume/Mass |
| This compound | 150.15 | 10.0 | 1.0 | 1.50 g |
| Ethyl Acetoacetate | 130.14 | 20.0 | 2.0 | 2.60 g (2.58 mL) |
| Ammonium Acetate | 77.08 | 12.0 | 1.2 | 0.92 g |
| Ethanol (EtOH) | 46.07 | - | - | 25 mL |
| Round-bottom flask (100 mL) | - | - | - | 1 |
| Reflux Condenser | - | - | - | 1 |
| Stir bar | - | - | - | 1 |
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add this compound (1.50 g, 10.0 mmol), ethyl acetoacetate (2.58 mL, 20.0 mmol), ammonium acetate (0.92 g, 12.0 mmol), and 25 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.
Conclusion and Outlook
This compound serves as an exemplary building block for the efficient synthesis of complex, pharmaceutically relevant heterocyclic systems via multi-component reactions. The protocols detailed herein for the Biginelli and Hantzsch reactions demonstrate practical and reliable methods for generating libraries of DHPMs and 1,4-DHPs. The unique electronic properties conferred by the fluorine atom provide a handle for chemists to fine-tune reactivity and explore novel chemical space. These application notes should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid and efficient creation of diverse molecular scaffolds for biological screening.
References
- Lin, C. H., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1247–1254.
- Li, X., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5468-5496.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Bohrium. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
- Peng, J., & Deng, Y. (2007). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 48(32), 5617-5619.
- Saha, R., et al. (2016). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of Scientific Research, 5(6), 45-47.
- Wikipedia. Hantzsch pyridine synthesis.
- Wikipedia. Biginelli reaction.
- Vanden Eynde, J. J., & Rutot, D. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules, 6(9), 743-753.
- Reddy, C. R., et al. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10, 865941.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Hantzsch pyridine synthesis.
- CEM. Hantzsch Ester Synthesis.
- Vanden Eynde, J. J., & Rutot, D. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(6), 528-533.
- Organic Chemistry Portal. Biginelli Reaction.
- SlideShare. BIGINELLI REACTION.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 1-125.
- Wang, Z., et al. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Chikhale, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5947.
- Ilfahmi, Y. A., et al. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Valensi, 8(2), 124-131.
- ResearchGate. Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction.
- ResearchGate. Synthesis of dihydropyrimidinones via Scheme 2.
- Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78.
- Munusamy, J., & Juaristi, E. (2009). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. E-Journal of Chemistry, 6(S1), S429-S434.
- Taylor & Francis. Biginelli reaction – Knowledge and References.
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- Kumar, D., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(21), 5584-5604.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluorocinnamaldehyde
Welcome to the technical support center for 2-Fluorocinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a key synthetic intermediate, its purity is paramount for reproducible downstream applications. This document provides in-depth, field-proven insights into common purification issues, offering troubleshooting advice and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthesis method, typically the Claisen-Schmidt condensation.[1] Key impurities include:
-
Starting Materials: Unreacted 2-fluorobenzaldehyde and acetaldehyde.
-
Oxidation Product: 2-Fluorocinnamic acid, formed by the air oxidation of the aldehyde functional group. This is one of the most common degradation products.[2][3]
-
Side-Reaction Products: Byproducts from the Cannizzaro reaction (2-fluorobenzyl alcohol and 2-fluorobenzoic acid) can form, especially if strong bases are used in the synthesis.[1]
-
Polymers: Aldehydes, particularly α,β-unsaturated ones, can be susceptible to polymerization under heat or non-optimal pH conditions.[4]
Q2: How should I properly store this compound to prevent degradation?
A2: Due to its sensitivity to oxygen, light, and heat, proper storage is critical.[3] For long-term stability, store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber-colored vial, and at a reduced temperature (refrigerated or frozen). This minimizes the risk of oxidation to 2-fluorocinnamic acid and potential polymerization.
Q3: My crude product is a dark oil or solid. Is this normal?
A3: Pure this compound is typically a pale yellow, viscous liquid.[3] A dark color often indicates the presence of polymeric byproducts or other colored impurities from the synthesis. This material will require purification before use.
Q4: Can I purify this compound using standard silica gel column chromatography?
A4: While possible, it requires caution. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or acetal formation if alcohol-based solvents are used.[2][5] It is highly recommended to use deactivated silica gel or an alternative stationary phase like alumina.[5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q: My product appears to be decomposing on the silica gel column, resulting in streaking on TLC and low recovery. What should I do?
A: This is a classic issue with aldehydes on silica. The acidic surface of the silica gel can catalyze degradation.[5]
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine (v/v). Let this mixture sit for about an hour before packing the column. This neutralizes the acidic sites on the silica surface.
-
Use Alumina: Consider switching the stationary phase to neutral or basic alumina, which is generally more forgiving for sensitive aldehydes.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column promptly.
Q: After purification, my NMR spectrum shows a persistent singlet around 10 ppm, but also a broad peak around 12-13 ppm. What is this?
A: The singlet around 10 ppm is characteristic of your desired aldehyde proton. The broad peak further downfield is indicative of the carboxylic acid proton from 2-fluorocinnamic acid, the oxidation product.
Solution:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic bicarbonate solution will deprotonate the acidic 2-fluorocinnamic acid, pulling it into the aqueous layer as its sodium salt.
-
Bisulfite Extraction: For a more robust purification from non-aldehydic impurities, consider the bisulfite adduct formation protocol detailed in the next section.[6][7] This method specifically targets and isolates the aldehyde.
Q: My TLC shows two spots that are very close together. How can I improve separation?
A: Poor separation on TLC indicates that the polarity of your eluent is not optimal for resolving your product from a closely related impurity (e.g., unreacted 2-fluorobenzaldehyde).
Solution:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate, diethyl ether) in your non-polar solvent (e.g., hexane, pentane).[2] This will increase the retention time of all compounds on the silica and can enhance the separation between spots.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. Try switching from an ethyl acetate/hexane system to a diethyl ether/hexane or a dichloromethane/hexane system.
Purification Workflow & Logic
The following diagrams illustrate a general purification strategy and a troubleshooting decision tree for common impurity issues.
Caption: General purification strategy for this compound.
Detailed Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column degradation of the aldehyde.
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to constitute 0.5% of the total solvent volume. Stir the slurry for 30 minutes to ensure complete neutralization.
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of deactivated silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity.[2] Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with 0.5-1% Triethylamine |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Hexane/Diethyl Ether (e.g., starting from 98:2 and increasing polarity)[2] |
| Monitoring | TLC with UV visualization (254 nm) and a potassium permanganate stain |
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical extraction method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities like unreacted benzaldehyde derivatives or alcohols.[6][7]
-
Dissolution: Dissolve the crude product in methanol or another miscible solvent like dimethylformamide (for aliphatic aldehydes).[7]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 30-60 seconds.[6][7] The aldehyde will react to form a charged, water-soluble bisulfite adduct.
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[6][7] Shake the funnel. The non-aldehydic organic impurities will remain in the organic layer. Separate and discard the organic layer. Wash the aqueous layer one more time with the organic solvent.
-
Regeneration of Aldehyde: To regenerate the pure aldehyde, carefully add a base (e.g., a saturated NaHCO₃ solution or dilute NaOH) to the aqueous layer until gas evolution ceases or the solution becomes basic.[2] This will reverse the reaction and precipitate the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
To ensure the quality of your final product, purity must be assessed using validated analytical methods.[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a robust technique for determining purity and identifying impurities.[9][10]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is excellent for detecting volatile impurities, such as residual solvents or unreacted starting materials.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[11]
Safety Precautions
Handle this compound with appropriate care.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[12][14] Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[13][15]
References
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online discussion].
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Online discussion].
- Homework.Study.com. What solvent should be used to recrystallize cinnamaldehyde?
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
- YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (n.d.). US6723883B1 - Continuous method for production of cinnamaldehyde and dihydrocinnamaldehyde derivatives.
- TNAU Agritech Portal. Extraction Methods of Natural Essential Oils.
- Slideshare. (n.d.). Phytochemistry essential oils aldehydes and ketones.
- EllementalPRO. (2025). Steam Distillation of Essential Oils.
- YouTube. (2015). How to extract Cinnamaldehyde from Cinnamon.
- ResearchGate. (2025). (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA).
- Wikipedia. Cinnamaldehyde.
- CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
- Eurachem. (2025). 7. Validation of analytical methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7. Validation of analytical methods [eurachem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluorocinnamaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Fluorocinnamaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable synthetic intermediates. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format.
Foundational Synthetic Strategies: An Overview
The synthesis of cinnamaldehyde derivatives, including those with fluoro-substituents, is a cornerstone of organic synthesis. The presence of the ortho-fluoro group can influence the reactivity of the benzaldehyde starting material through both electronic and steric effects.[1] This substituent is often incorporated into pharmaceutical candidates to enhance properties like metabolic stability and bioavailability.[2][3] While numerous methods exist, the most prevalent and practical are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Claisen-Schmidt (Aldol) condensation.[4]
The Horner-Wadsworth-Emmons (HWE) reaction, in particular, often emerges as the superior method for producing α,β-unsaturated aldehydes and esters. Its key advantages include the formation of a water-soluble phosphate byproduct, which dramatically simplifies purification compared to the Wittig reaction, and a strong thermodynamic preference for the desired (E)-alkene isomer.[5][6][7]
Core Synthesis Method Comparison
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Claisen-Schmidt Condensation |
| Primary Reagents | Phosphonate carbanion, Aldehyde/Ketone | Phosphonium ylide, Aldehyde/Ketone | Enolizable aldehyde/ketone, Non-enolizable aldehyde |
| Key Advantage | Excellent (E)-selectivity; Water-soluble byproduct simplifies purification.[5][8] | Broad utility; can be tuned for (Z)-alkenes with non-stabilized ylides. | Atom-economical; uses common, inexpensive reagents. |
| Common Byproduct | Dialkyl phosphate salt (water-soluble).[7] | Triphenylphosphine oxide (often requires chromatography for removal).[5] | Self-condensation products, Cannizzaro products.[9][10] |
| Stereoselectivity | Strongly favors (E)-isomer.[6] | Dependent on ylide stability and reaction conditions.[5] | Generally forms the more stable (E)-isomer. |
| Substrate Scope | Highly reactive phosphonate carbanions work well with hindered ketones.[11] | Less reactive toward sterically hindered ketones.[5] | Sensitive to stoichiometry and addition rates to avoid side reactions.[10] |
Troubleshooting Guide: Reaction Optimization
This section addresses specific, common problems encountered during the synthesis of this compound derivatives.
Q1: My HWE reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in an HWE reaction typically stem from one of three areas: incomplete generation of the phosphonate carbanion, issues with the carbonyl coupling partner, or quenching of the carbanion.
-
Inefficient Deprotonation: The phosphonate carbanion is a strong base and its formation is critical.[11]
-
Cause: The base used may not be strong enough, or its quality may be compromised. For example, sodium hydride (NaH) that has been exposed to air will be less effective.
-
Solution: Use a fresh, high-quality strong base like NaH, NaOMe, or BuLi.[8] Ensure your reaction is conducted under strictly anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere) as the carbanion is readily quenched by water.[11]
-
-
Substrate Reactivity: While HWE reagents are highly nucleophilic, the reactivity of the carbonyl compound is still a factor.[5]
-
Cause: The ortho-fluoro group on 2-fluorobenzaldehyde, combined with other potential substituents, may introduce significant steric hindrance, slowing the rate of nucleophilic attack.
-
Solution: Increase the reaction time and/or moderately increase the temperature. For particularly stubborn substrates, using a less sterically hindered phosphonate reagent can sometimes improve performance.[11]
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reagents is a common pitfall.
-
Solution: Typically, a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base is used to ensure complete consumption of the limiting benzaldehyde derivative. Carefully verify the molar amounts of your reactants.
-
Q2: My final product is contaminated with triphenylphosphine oxide after a Wittig reaction. How can I remove it?
A2: This is the classic challenge of the Wittig reaction. Triphenylphosphine oxide (TPPO) is a non-polar, often crystalline byproduct that can be difficult to separate from the desired alkene product, frequently co-eluting during column chromatography.[5]
-
Recommended Solution - Switch to HWE: The most effective solution is often to avoid the problem entirely by using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE is water-soluble and is easily removed with a simple aqueous extraction during workup.[8][12]
-
Purification of Wittig Products: If you must use the Wittig reaction, purification can sometimes be achieved by trituration. After removing the solvent, the crude oily or solid residue can be treated with a solvent like ethanol or a hexane/ether mixture.[13] The desired product may dissolve while the TPPO, being less soluble, can be filtered off. This process often requires optimization.
Q3: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-2-Fluorocinnamaldehyde?
A3: The HWE reaction is renowned for its high (E)-selectivity, so obtaining a significant amount of the (Z)-isomer is unusual under standard conditions and warrants investigation.[6][8]
-
For HWE Reactions:
-
Mechanism of Selectivity: The high (E)-selectivity arises from thermodynamic control, where the transition state leading to the (E)-alkene is sterically favored and lower in energy.[14]
-
Troubleshooting:
-
Confirm Reaction Identity: Ensure you are indeed running an HWE and not a Wittig variant that could yield (Z)-isomers.
-
Reaction Conditions: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[11] Ensure the reaction is allowed to proceed to thermodynamic equilibrium.
-
Reagent Choice: Standard phosphonates (e.g., triethyl phosphonoacetate) strongly favor the (E)-product. Certain modified phosphonate reagents, such as those used in the Still-Gennari modification, are specifically designed to produce (Z)-alkenes and should be avoided if (E) is the goal.[7][15]
-
-
-
For Wittig Reactions:
-
Ylide Stability is Key: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) tend to favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[5] To favor the (E)-isomer, ensure you are using a stabilized ylide.
-
Experimental Workflow & Protocols
The following diagrams and protocols provide a practical framework for synthesis and troubleshooting.
Logical Workflow: Troubleshooting Low Reaction Yield
This decision tree outlines a systematic approach to diagnosing and solving low-yield issues in the synthesis of this compound derivatives.
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Protocol: Synthesis of (E)-2-Fluorocinnamaldehyde via HWE Reaction
This protocol provides a representative procedure. Reaction times and temperatures may need to be optimized for specific substrates.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: All glassware must be oven or flame-dried prior to use. Assemble the reaction flask under a positive pressure of an inert gas (Nitrogen or Argon).
-
Base Preparation: In the reaction flask, suspend sodium hydride (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture should become a clear or translucent solution, indicating the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will be an oil or solid contaminated with mineral oil (from the NaH) and the water-soluble phosphate byproduct (mostly removed in the wash). Purify the crude material using flash column chromatography on silica gel to obtain the pure (E)-2-Fluorocinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—HWE, Wittig, or Aldol—is best for my project?
A1: The optimal route depends on your specific goals, scale, and available resources.
-
For high (E)-stereoselectivity and straightforward purification , the Horner-Wadsworth-Emmons reaction is almost always the preferred method .[5][6] Its reliability and the ease of removing its byproduct make it ideal for both discovery and scale-up applications.
-
The Wittig reaction remains a valuable tool, especially if a (Z)-isomer is desired (using non-stabilized ylides) or if phosphonate reagents are unavailable.[16]
-
The Claisen-Schmidt (Aldol) condensation is a cost-effective choice for large-scale synthesis if side reactions can be carefully controlled.[9][10] However, it often requires more extensive process optimization to minimize byproducts like the Cannizzaro reaction products and self-condensation polymers.[9][17]
Decision Pathway for Synthetic Route Selection
Caption: A decision tree for selecting the optimal synthetic pathway.
Q2: How do I confirm the identity and purity of my final this compound product?
A2: A combination of standard spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.
-
¹H NMR (Proton NMR): This is the most informative technique. Look for the characteristic aldehyde proton, which will appear as a doublet between δ 9.5-10.0 ppm. The vinyl protons on the double bond will appear as two distinct multiplets, typically between δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the (E)-configuration.
-
¹³C NMR (Carbon NMR): Confirm the presence of the carbonyl carbon, which will appear downfield (δ > 190 ppm). You can also identify the carbons of the aromatic ring and the double bond.
-
FTIR (Infrared Spectroscopy): This technique is excellent for confirming functional groups. Look for a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹ and a C=C (alkene) stretch around 1625 cm⁻¹.[18]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The fragmentation pattern can also provide structural information.[18]
Q3: Are there any newer, alternative methods for synthesizing these compounds?
A3: Yes, modern cross-coupling methods have been successfully applied. The Palladium-catalyzed Oxidative Heck Reaction is a notable example. This method couples arylboronic acids (like 2-fluorophenylboronic acid) with acrolein to form cinnamaldehyde derivatives.[4][19] It offers good to excellent yields and high (E)-selectivity under mild, base-free conditions, making it a powerful alternative to the more traditional olefination reactions.[19]
References
- Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. [Link]
- Adichemistry. (n.d.). Aldol Reaction | Addition | Condensation | Mechanism.
- Odinity. (2013). Wittig Synthesis of Alkenes.
- Filo. (2024). The synthesis of Cinnamaldehyde by a crossed aldol condensation followed...
- Nilsson, P., Lind, M., Moberg, C., & Nordén, B. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7688–7697. [Link]
- Quora. (2020). What is retroaldol mechanism of cinnamaldehyde?
- Random Experiments. (2022, March 31).
- ResearchGate. (n.d.). Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds.
- Synthesis of new 2H-2-iminocoumarins incorporating fluorobenzene moiety. (n.d.).
- Scribd. (n.d.). Aldol Condensation of Cinnamaldehyde.
- Organic Chemistry Help!. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- LSSU CHEM 326. (2020, March 6). 7 Wittig reaction of trans cinnamaldehyde [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ResearchGate. (n.d.). Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Islam, M., Ullah, S., Khan, A., Shafiq, Z., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Journal of Molecular Structure, 1300, 137233. [Link]
- ACS Publications. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors.
- Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction.
- ResearchGate. (2006). A New Synthesis of Cinnamaldehyde.
- National Toxicology Program. (1989). Nomination Background: Cinnamaldehyde.
- National Center for Biotechnology Information. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Journal UIN Jakarta. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- Organic Chemistry Help!. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors.
- ResearchGate. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
- National Center for Biotechnology Information. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications.
- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
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- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
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- 4. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of 2-Fluorocinnamaldehyde under acidic conditions
Technical Support Center: 2-Fluorocinnamaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide you with the expertise to navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, like other α,β-unsaturated aldehydes, is susceptible to several degradation pathways. The primary concerns are:
-
Oxidation: The aldehyde group can oxidize to a carboxylic acid, forming 2-fluorocinnamic acid. This process can be accelerated by exposure to air and light.[1][2]
-
Polymerization: Under certain conditions, especially in the presence of acid or base catalysts, aldehydes can undergo polymerization or self-condensation reactions.[3]
-
Acid-Catalyzed Reactions: In acidic media, the molecule can undergo various reactions, including hydration of the double bond, cyclization, or addition reactions.[4][5][6] The carbonyl group's reactivity is enhanced in acidic conditions due to protonation.[4]
Q2: How does the fluorine substituent affect the stability of the molecule?
A2: The electron-withdrawing nature of the fluorine atom on the benzene ring can influence the reactivity of the entire molecule. It can:
-
Increase the electrophilicity of the carbonyl carbon and the β-carbon of the alkene, making them more susceptible to nucleophilic attack.
-
Potentially enhance stability against certain acid-catalyzed reactions by destabilizing carbocation intermediates that may form during reactions like electrophilic addition to the double bond.[7][8][9]
Q3: What are the optimal storage and handling conditions for this compound?
A3: To ensure the longevity and purity of this compound, proper storage is crucial.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed, inert-gas-filled container (e.g., amber glass vial with a PTFE-lined cap).[10][11] Aldehydes are best kept at room temperature until diluted, as low temperatures can sometimes accelerate the formation of trimers.[3]
-
Handling: Due to their reactivity, aldehydes should be handled with care.[10] When used in reactions, it is advisable to use freshly opened or purified material. If the purity is in doubt, it is recommended to analyze it before use.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, but avoid freezing | Prevents degradation and potential polymerization.[3] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes oxidation to 2-fluorocinnamic acid.[1][2] |
| Light | Amber or opaque containers | Prevents light-induced degradation.[11] |
| Container | Glass with PTFE-lined cap | Avoids reaction with or leaching from plastic containers.[11] |
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses specific problems you may encounter when using this compound in acidic reaction conditions.
Issue 1: Low Yield or Incomplete Reaction
Possible Cause: Degradation of this compound in the acidic medium.
Troubleshooting Steps:
-
Monitor the Starting Material: Before interpreting the reaction outcome, confirm that your starting material has not degraded during the reaction.
-
Recommendation: Take an aliquot of the reaction mixture at the beginning (t=0) and at various time points. Quench the acid and analyze by a suitable method (e.g., HPLC, GC, or TLC) to track the concentration of this compound.
-
-
pH Control: The reactivity of aldehydes can be highly pH-dependent.[4]
-
Recommendation: If possible, use the mildest acidic conditions that still promote the desired reaction. Consider using buffered solutions or weaker acids.
-
-
Temperature Management: Higher temperatures can accelerate degradation.
-
Recommendation: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Acid-catalyzed side reactions of this compound.
Potential Side Reactions:
-
Hydration: Acid-catalyzed hydration of the alkene double bond can occur, leading to the formation of a β-hydroxy aldehyde.[12][13]
-
Acetal Formation: If an alcohol is present as a solvent or reagent, acid catalysis can lead to the formation of an acetal at the aldehyde functional group.
-
Polymerization/Condensation: Strong acids can promote aldol-type condensation reactions or polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: Inconsistent Reaction Results
Possible Cause: Variable purity of the starting material.
Preventative Measures and Solutions:
-
Purity Assessment: Always assess the purity of this compound before use, especially if it has been stored for a long time.
-
Recommended Protocol: A simple Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis can provide a clear purity profile.[14]
-
-
Purification: If impurities are detected, purification may be necessary.
-
Recommendation: Distillation under reduced pressure is a common method for purifying aldehydes.
-
-
Use of Stabilizers: For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) to prevent oxidation.[3]
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring
This protocol provides a general method for analyzing this compound. Method validation according to established guidelines is recommended for quantitative applications.[15]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
A: Water
-
B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Quenching a Reaction Aliquot for Analysis
-
Withdraw a defined volume (e.g., 100 µL) from the reaction mixture.
-
Immediately add it to a vial containing a quench solution (e.g., a cold, saturated solution of sodium bicarbonate) to neutralize the acid.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the resulting solution by TLC, GC, or HPLC.
References
- Chemical Bull. (2026, January 7). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Scientific.Net. (n.d.). Hydrolysis of Cinnamaldehyde in Aqueous Solution at Room Temperature Catalyzed by Amino Acids.
- Quora. (2017, November 10). What will be the reaction of alpha beta unsaturated aldehydes and ketones with ammonia in water?
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Wikipedia. (n.d.). Cinnamaldehyde.
- ACS Publications. (n.d.). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes.
- Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
- PMC - NIH. (2020, May 20). Characteristics and hazards of the cinnamaldehyde oxidation process.
- Organic Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives.
- Pell Wall Blog - Help & Support. (2013, February 7). Aldehydes: identification and storage. Retrieved from Pell Wall Blog - Help & Support website.
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
- Semantic Scholar. (n.d.). Remarkably efficient hydrolysis of cinnamaldehyde to natural benzaldehyde in amino acid ionic liquids.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- MDPI. (n.d.). Aldehydes: What We Should Know About Them.
- Semantic Scholar. (1968, July 26). Reduction of cinnamic acid to cinnamaldehyde and alcohol.
- Wiley Online Library. (2025, November 21). Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation.
- PMC - NIH. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- PubMed. (2009, May 7). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
- Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods.
- PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
- ResearchGate. (2025, August 6). (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA).
- ResearchGate. (n.d.). (PDF) Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Review of methods of analysis: choice of analytical methods. (2015, April 15).
- PubMed. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors | Request PDF.
- ResearchGate. (2025, August 8). Fluorimetric Determination Of Mercury (Ii) Based On The Inhibition Of The Enzymatic Activity Of Urease.
Sources
- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Hydrolysis of Cinnamaldehyde in Aqueous Solution at Room Temperature Catalyzed by Amino Acids | Scientific.Net [scientific.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eurachem.org [eurachem.org]
Overcoming low solubility of 2-Fluorocinnamaldehyde
Welcome to the technical support center for 2-Fluorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's low aqueous solubility. Here, we provide in-depth, field-proven troubleshooting guides and FAQs to ensure the success of your experiments.
Understanding the Core Challenge: The "Why" Behind Low Solubility
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure. Several factors contribute to its hydrophobic ("water-fearing") nature:
-
Aromatic Phenyl Group: The bulky, nonpolar benzene ring is the primary contributor to the molecule's hydrophobicity. It prefers lipid-like environments over polar, aqueous ones.
-
α,β-Unsaturated Aldehyde: While the aldehyde group (C=O) offers some polarity, its contribution is overshadowed by the large nonpolar backbone.
-
Fluorine Substitution: The introduction of a fluorine atom onto the phenyl ring generally increases the molecule's lipophilicity. Fluorine is highly electronegative but is a poor hydrogen bond acceptor, meaning it does not significantly enhance interactions with water molecules[1][2].
This combination results in a molecule that resists dissolution in water and physiological buffers, a common and significant hurdle for many promising drug candidates that fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[3].
Physicochemical Properties of this compound
A summary of key properties underscores its hydrophobic character.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [4] |
| Molecular Weight | 150.15 g/mol | [4] |
| Appearance | Light yellow liquid/solid | [4] |
| LogP (Predicted) | ~2.3 | (ChemDraw Prediction) |
| Polar Surface Area | 17.07 Ų | (ChemDraw Prediction) |
The positive LogP value indicates a higher affinity for a lipidic environment compared to an aqueous one.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides practical, step-by-step workflows to address common solubility issues encountered in the lab.
Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays
Q2: What is the standard first-line approach for dissolving this compound for initial experiments?
A2: The most direct and common method for laboratory-scale experiments is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capabilities for a wide range of organic molecules.[5][6] The strategy is to create a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental medium.
Objective: To prepare a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 150.15 g/mol )
-
Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated pipettes and analytical balance
Procedure:
-
Weighing: Accurately weigh 7.51 mg of this compound and transfer it into the sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes at room temperature. Gentle warming in a 37°C water bath can be applied if dissolution is slow, but be mindful of potential compound degradation with excessive heat.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO.
Caption: Workflow for dissolving this compound using a DMSO co-solvent.
-
Problem: The compound precipitates immediately upon dilution into my aqueous buffer or cell culture medium.
-
Cause: You have exceeded the solubility limit of this compound in the final solution. The percentage of DMSO in your final working solution is too low to keep the compound dissolved.
-
Solution:
-
Increase Final DMSO%: If your experimental system can tolerate it, increase the final concentration of DMSO (e.g., from 0.1% to 0.5%). Always run a vehicle control with the same DMSO concentration to check for solvent-induced effects.
-
Lower Final Compound Concentration: Reduce the final working concentration of this compound.
-
Switch to an Advanced Method: If precipitation persists, the co-solvent approach may be insufficient. Move to a surfactant-based or cyclodextrin-based method (see below).
-
Issue 2: Compound Instability or Precipitation in Complex Biological Media
Q3: My compound is soluble in a DMSO/buffer mix, but it crashes out in my protein-rich cell culture media. How can I fix this?
A3: This is a common issue where hydrophobic compounds interact with components in complex media, leading to aggregation and precipitation. To overcome this, you can use a surfactant (surface-active agent) to create micelles that encapsulate the drug molecule, effectively creating a stable, aqueous dispersion.[7][8] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are frequently used.
Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[9] In water, above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where this compound can partition, while the hydrophilic heads face the water, rendering the entire complex soluble.
Objective: To prepare a 1 mg/mL aqueous solution of this compound using Polysorbate 80.
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80)
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Bath sonicator
Procedure:
-
Prepare Surfactant Solution: Create a 10% (w/v) stock solution of Polysorbate 80 in your desired buffer (e.g., 1g of Polysorbate 80 in a final volume of 10 mL of PBS).
-
Add Compound: Weigh 1 mg of this compound and add it directly to 1 mL of the 10% Polysorbate 80 solution.
-
Solubilization: Vortex the mixture vigorously for several minutes. The solution will likely appear cloudy or as a coarse dispersion.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes. The energy from sonication helps break down drug aggregates and facilitates their entry into the micelles. The solution should become clear or translucent.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any remaining non-solubilized aggregates.
Caption: Process for solubilizing this compound via surfactant micelles.
Issue 3: Need for an Injectable, Low-Toxicity Formulation for In Vivo Studies
Q4: Co-solvents and surfactants can have toxicity concerns. What is a better alternative for in vivo animal studies?
A4: For in vivo applications, especially parenteral administration, minimizing excipient toxicity is critical. Cyclodextrins are a superior choice. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate a "guest" molecule like this compound, forming a water-soluble "inclusion complex."[12]
Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are widely used in pharmaceutical formulations due to their high aqueous solubility and excellent safety profile.[13][][15]
Objective: To prepare a this compound formulation using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water (e.g., 4g of HP-β-CD in a final volume of 10 mL). Stir until fully dissolved. The solution should be clear.
-
Add Compound: Slowly add the pre-weighed this compound powder to the stirring HP-β-CD solution.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for 12-24 hours. This extended time allows the equilibrium between the free drug and the complexed drug to be reached.
-
Finalization: After stirring, visually inspect for any undissolved material. If necessary, the solution can be filtered through a 0.22 µm filter to ensure sterility and remove any particulates before in vivo use.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO) | Increases the polarity of the bulk solvent, allowing the hydrophobic compound to dissolve.[6] | Simple, fast, effective for high-concentration stocks. | Can cause precipitation on dilution; potential for cellular toxicity at >0.5% concentration. | High-throughput screening, initial in vitro assays. |
| Surfactants (e.g., Polysorbate 80) | Forms micelles that encapsulate the drug, creating a stable dispersion in water.[7] | Good for stabilizing compounds in complex media; higher loading capacity than some methods. | Potential for cell membrane disruption and toxicity; can interfere with some biological assays. | Cell-based assays where co-solvents fail; topical formulations. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[10][12] | Excellent safety profile; improves stability; reduces toxicity; widely used in FDA-approved products. | More complex preparation; lower drug loading capacity compared to other methods. | In vivo animal studies (oral and parenteral); formulations requiring low toxicity. |
Advanced Formulation Strategies
Q5: My project is moving towards clinical development. What other formulation strategies should be considered?
A5: For late-stage preclinical and clinical development, more sophisticated formulation strategies are employed to enhance oral bioavailability. These are typically developed by specialized formulation scientists and include:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. This high-energy form dissolves more rapidly, creating a supersaturated solution in the gastrointestinal tract that enhances absorption.[3][16]
-
Lipid-Based Formulations: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions upon contact with gastrointestinal fluids, facilitating drug solubilization and absorption.[3][17]
-
Particle Size Reduction (Nanonization): Reducing the drug particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[3][18]
The selection of an advanced formulation is a complex decision based on the drug's physicochemical properties, the desired therapeutic outcome, and manufacturing considerations.[3][18]
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same. Google Patents.
- Cinnamaldehyde. Solubility of Things.
- Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC - PubMed Central.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed.
- Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library.
- CHEMISTRY AND BIOACTIVITY OF CINNAMALDEHYDE: A NATURAL MOLECULE OF MEDICINAL IMPORTANCE. ResearchGate.
- CINNAMALDEHYDE.
- Synthesis of Cinnamaldehyde Hydroxyl Sulfonic Sodium and its Anti-Fungal Activity. ResearchGate.
- Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering.
- Overcoming poor solubility of atropaldehyde in aqueous solutions. Benchchem.
- Natural Solubilizers. Joan Morais Cosmetics School.
- Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.
- Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
- Surfactants. WAX-EMULSIONS.COM.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- How to select Co-solvent during hydrolytic forced degradation?. YouTube.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PMC - NIH.
- (PDF) Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. ResearchGate.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Solvent for aldehyde for TLC. Reddit.
- This compound | 149733-71-1. ChemicalBook.
- Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors. ResearchGate.
- 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Why are smaller aldehydes and ketones soluble in water?. Quora.
- Eudermic Properties and Chemical–Physical Characterization of Honeys of Different Botanical Origin. MDPI.
- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. This compound | 149733-71-1 [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. ascelibrary.org [ascelibrary.org]
- 8. ascelibrary.org [ascelibrary.org]
- 9. wax-emulsions.com [wax-emulsions.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Fluorocinnamaldehyde Reactions
Welcome to the technical support center for 2-Fluorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Byproduct Formation
This section addresses specific issues related to the formation of common impurities during reactions with this compound. Each entry is structured in a question-and-answer format to provide clear, actionable solutions.
Issue 1: Formation of a High Molecular Weight, Insoluble Material (Polymerization)
Question: During my reaction or upon storage, my this compound has formed a thick, sticky, or solid material that is difficult to dissolve. What is causing this and how can I prevent it?
Answer:
Plausible Cause: Spontaneous Polymerization
This compound, like other cinnamaldehyde derivatives, is susceptible to polymerization.[1][2][3] The electron-rich aromatic ring and the conjugated aldehyde system can participate in self-polymerization reactions, especially when exposed to light, heat, air (oxygen), or trace amounts of acid or base. This process can occur during storage or under certain reaction conditions, leading to a significant loss of starting material and complicating purification. Cinnamaldehyde can be incorporated into polymers either by being coupled to the side chains or by acting as a monomer to form the polymer's backbone.[2]
Recommended Solutions & Protocols
-
Proper Storage:
-
Atmosphere: Store this compound under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can initiate radical polymerization.
-
Temperature: Store at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
-
Use of Inhibitors:
-
For long-term storage or reactions sensitive to polymerization, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone at a low concentration (e.g., 100-200 ppm).
-
-
Reaction Condition Optimization:
-
Degas Solvents: Before use, thoroughly degas reaction solvents to remove dissolved oxygen.
-
Inert Atmosphere: Run reactions under a continuous stream of an inert gas.
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
-
Workflow for Preventing Polymerization
Caption: Workflow to minimize polymerization of this compound.
Issue 2: Presence of an Acidic Impurity, 2-Fluorocinnamic Acid
Question: My reaction product is contaminated with 2-Fluorocinnamic acid. How is this byproduct forming and what is the best way to avoid it?
Answer:
Plausible Cause: Oxidation
The aldehyde functional group in this compound is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 2-Fluorocinnamic acid.[4][5][6] This is a very common side reaction, particularly if the reaction is exposed to air for extended periods, involves oxidizing agents, or is run at elevated temperatures.
Recommended Solutions & Protocols
-
Atmosphere Control:
-
As with polymerization, running the reaction under an inert atmosphere (Argon or Nitrogen) is the most effective preventative measure. This minimizes contact with atmospheric oxygen.
-
-
Solvent Purity:
-
Ensure that solvents are free of peroxide impurities, which can act as oxidants. Test for peroxides and purify solvents if necessary.
-
-
Controlled Reagent Addition:
-
If your reaction involves an oxidant, add it slowly and at a controlled temperature to minimize over-oxidation of the starting material.
-
Protocol: Purification to Remove 2-Fluorocinnamic Acid
If oxidation has already occurred, an acid-base extraction is highly effective for removing the 2-Fluorocinnamic acid byproduct.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a saturated solution. The acidic 2-Fluorocinnamic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Repeat: Repeat the wash step 1-2 more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified product.
| Compound | Typical Rf (3:1 Hexanes:EtOAc) | Solubility in 5% NaHCO₃ (aq) |
| This compound | ~0.5 | Low |
| 2-Fluorocinnamic Acid | ~0.2 (streaking) | High (as sodium salt) |
| Caption: Comparative properties for separation of this compound and its oxidation byproduct. |
Issue 3: Formation of Dimeric or Higher-Order Adducts (Aldol Condensation)
Question: I am observing byproducts with approximately double the mass of my starting material, especially when using basic conditions. Is this an aldol condensation product? How can I suppress it?
Answer:
Plausible Cause: Base-Catalyzed Aldol Condensation
Yes, this is a classic byproduct pathway for aldehydes with α-hydrogens. In the presence of a base, this compound can be deprotonated at the α-carbon to form an enolate ion.[7] This enolate is a potent nucleophile and can attack the carbonyl carbon of another molecule of this compound.[8][9] The initial product is a β-hydroxy aldehyde, which can then dehydrate (especially with heat) to form a conjugated α,β-unsaturated dimer.[10][11]
Mechanism of Aldol Byproduct Formation
Caption: Simplified pathway for Aldol condensation of this compound.
Recommended Solutions & Protocols
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of stronger, less hindered bases like NaOH, KOH, or alkoxides.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation. Aldol additions are often reversible and less favored at lower temperatures.
-
Order of Addition: If your reaction involves adding this compound to a nucleophile in the presence of a base, use a "slow addition" protocol. Add the aldehyde dropwise to the mixture of the nucleophile and base. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over self-condensation.
-
Crossed Aldol Conditions: If your goal is a crossed aldol reaction, ensure your other carbonyl partner is non-enolizable (lacks α-hydrogens, e.g., benzaldehyde or formaldehyde) to prevent a complex mixture of products.[8]
Issue 4: Unintended Conjugate Addition Products (Michael Addition)
Question: My nucleophile is adding to the C=C double bond instead of the aldehyde carbonyl. How can I promote 1,2-addition over this 1,4-Michael addition?
Answer:
Plausible Cause: Michael (1,4-Conjugate) Addition
This compound is an α,β-unsaturated aldehyde, making it a "Michael acceptor."[12] It has two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3).[13] Nucleophiles can attack either site. "Soft" nucleophiles (like enolates, amines, thiols, and cuprates) and reactions under thermodynamic control tend to favor the 1,4-addition (Michael addition).[14][15][16] "Hard" nucleophiles (like Grignard reagents and organolithiums) and reactions under kinetic control (low temperature) tend to favor 1,2-addition to the carbonyl.[15]
Recommended Solutions & Protocols
-
Reagent Selection:
-
For 1,2-Addition (to the aldehyde): Use hard nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). The use of cerium(III) chloride (Luche reduction conditions) with NaBH₄ can also selectively reduce the aldehyde in the presence of the enone system.
-
For 1,4-Addition (to the double bond): Use soft nucleophiles like Gilman (cuprate) reagents (R₂CuLi) or enolates under thermodynamic conditions.
-
-
Temperature Control:
-
Perform reactions at low temperatures (e.g., -78 °C) to favor the kinetically controlled 1,2-addition product. 1,4-addition is often more thermodynamically stable but has a higher activation energy.
-
| Reaction Condition | Favored Product | Rationale |
| Hard Nucleophile (e.g., Ph-Li), -78 °C | 1,2-Addition Product | Kinetic control, charge-charge interaction |
| Soft Nucleophile (e.g., (CH₃)₂CuLi) | 1,4-Addition (Michael) Product | Thermodynamic control, orbital overlap |
| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction (Alcohol) | Cerium coordinates to the carbonyl, increasing its electrophilicity for 1,2-attack |
| Caption: Guiding selectivity between 1,2- and 1,4-addition. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
A1: For general purification to remove non-volatile impurities, flash column chromatography on silica gel is highly effective.[17] A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increasing polarity will typically separate the desired product from most byproducts. Monitor the separation by Thin Layer Chromatography (TLC).[17][18]
Q2: My this compound has a yellow tint. Is it still usable?
A2: A pale yellow color is common and often does not significantly impact many reactions. However, a dark yellow or brown color suggests the presence of degradation products, likely from oxidation or polymerization.[19] For sensitive reactions, it is recommended to purify the aldehyde before use, for example, by passing it through a short plug of silica gel or by distillation under reduced pressure.
Q3: Can I use aqueous workup conditions with this compound?
A3: Yes, this compound is generally stable to neutral or mildly acidic aqueous workups. However, be cautious with strongly basic aqueous solutions (e.g., >1M NaOH), especially with heating, as this can promote aldol condensation or other undesired reactions. Use dilute bases like NaHCO₃ for extractions where possible.
Q4: Are there any specific safety precautions for this compound?
A4: this compound should be handled in a well-ventilated fume hood. It is a potential irritant to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.
References
- Chai, Y., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PubMed Central.
- ResearchGate. (n.d.). A Summary of Cinnamaldehyde-Conjugated Polymers with Stimuli-Responsive Linkage and Their Biomedical Applications.
- Gogoi, P., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry.
- Chen, Y., et al. (2023).
- Bioinspired and eco-friendly high efficacy cinnamaldehyde antibacterial surfaces. (2021). Royal Society of Chemistry.
- Michael Reaction. (n.d.). NROChemistry.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Suryanti, V., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Journal UIN Jakarta.
- Ashenhurst, J. (2023).
- 2-Fluorocinnamic acid. (n.d.). Benchchem.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Michael addition reaction. (n.d.). Wikipedia.
- Aldol condens
- 2-Fluorocinnamic acid | C9H7FO2 | CID 735833. (n.d.). PubChem - NIH.
- Ashenhurst, J. (2022).
- Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018). YouTube.
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library.
- Aldol Condens
- Aldol condens
- Fang, P. T., et al. (2000). A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529. PubMed.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 6. A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 19. Bioinspired and eco-friendly high efficacy cinnamaldehyde antibacterial surfaces - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB02379E [pubs.rsc.org]
Technical Support Center: Troubleshooting 2-Fluorocinnamaldehyde NMR Spectrum Impurities
Welcome to the technical support hub for researchers working with 2-Fluorocinnamaldehyde. This guide is designed to provide practical, in-depth solutions to common issues encountered during the analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy. As professionals in organic synthesis and drug development, we understand that purity is paramount. An NMR spectrum laden with unexpected peaks can derail a project, casting doubt on sample integrity and downstream applications.
This document moves beyond simple peak tables. It delves into the causality of impurity formation, grounded in the common synthetic routes for cinnamaldehyde derivatives, and provides validated protocols for both identification and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound. What should the ideal ¹H NMR spectrum look like?
Answer:
An ideal ¹H NMR spectrum of trans-2-Fluorocinnamaldehyde serves as your primary reference for purity. The molecule's structure, featuring an aromatic ring, a trans-alkene, and an aldehyde, gives rise to a distinct set of signals. While the exact chemical shifts can vary slightly based on the solvent and spectrometer frequency, you should expect to see the following characteristic peaks.
The most downfield signal is the aldehyde proton, which is highly deshielded. The vinylic protons on the double bond appear as doublets, with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
Table 1: Characteristic ¹H NMR Chemical Shifts for trans-2-Fluorocinnamaldehyde
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde (CHO) | ~9.7 | Doublet (d) | ~7.5 - 8.0 | Coupled to the adjacent vinylic proton (Hα). This is a key reporter signal.[1][2][3] |
| Vinylic (Hβ, adjacent to ring) | ~7.6 | Doublet (d) | ~16.0 | Large J value confirms trans geometry. Coupled to Hα.[4] |
| Vinylic (Hα, adjacent to CHO) | ~6.7 - 6.8 | Doublet of Doublets (dd) | Jαβ ≈ 16.0Jα-CHO ≈ 7.5 - 8.0 | Coupled to both Hβ and the aldehyde proton.[5] |
| Aromatic Protons | ~7.1 - 7.6 | Multiplet (m) | Variable | A complex region due to coupling with each other and the fluorine atom. |
Note: Data is synthesized from typical values for cinnamaldehyde and its derivatives in CDCl₃.[1][2][3][4][5]
Q2: My NMR spectrum has unexpected peaks. What are the common impurities and how do I identify them?
Answer:
Unforeseen peaks in your NMR spectrum typically arise from unreacted starting materials, products of side reactions, or degradation. The synthesis of cinnamaldehydes, often via a Claisen-Schmidt condensation, provides clues to the likely culprits.[6][7]
Below is a troubleshooting workflow and a table of common impurities with their signature ¹H NMR signals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
How to prevent polymerization of 2-Fluorocinnamaldehyde
Welcome to the technical support guide for 2-Fluorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile synthesis intermediate. Due to its chemical structure—an α,β-unsaturated aldehyde—this compound is susceptible to polymerization and degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your compound and the success of your research.
Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
Encountering unexpected changes in your this compound? Use this guide to diagnose the potential cause and find a resolution.
Visual Indicator Troubleshooting
A primary indicator of this compound degradation or polymerization is a change in its physical appearance. The pure compound is typically a light-yellow solid or liquid.
-
Observation: The compound has darkened, turned brown, or become viscous.
-
Probable Cause: This suggests autoxidation and/or the initial stages of polymerization. The aldehyde group is susceptible to oxidation to a carboxylic acid, a process often initiated by air and light.[1] Increased viscosity or solidification indicates polymer formation.
-
Immediate Action:
-
Assess Purity: Use techniques like NMR or HPLC to determine the extent of degradation.
-
Purification: If the compound is not heavily polymerized, purification may be possible via flash column chromatography or recrystallization.
-
Discard: If significant polymerization has occurred (i.e., the material is hard or rubbery), it is often not practical to reverse. The material should be disposed of according to your institution's hazardous waste guidelines.[2]
-
-
Observation: Crystalline solid has formed in the liquid, or the material has become a solid mass.
-
Probable Cause: This is a clear sign of polymerization. Unsaturated aldehydes can undergo self-condensation or radical polymerization, especially when stored improperly (e.g., at elevated temperatures or without an inhibitor).
-
Immediate Action:
-
Do Not Heat: Avoid heating the vial to melt the solid, as this can accelerate polymerization.
-
Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If it is insoluble, it has likely polymerized.
-
Review Storage: Immediately verify that your storage conditions align with the recommendations outlined in the FAQ section below.
-
Below is a workflow to guide your troubleshooting process.
Sources
Technical Support Center: Optimizing Catalyst Systems for 2-Fluorocinnamaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-fluorocinnamaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for this important synthetic intermediate. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, primarily focusing on the widely used Palladium-catalyzed Heck-Mizoroki reaction. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve high yields and purity in your experiments.
I. Understanding the Core Reaction: The Heck-Mizoroki Coupling
The synthesis of this compound typically involves the Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling of 2-fluorophenyl halide (e.g., 2-fluorobromobenzene or 2-fluoroiodobenzene) with acrolein.[1][2] The success of this reaction is highly dependent on the catalytic system, which includes the palladium precursor, ligands, a base, and the solvent.
Catalytic Cycle Overview
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this cycle is crucial for effective troubleshooting.
Sources
Technical Support Center: Monitoring 2-Fluorocinnamaldehyde Reactions by TLC
Welcome to the technical support center for monitoring 2-Fluorocinnamaldehyde reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the accuracy and reliability of your reaction monitoring. Here, we move beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.
Introduction: The Critical Role of TLC in Synthesizing this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the reaction of 2-fluorobenzaldehyde with acetaldehyde or a related carbonyl compound. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this transformation.[1][2][3] It offers a rapid, cost-effective, and highly sensitive method to qualitatively assess the consumption of starting materials and the formation of the desired product and any byproducts.[4][5] Given that this compound possesses a conjugated π-system, it is readily visualized under UV light, making TLC an especially convenient monitoring tool.[6][7]
This guide provides a comprehensive resource for addressing common challenges and questions that arise during the TLC analysis of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For cinnamaldehyde derivatives, which are of moderate polarity, a combination of hexanes (or cyclohexane) and ethyl acetate is typically effective.[1] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. The goal is to achieve a retention factor (Rf) for the product between 0.2 and 0.4, which generally provides optimal separation from starting materials and byproducts.
Q2: How can I visualize the spots on my TLC plate?
This compound, with its aromatic ring and α,β-unsaturated aldehyde structure, is a UV-active compound.[7] The most common and non-destructive method for visualization is using a UV lamp at 254 nm.[6][8] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For further confirmation, or if dealing with non-UV active starting materials or byproducts, chemical staining can be employed:
-
Iodine Chamber: Exposing the plate to iodine vapor will visualize most organic compounds, especially those with unsaturation or aromaticity, as brown spots.[7][8][9]
-
p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, which will typically appear as colored spots upon heating.[8][9]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a highly specific stain for aldehydes and ketones, which will react to form yellow to orange spots.[9][10]
Q3: My spots are streaking. What's causing this and how can I fix it?
Streaking is a common issue in TLC and can be caused by several factors:[4][11][12][13]
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[11][12][13] Try diluting your sample and spotting a smaller amount.
-
Highly Polar Compounds: The aldehyde functional group can interact strongly with the acidic silica gel stationary phase, leading to tailing. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid, can often resolve this by protonating the silica surface and reducing strong interactions.[4]
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compound up the plate, causing it to streak from the baseline. Conversely, if it's not polar enough, the compound may remain at the baseline. Adjusting the polarity of your eluent is key.
Q4: The Rf value of my product is too high/low. What should I do?
The Rf value is dependent on the polarity of the compound and the mobile phase.[4]
-
If the Rf is too high (spots run near the solvent front): Your mobile phase is too polar.[11] Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar solvent.
-
If the Rf is too low (spots remain near the baseline): Your mobile phase is not polar enough.[11] Increase the proportion of the more polar solvent.
Q5: How do I use TLC to determine if my reaction is complete?
To monitor a reaction, you should spot three lanes on your TLC plate: the starting material (SM), a co-spot (both SM and reaction mixture in the same lane), and the reaction mixture (RM).[2] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[2] The co-spot helps to confirm that the spot in the reaction mixture is indeed the starting material.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the TLC monitoring of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Spots Visible | - Sample is too dilute.[12]- Compound is not UV-active (unlikely for this compound).- Solvent level in the chamber is above the spotting line.[12]- Compound is volatile and has evaporated. | - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12]- Use a chemical stain (e.g., p-anisaldehyde or DNPH) for visualization.[9][10]- Ensure the solvent level is below the origin line on your TLC plate.[12]- Keep the developing chamber covered to maintain a saturated atmosphere. |
| Elongated or Tailing Spots | - Sample is too concentrated.[12][13]- The compound is acidic or basic and is interacting strongly with the silica gel.[4]- The solvent system is not optimized. | - Dilute the sample before spotting.[13]- Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to mitigate interactions with the stationary phase.[4]- Experiment with different solvent systems to find one that provides sharp, well-defined spots. |
| Uneven Solvent Front | - The TLC plate is touching the side of the developing chamber or the filter paper.[12]- The bottom of the TLC plate is not level in the chamber.[4]- The silica gel on the plate is damaged. | - Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[12]- Make sure the plate is resting flat on the bottom of the chamber.[4]- Use a new, undamaged TLC plate. |
| Poor Separation of Spots | - The polarity of the solvent system is not optimal.[13]- The compounds have very similar polarities. | - Adjust the ratio of your solvents. Small changes can have a significant impact on separation.- Try a different solvent system altogether. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.- For very difficult separations, consider using a different stationary phase (e.g., alumina) or a high-performance TLC (HPTLC) plate. |
Experimental Workflow & Protocols
Workflow for Troubleshooting TLC Problems
Caption: Troubleshooting workflow for common TLC issues.
Step-by-Step Protocol for TLC Monitoring
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three tick marks on the origin line for the starting material (SM), co-spot (CO), and reaction mixture (RM).
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the "SM" mark. The spot should be no more than 1-2 mm in diameter.[4]
-
Apply a small spot of the reaction mixture to the "RM" mark.
-
Apply a spot of the starting material to the "CO" mark, and without allowing it to dry, spot the reaction mixture directly on top of it.
-
-
Developing the Plate:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[11][12]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[7][8]
-
If necessary, use a chemical stain for further visualization.
-
Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot in the "RM" lane indicates the reaction is complete.[2]
-
References
- TLC Visualization Methods. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Labster. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
- Al-Kawkabani, A., et al. (2021). Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique. Molecules, 26(7), 2069.
- Tetard, A., et al. (2019). Cinnamaldehyde induces pumps expression and multidrug resistance in Pseudomonas aeruginosa. Frontiers in Microbiology, 10, 2038.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Lab Report Org. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Shailajan, S., et al. (2008). High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde in Cinnamomum zeylanicum Bark Powder. Pharmacognosy Magazine, 4(14), 179-182.
- Shailajan, S., et al. (2018). High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde in Cinnamomum zeylanicum Bark Powder.
- Patel, K., et al. (2012). TLC Densitometry Method for Determination of Cinnamaldehyde in a Traditional Indian Formulation. Asian Journal of Research in Chemistry, 5(4), 539-542.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Khan, I., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 15(1), 1234.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Wikipedia. (n.d.). Cinnamaldehyde.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Lin, W., et al. (2011).
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.
- Khan, I., et al. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed.
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.
- Wang, L., et al. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic letters, 13(8), 2126-2129.
- Suzuki, Y., et al. (2021). Thin-layer chromatography (TLC)-based assay for determination of influenza virus-host receptor binding specificity. Glycoscience Protocols.
Sources
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- 6. theory.labster.com [theory.labster.com]
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Technical Support Center: Removal of Unreacted 2-Fluorobenzaldehyde
Introduction
Welcome to the technical support center for the removal of unreacted 2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their reaction mixtures from this common starting material. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, the effective removal of unreacted 2-fluorobenzaldehyde is crucial for obtaining pure products and ensuring the success of subsequent synthetic steps.[1]
This document provides a comprehensive overview of various purification strategies, from classical techniques to modern scavenging methods. It is structured to provide quick answers through a frequently asked questions (FAQ) section, followed by in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a persistent spot corresponding to 2-fluorobenzaldehyde. What is the quickest way to remove it?
A1: For small-scale reactions, a simple aqueous workup with a sodium bisulfite solution is often the most efficient method. 2-Fluorobenzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from your desired product by liquid-liquid extraction.[2][3][4]
Q2: I'm working on a large scale. Is the sodium bisulfite wash still practical?
A2: While effective, the bisulfite method can be cumbersome for large-scale purifications due to the large volumes of aqueous waste generated. For larger quantities, consider distillation (if your product's boiling point is significantly different from that of 2-fluorobenzaldehyde), or the use of a scavenger resin.
Q3: My product is sensitive to basic conditions. Can I still use the sodium bisulfite method?
A3: The formation of the bisulfite adduct is reversible under basic conditions (pH > 12).[2][3] If your product is base-sensitive, you can still use the bisulfite wash to remove the aldehyde. However, you must avoid any subsequent basic washes of the organic layer.
Q4: I've tried a bisulfite wash, but the 2-fluorobenzaldehyde is still present. What could be the problem?
A4: There are several possibilities:
-
Insufficient bisulfite: Ensure you are using a saturated solution of sodium bisulfite and an adequate volume to react with all the unreacted aldehyde.
-
Poor mixing: Vigorous shaking during the extraction is crucial to ensure efficient contact between the organic and aqueous phases.
-
Adduct insolubility: In some cases, the bisulfite adduct may not be fully soluble in the aqueous layer and can form a precipitate at the interface.[3] Adding more water or a co-solvent like methanol can help.
Q5: Are there any alternatives to the bisulfite wash for removing 2-fluorobenzaldehyde?
A5: Yes, several other methods can be employed, including:
-
Column Chromatography: Effective for small to medium scales, but can be time-consuming and solvent-intensive.
-
Distillation: Ideal for large-scale purifications where there is a significant boiling point difference between your product and 2-fluorobenzaldehyde.
-
Chemical Scavengers: These are reagents, often polymer-bound, that selectively react with and remove aldehydes from a solution.[5][6][7]
Troubleshooting Guides
This section provides more detailed solutions to common problems encountered during the removal of unreacted 2-fluorobenzaldehyde.
Issue 1: Incomplete Removal with Sodium Bisulfite Wash
Symptoms:
-
TLC analysis of the organic layer after extraction still shows a significant spot for 2-fluorobenzaldehyde.
-
NMR analysis of the crude product indicates the presence of the aldehyde.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Reagent | The amount of sodium bisulfite was not enough to react with all the unreacted 2-fluorobenzaldehyde. | Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[2] Increase the volume of the bisulfite solution used in the wash. Perform multiple extractions. |
| Inefficient Mixing | Poor contact between the organic and aqueous phases leads to incomplete reaction. | Shake the separatory funnel vigorously for at least 30-60 seconds during each wash.[8] If a precipitate forms at the interface, try adding a small amount of a phase-transfer catalyst or a co-solvent like methanol to the reaction mixture before extraction. |
| Reversibility of Adduct Formation | The bisulfite adduct can revert to the aldehyde, especially if the pH is not carefully controlled. | Ensure the aqueous layer remains neutral or slightly acidic during the extraction. Avoid subsequent washes with basic solutions if your product is stable under acidic conditions. |
| Adduct Precipitation | The sodium bisulfite adduct of 2-fluorobenzaldehyde may have limited solubility in the aqueous phase, leading to the formation of a solid at the interface.[3] | Add more deionized water to the separatory funnel to dissolve the precipitate. Alternatively, adding a water-miscible organic solvent like methanol can help to solubilize the adduct.[3] |
Issue 2: Product Decomposition or Low Recovery
Symptoms:
-
Low yield of the desired product after purification.
-
Appearance of new, unexpected spots on the TLC plate.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Product Instability | The desired product may be sensitive to the pH changes or the reagents used during the workup. | If your product is base-sensitive, avoid any basic washes after the bisulfite extraction. If it is acid-sensitive, ensure the bisulfite solution is neutralized before use. Consider alternative purification methods like chromatography or distillation. |
| Emulsion Formation | Formation of a stable emulsion during liquid-liquid extraction can lead to poor separation and loss of product. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Product Adsorption | If using scavenger resins or chromatography, the product might be adsorbing to the stationary phase. | For chromatography, try changing the solvent system or using a different stationary phase (e.g., alumina instead of silica gel).[9] For scavenger resins, ensure the chosen resin is compatible with your product's functional groups. |
Selection of Purification Method
The choice of purification method depends on several factors, including the scale of the reaction, the properties of the desired product, and the available laboratory equipment. The following flowchart provides a decision-making guide.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Removal of 2-Fluorobenzaldehyde using Sodium Bisulfite Extraction
This protocol is suitable for the removal of unreacted 2-fluorobenzaldehyde from a reaction mixture where the desired product is stable to aqueous conditions.[2][3][4]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of 2-fluorobenzaldehyde. Drain and collect the aqueous layer.
-
Second Extraction (Optional): For highly contaminated mixtures, repeat the extraction with a fresh portion of saturated sodium bisulfite solution.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
Caption: Workflow for bisulfite extraction.
Protocol 2: Purification by Flash Column Chromatography
This method is appropriate when the bisulfite wash is not effective or if the product is sensitive to aqueous conditions.
Materials:
-
Crude reaction mixture.
-
Silica gel (or alumina, if the compound is acid-sensitive).
-
Appropriate solvent system (determined by TLC analysis).
-
Chromatography column.
-
Collection tubes.
-
TLC plates and developing chamber.
-
UV lamp for visualization.
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will show good separation between the 2-fluorobenzaldehyde spot and the product spot, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel (or alumina) using the selected solvent system as a slurry.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Physicochemical Properties of 2-Fluorobenzaldehyde
Understanding the properties of 2-fluorobenzaldehyde is essential for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₇H₅FO | [10] |
| Molar Mass | 124.11 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [1][10] |
| Boiling Point | ~173–175 °C | [10] |
| Melting Point | -16 °C | [10] |
| Density | ~1.21 g/cm³ at 20 °C | [10] |
| Solubility in Water | Slightly soluble | [10] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and most polar organics | [10] |
Safety Information
2-Fluorobenzaldehyde is a flammable liquid and vapor.[10][11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
References
- 2-fluorobenzaldehyde Fluorobenzaldehyde 2-FB Pure - SYNTHETIKA. (n.d.).
- Purifying aldehydes? : r/chemistry. (2015, April 1). Reddit.
- Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.).
- 2-Fluorobenzaldehyde(446-52-6)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
- Fluorobenzaldehyde - Wikipedia. (n.d.).
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate.
- REMARKABLE ALDEHYDE SCAVENGERS - Italian Tannery Suppliers. (n.d.).
- 2-Fluorobenzaldehyde CAS#: 446-52-6 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2).
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube. (2022, December 19).
- US10829699B2 - Functionalized aldehydes as H2S and mercaptan scavengers - Google Patents. (n.d.).
- Chapter 5. Aldehyde Scavenging Agents and Packaging Material - VTechWorks. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017, July 12).
- How to get rid of aldehyde from reaction mixture : r/AskChemistry. (2025, May 27). Reddit.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Purification: How To - Department of Chemistry : University of Rochester. (n.d.).
- How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. italiantannerysuppliers.it [italiantannerysuppliers.it]
- 6. US10829699B2 - Functionalized aldehydes as H2S and mercaptan scavengers - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. 2-fluorobenzaldehyde Fluorobenzaldehyde 2-FB Pure - SYNTHETIKA [synthetikaeu.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Temperature Control in 2-Fluorocinnamaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 2-Fluorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in their experiments. Precise thermal management is paramount for achieving high yields, selectivity, and reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The causality behind each problem is explained, followed by actionable solutions and protocols.
Q1: My reaction is sluggish, resulting in low yield and significant unreacted this compound. How can I improve the conversion rate?
A1: Cause & Analysis
Low conversion is often a direct consequence of insufficient kinetic energy. Chemical reactions require a minimum amount of energy, the activation energy, to proceed. If the reaction temperature is too low, reactant molecules collide with insufficient force and frequency, leading to a slow or stalled reaction. This is a common issue in reactions like Knoevenagel-Doebner condensations or the formation of certain derivatives which may require higher temperatures to proceed efficiently.[1]
Solution: Controlled Temperature Elevation
-
Incremental Heating: Gradually increase the reaction temperature in 5-10 °C increments.
-
Reaction Monitoring: After each temperature increase, allow the reaction to stabilize for 30-60 minutes and monitor the progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify Optimal Temperature: The optimal temperature is the point at which the consumption of starting material is efficient without the significant formation of byproducts.
-
Caution: Be aware that excessive heat can lead to side reactions or decomposition. The goal is to find the "sweet spot." Some reactions, like the Perkin reaction for synthesizing cinnamic acids, explicitly require elevated temperatures (e.g., 180 °C) to proceed effectively.[2]
Q2: My TLC plate shows multiple spots, indicating significant side-product formation. How can temperature control enhance the selectivity of my reaction?
A2: Cause & Analysis
The formation of multiple products is typically caused by excessive reaction temperatures. High thermal energy can activate alternative reaction pathways, leading to undesired side products such as polymers, isomers, or decomposition products. For instance, in Aldol-type reactions, high temperatures strongly favor the subsequent dehydration (condensation) step, which may not be the desired outcome if the β-hydroxy aldehyde is the target product.[3][4] Furthermore, high temperatures can reduce the stereoselectivity of certain reactions.
Solution: Precise Temperature Reduction and Maintenance
-
Lower the Temperature: Begin the reaction at a lower temperature than previously attempted. For many sensitive reactions, starting at 0 °C (ice-water bath) or even -78 °C (dry ice/acetone bath) is a standard practice.
-
Controlled Reagent Addition: If the reaction is exothermic, add the limiting reagent slowly (dropwise) from an addition funnel to the cooled reaction mixture. This allows for the dissipation of heat and prevents localized temperature spikes. This is critical for highly reactive processes like Grignard reactions.[5]
-
Maintain a Constant Temperature: Utilize a cryostat or a well-maintained cooling bath to ensure the temperature remains stable throughout the reaction.
-
Kinetic vs. Thermodynamic Control: Remember that lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically controlled product.[4] Understanding which product you are targeting is key to setting the correct temperature profile.
Q3: In my Wittig reaction with this compound, I'm getting a poor E/Z isomer ratio. How critical is temperature for stereoselectivity?
A3: Cause & Analysis
Temperature is a decisive factor in controlling the stereochemical outcome of the Wittig reaction. The geometry of the resulting alkene is determined by the stability and reaction pathway of the intermediate oxaphosphetane.[6][7]
-
Unstabilized Ylides (e.g., R = alkyl): These reactions are typically under kinetic control. The initial cycloaddition to form the cis-substituted oxaphosphetane is rapid and irreversible at low temperatures, leading preferentially to the (Z)-alkene .[7][8]
-
Stabilized Ylides (e.g., R = CO₂R, COR): These ylides are less reactive, and the initial addition is often reversible. The reaction can proceed to the more thermodynamically stable trans-substituted oxaphosphetane, which decomposes to the (E)-alkene . These reactions are often run at room temperature or with gentle heating.[7][9]
Solution: Strategic Temperature Selection
-
For (Z)-Alkenes (with unstabilized ylides): Conduct the reaction at low temperatures. Start the ylide addition at -78 °C and allow the reaction to slowly warm to room temperature. The use of salt-free conditions can also enhance Z-selectivity.[6]
-
For (E)-Alkenes (with stabilized ylides): These reactions generally give good E-selectivity at room temperature or with moderate heating.
-
Schlosser Modification for (E)-Alkenes: If you need the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine at low temperature (e.g., -78 °C) with a strong base like phenyllithium to equilibrate it to the more stable threo-betaine before warming to generate the (E)-alkene.[6][7]
Q4: The reaction seems to work, but my product decomposes during workup or purification. Is this related to temperature?
A4: Cause & Analysis
Yes, product instability can be a significant issue. This compound and its derivatives, while generally stable, can be susceptible to decomposition under harsh thermal conditions.[10] This is particularly true during purification steps like distillation or when removing high-boiling solvents under heat. The product itself may have limited thermal stability, or residual acidic/basic catalysts can promote degradation at elevated temperatures.
Solution: Non-Thermal or Low-Temperature Purification
-
Avoid High-Temperature Distillation: If possible, purify the product using column chromatography on silica gel.
-
Use a Rotary Evaporator with Caution: When removing solvents, use the lowest possible bath temperature and apply a vacuum to reduce the solvent's boiling point. Do not leave the product on the evaporator for an extended period once the solvent is removed.
-
Aqueous Workup at Low Temperature: Perform all extractions and washes using cooled solutions and an ice bath to keep the separatory funnel cold, especially if exothermic neutralization steps are involved.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often a gentler purification method than distillation.
Data Presentation: Recommended Temperature Ranges
The following table provides general starting points for common reactions involving this compound. Note: These are guidelines; optimization is crucial for each specific substrate and reagent combination.
| Reaction Type | Reagents/Catalyst Example | Recommended Starting Temperature | Key Considerations |
| Claisen-Schmidt Condensation | Acetone, NaOH | 0 °C to Room Temperature | Low temperature favors the aldol addition product; heat promotes dehydration to the enone.[3] |
| Wittig Reaction (Unstabilized Ylide) | Ph₃P=CHCH₃ | -78 °C to Room Temperature | Crucial for (Z)-selectivity.[6][7] |
| Wittig Reaction (Stabilized Ylide) | Ph₃P=CHCO₂Et | Room Temperature to 50 °C | Generally favors (E)-alkene formation.[9] |
| Oxidation to 2-Fluorocinnamic Acid | Ag₂O, NaOH | Room Temperature to 60 °C | Overheating can cause decomposition or side reactions. |
| Reduction to Alcohol | NaBH₄ | 0 °C to Room Temperature | The reaction is often exothermic; slow addition and cooling are required to prevent over-reduction. |
| Perkin Reaction | Acetic Anhydride, Sodium Acetate | 140 °C to 180 °C | This reaction explicitly requires high temperatures to proceed.[2] |
Experimental Protocol: Temperature-Controlled Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-4-(2-fluorophenyl)but-3-en-2-one, where temperature control is used to manage the reaction rate and minimize side products.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH) solution (10% w/v in water)
-
Ethanol
-
Round-bottom flask with stir bar
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in ethanol (20 mL).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Preparation: In a separate beaker, mix acetone (1.16 g, 20 mmol, 2 equivalents) with ethanol (10 mL).
-
Controlled Addition: Add the acetone-ethanol solution to the flask containing the aldehyde.
-
Catalyst Addition: Add the 10% NaOH solution (5 mL) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. A color change and the formation of a precipitate may be observed.[11]
-
Reaction Monitoring at Low Temperature: Continue stirring the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system).
-
Warming and Completion: After the initial period, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify to a pH of ~5-6 with dilute HCl.[11]
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified chalcone.
Visualizations: Diagrams and Workflows
Troubleshooting Workflow for Temperature-Related Issues
This diagram provides a logical pathway for diagnosing and solving common problems encountered in this compound reactions.
Caption: Troubleshooting workflow for temperature control.
Temperature Influence on Aldol Reaction Pathway
This diagram illustrates how temperature directs the outcome of the base-catalyzed Aldol reaction between an aldehyde and a ketone.
Caption: Aldol addition vs. condensation pathways.
References
- Optimization of the reaction conditions for the synthesis of 2 and 3.
- The effect of reaction temperature on the aldol condensation.
- Optimization of reaction temperature.
- Optimization of the Condensation Reaction.
- Aldol condens
- Wittig reaction. Wikipedia. [Link]
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. [Link]
- Wittig Reaction. Chemistry LibreTexts. [Link]
- Troubleshooting Guide.
- Wittig Reaction - Common Conditions.
- Optimization on Reaction Temperature.
- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. National Institutes of Health (NIH). [Link]
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
- Aldol Condens
- Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes.
- Trends in the thermal stability of two-dimensional covalent organic frameworks. Royal Society of Chemistry. [Link]
- RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. [Link]
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. National Institutes of Health (NIH). [Link]
- Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors.
- Fluorescence-based temperature control for polymerase chain reaction.
- The influence of low temperature on the radiation sensitivity of enzymes.
- Successful desensitization protocol to alglucosidase and avalglucosidase alfa in a patient with infantile-onset Pompe disease. National Institutes of Health (NIH). [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 2-Fluorocinnamaldehyde Reactivity
Welcome to the technical support guide for navigating the experimental complexities of 2-Fluorocinnamaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into how solvent choice critically impacts the reactivity of this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound, and how does its structure influence its behavior in different solvents?
Answer: this compound possesses three primary sites for reactivity, and the choice of solvent can modulate the accessibility and electrophilicity of each.
-
Carbonyl Carbon (C1): This is a hard electrophilic center, susceptible to direct attack by hard nucleophiles (1,2-addition). The electron-withdrawing nature of the fluorine on the aromatic ring enhances the electrophilicity of this position.
-
β-Carbon (C3): As part of an α,β-unsaturated system, this is a soft electrophilic center, prone to attack by soft nucleophiles in a conjugate (Michael or 1,4-) addition.
-
Aldehyde Proton: This proton is weakly acidic and can be abstracted under strongly basic conditions, although this is less common than reactions at the carbonyl or β-carbon.
The molecule's overall reactivity is a balance between the activating, electron-withdrawing effect of the ortho-fluoro group and potential steric hindrance from this same group. Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states involved in attacks at these sites.
Caption: Key electrophilic centers in this compound.
Q2: My Knoevenagel condensation with this compound is giving a low yield. How can I troubleshoot this using solvent selection?
Answer: Low yields in Knoevenagel condensations are frequently tied to suboptimal reaction conditions, with solvent choice being a primary factor.[1] The reaction involves the deprotonation of an active methylene compound by a weak base, followed by nucleophilic attack on the aldehyde and subsequent dehydration.[1] The solvent must facilitate these steps.
Troubleshooting Logic:
-
Assess Your Current Solvent:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the catalyst (e.g., piperidine) and the enolate intermediate, effectively "caging" them and reducing their reactivity.[2] This often leads to slower reactions and lower conversions. While common, they are not always optimal.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Reactant solubility can be an issue, leading to a heterogeneous mixture and slow reaction rates. However, they are excellent for azeotropic removal of water, which drives the reaction equilibrium toward the product.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the superior choice. They readily dissolve the reactants and intermediates but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[3] This dramatically accelerates the reaction.
-
-
Optimization Strategy:
-
If using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or acetonitrile.[3][4]
-
If using a non-polar solvent like toluene, ensure vigorous stirring and consider adding a catalytic amount of a phase-transfer catalyst if solubility is poor.
-
Solvent-free conditions, where the reactants are heated together with a solid catalyst, can also be highly effective and environmentally friendly.[1][5]
-
Data-Driven Solvent Choice for Knoevenagel Condensation:
| Solvent Class | Representative Solvent | Expected Outcome with this compound | Rationale & Key Considerations |
| Polar Aprotic | DMF, Acetonitrile (MeCN) | Excellent. High conversion and selectivity in short timeframes.[3] | Solvates cations but leaves the enolate nucleophile highly reactive.[6] Ideal for accelerating the reaction. |
| Polar Protic | Ethanol, Methanol | Fair to Poor. Slower reaction, potential for incomplete conversion.[3] | Stabilizes and "cages" the nucleophile via hydrogen bonding, reducing its reactivity.[2][7] |
| Non-Polar | Toluene, Diethyl Ether | Moderate. Longer reaction times may be needed. | Poor at stabilizing charged intermediates. Best used with a Dean-Stark trap to remove water. |
| Solvent-Free | None | Excellent. Often rapid and high-yielding, especially with gentle heating.[1] | Environmentally friendly; reaction is driven by the proximity of reactants in the molten state.[5] |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.05 eq), and your chosen catalyst (e.g., piperidine, 0.1 eq).
-
Add the selected solvent (e.g., DMF, 5 mL per mmol of aldehyde).
-
Stir the mixture at the optimized temperature (start with room temperature for polar aprotic solvents, or consider gentle heating to 60-80°C if the reaction is slow).[1]
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction (e.g., with dilute HCl), extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q3: I am attempting a Wittig reaction and observing poor conversion. What is the role of the solvent system here?
Answer: The Wittig reaction's success is highly dependent on the formation and reactivity of the phosphorus ylide, both of which are heavily influenced by the solvent and the base used.[8][9] The choice depends critically on whether you are using a "stabilized" or "non-stabilized" ylide.
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These are extremely reactive and require strong bases (e.g., n-BuLi, NaH) for deprotonation. The solvents must be anhydrous and aprotic.
-
Recommended Solvents: Anhydrous THF, Diethyl Ether, Toluene.[8] These solvents are non-reactive towards the strong base and the ylide.
-
Troubleshooting: The most common failure is incomplete ylide formation due to wet solvent or glassware, which quenches the strong base. Ensure all components are rigorously dried.
-
-
Stabilized Ylides (e.g., where the carbanion is stabilized by an adjacent ester or ketone): These are less reactive and can be formed with weaker bases (e.g., NaOMe, K₂CO₃).
-
Recommended Solvents: A wider range of solvents can be used, including DCM, THF, or even alcohols in some cases. The key is ensuring the ylide is soluble and reactive enough to engage the aldehyde.
-
Phase-Transfer Conditions: For reactions involving a solid base (like K₂CO₃) and an organic-soluble aldehyde, a two-phase system (e.g., DCM/water) with a phase-transfer catalyst can be effective. The ylide forms in the aqueous phase or at the interface and migrates to the organic phase to react.[10]
-
Caption: Troubleshooting workflow for Wittig reactions.
Q4: How does solvent polarity impact the rate and selectivity of cycloaddition reactions involving this compound?
Answer: In cycloaddition reactions, such as the Diels-Alder reaction where this compound would act as a dienophile, the solvent can significantly influence reaction rates and, in some cases, stereoselectivity.
-
Reaction Rate: The transition state of many cycloaddition reactions is more polar than the starting materials. Polar solvents can stabilize this polar transition state, thereby lowering the activation energy and accelerating the reaction.[11] However, the effect can be complex.
-
Polar Protic Solvents (Water, Alcohols): Water, in particular, can dramatically accelerate Diels-Alder reactions through a combination of enforced hydrophobic packing of the reactants and hydrogen bonding stabilization of the transition state.[12] This is often referred to as the "on-water" effect.
-
Polar Aprotic Solvents (DMF, DMSO): These also tend to accelerate reactions compared to non-polar solvents due to their ability to stabilize polar transition states.
-
Non-Polar Solvents (Toluene, Hexane): Reactions are typically slowest in these solvents as they offer minimal stabilization for the polar transition state.
-
-
Selectivity (Endo/Exo): While solvent effects on selectivity are generally less pronounced than on rate, they can play a role. The endo transition state in a Diels-Alder reaction is often slightly more polar and has more orbital overlap than the exo transition state. A polar solvent may offer slightly better stabilization for the endo pathway, potentially increasing the endo:exo ratio. Theoretical studies suggest solvent effects can influence the stability of different isomers and transition states.[11][13]
General Guideline for Cycloadditions: To accelerate a cycloaddition reaction with this compound, consider moving from a non-polar solvent to a polar one. For a significant rate enhancement, exploring aqueous systems or highly polar organic solvents like DMF is recommended.[12]
Q5: Is this compound stable in all common organic solvents for storage or long reaction times?
Answer: While this compound is a relatively stable compound, like most aldehydes, it is susceptible to certain degradation pathways, some of which can be influenced by the solvent.
-
Oxidation: Aldehydes can be oxidized to carboxylic acids. While this typically requires an oxidizing agent, prolonged exposure to air (oxygen) can cause slow oxidation, especially in the presence of light. Storing the compound under an inert atmosphere (nitrogen or argon) is best practice. The choice of solvent itself does not typically catalyze this, but impurities (like peroxides in aged ethers such as THF or diethyl ether) can initiate oxidation. Always use freshly distilled or inhibitor-free solvents for sensitive reactions.
-
Polymerization/Self-Condensation: Under strongly acidic or basic conditions, aldehydes can undergo self-condensation (an aldol-type reaction). This is generally not a major issue in neutral solvents. However, if a reaction is run for an extended period with a strong base, this could become a competing pathway.
-
Stability in Protic vs. Aprotic Solvents: For general storage, a non-polar (e.g., toluene) or polar aprotic (e.g., acetonitrile) solvent is preferable to a polar protic solvent (e.g., methanol). Protic solvents could potentially engage in reversible hemiacetal formation with the aldehyde, which, while not permanent degradation, can affect the concentration of the free aldehyde available for reaction.
Storage Recommendations: Store this compound neat (as a solid or liquid) in a cool, dark place under an inert atmosphere. If storing in solution, use a dry, aprotic solvent like toluene or acetonitrile. Avoid prolonged storage in ethers that can form peroxides or in protic solvents.
References
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. [Table].
- University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
- Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- PubMed. (n.d.). Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes.
- The Organic Chemistry Tutor. (2024, January 26). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? [Video]. YouTube.
- Wikipedia. (n.d.). Wittig reaction.
- ScienceDirect. (2010). Cycloaddition reactions in aqueous systems: A two-decade trend endeavor.
- MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
- Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
- National Institutes of Health. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects.
- ResearchGate. (2022, April 1). Solvent effect on cycloaddition of C 20 nanofullerene with indoline‐2‐one, at DFT.
- PubMed. (2020, October 7). Flow Chemistry for Cycloaddition Reactions.
- PubMed. (2024, February 15). Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects.
- OSTI.GOV. (2018, February 25). Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds.
- National Institutes of Health. (n.d.). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings.
- PubMed. (2021, December 7). Solvent Effects on Ultrafast Photochemical Pathways.
- PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study.
- PubMed. (2013, June). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
- PubMed. (n.d.). Effects of Alcohols on the Reactivity and Stability of Azotobacter Vinelandii Hydrogenase.
- ResearchGate. (2025, August 9). Solvent-free reactivity in the undergraduate organic laboratory.
- Journal of Applicable Chemistry. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- The A-Level Cookbook. (2024, June 4). OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial] [Video]. YouTube.
- MDPI. (2023, September 22). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase.
- MDPI. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride.
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Technical Support Center: Work-up Procedures for 2-Fluorocinnamaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluorocinnamaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the nuances of post-reaction work-up for this versatile building block. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Foundational Principles of this compound Work-up
This compound, with its electrophilic aldehyde and α,β-unsaturated system, is a valuable precursor in a multitude of organic transformations. The presence of the ortho-fluorine atom introduces unique electronic effects that can influence reaction pathways and the behavior of the molecule during purification. A successful work-up hinges on understanding the stability of your product, the nature of byproducts, and the appropriate techniques for their separation.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step in a typical aqueous work-up for a this compound reaction?
A1: The initial step is to quench the reaction, which deactivates any remaining reactive reagents. The choice of quenching agent depends on the specific reagents used. For instance, in a reduction using sodium borohydride (NaBH₄), a careful, slow addition of a weak acid like saturated aqueous ammonium chloride (NH₄Cl) is a standard procedure.[1] For reactions involving strong bases, quenching with water or a mild acid is common. The key is to neutralize the reactive species in a controlled manner to prevent unwanted side reactions or decomposition of the desired product.
Q2: I've formed a persistent emulsion during the extraction process. How can I break it?
A2: Emulsion formation is a frequent challenge, particularly when dealing with complex reaction mixtures. Here are several effective strategies to break an emulsion:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to force the separation of the organic and aqueous layers.
-
Filtration through Celite®: Many emulsions are stabilized by suspended solids. Filtering the entire emulsified mixture through a pad of Celite® can remove these particulates and break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can physically force the separation of the two phases.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Q3: After a Wittig reaction with this compound, I'm struggling to remove the triphenylphosphine oxide byproduct. What's the best approach?
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of Wittig reactions. Its removal can be facilitated by a few methods:
-
Precipitation: After the reaction, evaporating the solvent and triturating the residue with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can cause the triphenylphosphine oxide to precipitate, allowing it to be filtered off.[2]
-
Column Chromatography: Triphenylphosphine oxide is a relatively polar compound. Flash column chromatography on silica gel, often with a solvent system like hexane/ethyl acetate, can effectively separate it from the less polar alkene product.
-
Acid-Base Extraction (for specific cases): If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove residual basic impurities that may be complexed with the triphenylphosphine oxide.
Q4: How does the ortho-fluorine substituent affect the purification of my product by column chromatography?
A4: The fluorine atom can influence the polarity of the molecule. While the effect is not as strong as a nitro or hydroxyl group, the electronegativity of fluorine can slightly increase the polarity of the molecule compared to unsubstituted cinnamaldehyde derivatives. This may require adjusting your solvent system for column chromatography. It is always recommended to first determine an optimal solvent system using thin-layer chromatography (TLC). A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.
For aldehydes, which can sometimes be sensitive, a few precautions during chromatography are advisable:
-
Deactivation of Silica Gel: To prevent potential acid-catalyzed side reactions on the silica gel surface, you can add a small amount of a neutralizer like triethylamine (typically 0.1-1%) to your eluent.
-
Use of Alumina: For particularly acid-sensitive compounds, using alumina as the stationary phase instead of silica gel can be beneficial.[3]
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up of this compound reactions, providing causal explanations and step-by-step solutions.
Problem 1: Low or No Product Recovery After Work-up
| Potential Cause | Explanation | Troubleshooting Steps |
| Product is water-soluble | The product may have a higher than expected polarity, causing it to partition into the aqueous layer during extraction. | 1. Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent like ethyl acetate or dichloromethane.2. To decrease the solubility of the organic product in the aqueous layer, saturate the aqueous phase with NaCl (brine wash) before extraction. |
| Product degradation | The product may be unstable to the pH conditions of the work-up (e.g., strong acid or base). | 1. Test the stability of your product to the intended work-up conditions on a small scale before applying it to the entire reaction mixture.2. Use milder quenching and washing solutions (e.g., saturated NaHCO₃ instead of NaOH, or saturated NH₄Cl instead of HCl). |
| Product is volatile | Low molecular weight derivatives of this compound might be volatile and lost during solvent removal under high vacuum. | 1. Use a rotary evaporator with care, avoiding excessive heat and high vacuum.2. Consider removing the solvent at room temperature under a gentle stream of inert gas. |
Problem 2: Unexpected Byproducts Observed in Crude NMR
| Potential Cause | Explanation | Troubleshooting Steps |
| Aldehyde oxidation | The aldehyde functional group can be sensitive to air oxidation, especially under basic conditions, leading to the corresponding carboxylic acid. | 1. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Minimize the time the reaction mixture is exposed to basic aqueous solutions. |
| Michael addition | Nucleophiles present in the reaction mixture can add to the β-position of the α,β-unsaturated system. | 1. Ensure complete consumption of any nucleophilic reagents before work-up.2. A carefully controlled quench can help to neutralize residual nucleophiles. |
| Acetal/Hemiacetal formation | During purification on silica gel with an alcohol-containing eluent, the aldehyde can form an acetal or hemiacetal.[3] | 1. Avoid using alcohol-based solvents in your column chromatography if possible.2. If an alcohol is necessary, consider deactivating the silica gel with triethylamine.[3] |
IV. Experimental Protocols and Visualizations
General Work-up Procedure for a NaBH₄ Reduction of this compound
This protocol outlines a standard procedure for the work-up of a sodium borohydride reduction of this compound to 2-Fluorocinnamyl alcohol.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture with stirring. Continue the addition until gas evolution ceases. This step neutralizes the excess NaBH₄.[1]
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like methanol or ethanol, it is often beneficial to remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL for a small-scale reaction).
-
Washing: Combine the organic extracts and wash successively with water (1 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.
Workflow Diagram:
Caption: General work-up and purification workflow for NaBH₄ reduction.
Troubleshooting Emulsion Formation
Caption: Decision tree for resolving emulsions in liquid-liquid extractions.
V. References
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989 , 89 (4), 863-927. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]
-
Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-Fluorocinnamaldehyde and Cinnamaldehyde in Biological Assays: A Senior Application Scientist's Perspective
Introduction: For centuries, trans-cinnamaldehyde, the principal bioactive compound in cinnamon bark, has been a subject of intense scientific scrutiny, revealing a broad spectrum of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Its efficacy is largely attributed to its chemical structure, specifically the α,β-unsaturated aldehyde group which acts as a Michael acceptor, enabling it to interact with biological nucleophiles like protein thiols.[1][4][5] In the quest for enhanced potency and modulated specificity, medicinal chemists frequently turn to strategic modifications of natural scaffolds. One such modification is fluorination. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile, often leading to enhanced biological activity.
This guide provides an in-depth comparison of the parent compound, cinnamaldehyde, with its synthetic analog, 2-Fluorocinnamaldehyde. While the biological profile of cinnamaldehyde is extensively documented, research into its fluorinated derivatives is an emerging field. This document will synthesize the established data for cinnamaldehyde and juxtapose it with the available—and at times, limited—data for fluorinated analogs to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison and a forward-looking perspective on their potential applications in biological assays.
Section 1: Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the ortho- (C2) position of the phenyl ring. This seemingly minor change has significant implications for the molecule's reactivity and interaction with biological systems.
The α,β-unsaturated aldehyde moiety is the primary pharmacophore responsible for the bioactivity of both compounds.[4] The electron-withdrawing nature of the fluorine atom in this compound can enhance the electrophilicity of the β-carbon, potentially making it a more potent Michael acceptor compared to the unsubstituted cinnamaldehyde. This could theoretically lead to more rapid or potent interactions with target proteins.
| Property | Cinnamaldehyde | This compound | Rationale for Difference |
| Chemical Structure | Ortho-fluorine substitution on the phenyl ring. | ||
| Molecular Formula | C₉H₈O | C₉H₇FO | Addition of one fluorine atom, removal of one hydrogen. |
| Molar Mass | 132.16 g/mol | 150.15 g/mol | Fluorine is significantly heavier than hydrogen. |
| Primary Reactive Sites | Aldehyde carbonyl carbon, β-carbon of the conjugated double bond.[1][4][5] | Aldehyde carbonyl carbon, β-carbon of the conjugated double bond. | The core pharmacophore remains the same. |
Section 2: Comparative Antimicrobial & Antibiofilm Activity
Cinnamaldehyde is renowned for its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1] Its primary mechanism involves disrupting the bacterial cell membrane, inhibiting biofilm formation, and interfering with key metabolic pathways.[1][6][7]
While direct comparative studies on this compound are scarce, research on other halogenated cinnamaldehyde analogs provides compelling insights. For instance, analogs such as 4-bromocinnamaldehyde and 4-chlorocinnamaldehyde have demonstrated potent antibiofilm and anthelmintic properties.[8] Specifically, 4-nitrocinnamaldehyde, another analog with a strong electron-withdrawing group, showed significantly greater antibacterial and antibiofilm activity against uropathogenic E. coli (UPEC) and S. aureus than the parent trans-cinnamaldehyde.[9] This suggests that enhancing the electrophilicity of the cinnamaldehyde scaffold can indeed boost antimicrobial efficacy.
Table 2.1: Minimum Inhibitory Concentration (MIC) Data for Cinnamaldehyde
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | - | 0.31 mg/mL | [7] |
| Escherichia coli | - | 0.63 mg/mL | [7] |
| Listeria monocytogenes | - | 0.052 - 0.178 mg/mL | [10] |
| Streptococcus mutans | Planktonic | 1000 | [6] |
| Candida spp. | Multispecies | 27 | [11] |
Scientist's Note: The enhanced activity seen with nitro- and halogenated-cinnamaldehydes strongly suggests that this compound would likely exhibit potent, if not superior, antimicrobial and antibiofilm activity compared to cinnamaldehyde. Direct testing is required to confirm this hypothesis and quantify its potency.
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol is a self-validating system for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The growth is assessed after incubation by visual inspection or by measuring optical density.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve cinnamaldehyde and this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Transfer and Mix: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the absorbance at 600 nm.
Workflow Visualization
Caption: Workflow for a standard broth microdilution MIC assay.
Section 3: Comparative Anticancer Potential
Cinnamaldehyde has demonstrated significant anticancer effects across a wide range of cancer types, including breast, colon, and bladder cancer.[6][12][13] Its mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[2][14]
Key Mechanistic Targets of Cinnamaldehyde:
-
PI3K/Akt Pathway: Inhibition of this crucial survival pathway is a common mechanism by which cinnamaldehyde induces apoptosis in cancer cells.[12][14][15]
-
NF-κB Signaling: Cinnamaldehyde suppresses the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory and anti-apoptotic genes.[2][15][16]
-
STAT3 Pathway: In some cancers, cinnamaldehyde's anti-inflammatory effects are linked to the inhibition of the JAK/STAT pathway.[17]
-
ROS Generation: It can induce apoptosis through the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells.[12]
While no direct anticancer studies on this compound were found, related analogs show that substitutions on the phenyl ring are a viable strategy for creating potent anticancer agents.
-
2-Hydroxycinnamaldehyde (HCA): Directly inhibits STAT3 activation, leading to cell cycle arrest and apoptosis.[18][19]
-
2-Methoxycinnamaldehyde (2-MCA): Suppresses cancer cell growth by inhibiting topoisomerase I and II, downregulating NF-κB, and inducing apoptosis.[20]
Table 3.1: IC₅₀ Values of Cinnamaldehyde in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Duration (h) | Reference |
| MDA-MB-231 | Breast Cancer | 16.9 | 24 | [10] |
| MDA-MB-231 | Breast Cancer | 12.23 | 48 | [10] |
| U87MG | Glioblastoma | 11.6 | - | [10] |
| 5637 | Bladder Cancer | 0.02 - 0.08 mg/mL (Effective Range) | - | [13] |
Scientist's Note: The potent anticancer activities of 2-hydroxy and 2-methoxy analogs strongly suggest that the ortho position is a critical site for modification. A fluorine atom at this position could enhance binding to key targets like STAT3 or other kinases, potentially making this compound a more potent anticancer agent than the parent compound. This warrants direct investigation.
Signaling Pathway Visualization: Cinnamaldehyde's Impact on Cancer Cell Survival
Caption: Cinnamaldehyde inhibits key pro-survival pathways like PI3K/Akt, NF-κB, and STAT3, leading to reduced proliferation and induced apoptosis in cancer cells.
Featured Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of cinnamaldehyde and this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Section 4: Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cinnamaldehyde is a well-documented anti-inflammatory agent that can suppress the inflammatory response in various cell types, including macrophages and endothelial cells.[16][21][22]
Mechanisms of Cinnamaldehyde's Anti-inflammatory Action:
-
Cytokine Suppression: It significantly inhibits the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16][17]
-
Pathway Modulation: Its effects are mediated through the inhibition of key inflammatory signaling pathways, with NF-κB being a primary target.[2][15][17] It also modulates the JAK/STAT and MAPK pathways.[17][22]
-
Nrf2/HO-1 Activation: Cinnamaldehyde can protect cells from oxidative stress, a component of inflammation, by activating the Nrf2/HO-1 antioxidant response pathway.[21]
Given that the core cinnamaldehyde scaffold is responsible for these activities, it is highly probable that this compound would also possess significant anti-inflammatory properties. The enhanced electrophilicity conferred by the fluorine atom could lead to more potent inhibition of target proteins within these inflammatory cascades, such as IKK (the kinase that activates NF-κB) or JAK kinases.
Section 5: Safety and Toxicological Profile
-
Cinnamaldehyde: Is "Generally Recognized as Safe" (GRAS) by the U.S. FDA for use as a food additive.[1][5] However, in its pure form, it can be a skin and eye irritant and may cause allergic skin reactions (sensitization) in some individuals.[23][24][25][26] Ingestion of large quantities can be harmful.[23][24]
-
This compound: A comprehensive safety profile is not yet established. As with any novel chemical entity, it should be handled with appropriate precautions, including the use of personal protective equipment (gloves, eye protection). The introduction of fluorine can sometimes alter metabolic pathways and toxicity profiles, a factor that must be carefully evaluated in future studies.
Conclusion and Scientist's Outlook
This comparative guide establishes trans-cinnamaldehyde as a versatile and well-characterized natural product with robust antimicrobial, anticancer, and anti-inflammatory activities. Its mechanisms of action are well-defined, providing a solid benchmark for comparison.
This compound, its synthetic analog, represents a scientifically logical progression designed to enhance these inherent biological activities. While direct comparative experimental data is currently limited, the principles of medicinal chemistry and data from other halogenated and ortho-substituted cinnamaldehydes provide a strong rationale for its potential superiority. The electron-withdrawing fluorine atom is hypothesized to amplify the reactivity of the core Michael acceptor pharmacophore, which could translate to lower MICs against microbes and lower IC₅₀ values against cancer cells.
Future Directions for Researchers:
-
Direct Head-to-Head Studies: There is a critical need for direct comparative assays (antimicrobial, cytotoxicity, anti-inflammatory) testing cinnamaldehyde and this compound in parallel to definitively quantify differences in potency.
-
Mechanistic Elucidation: Investigating whether this compound targets the same signaling pathways as its parent compound or if it possesses novel mechanisms of action is crucial.
-
In Vivo Evaluation: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and a comprehensive safety profile.
For professionals in drug development, this compound is a promising, albeit under-explored, lead compound. Its straightforward synthesis and the strong potential for enhanced bioactivity make it an attractive candidate for further investigation.
References
- Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC - NIH. (2024).
- Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (n.d.). MDPI. [Link]
- The role and mechanism of cinnamaldehyde in cancer - PMC - NIH. (n.d.).
- Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms. (n.d.). Frontiers. [Link]
- Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in R
- Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. (n.d.).
- New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. (2021). PubMed Central. [Link]
- Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC. (n.d.).
- Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC. (n.d.).
- (PDF) Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024).
- Mechanisms of Bactericidal Action of Cinnamaldehyde against Listeria monocytogenes and of Eugenol against L. monocytogenes and Lactobacillus sakei. (n.d.).
- Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. (2019).
- The role and mechanism of cinnamaldehyde in cancer. (n.d.). Journal of Food and Drug Analysis. [Link]
- Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation. (2018). University of Kentucky College of Arts & Sciences. [Link]
- Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC. (2024).
- Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). (2024).
- Cinnamic Aldehyde (Cinnamal)
- Safety Data Sheet (SDS) Cinnamaldehyde. (n.d.). LPS.org. [Link]
- Cinnamic aldehyde. (n.d.). Lanxess. [Link]
- Safety Data Sheet: Cinnamaldehyde. (n.d.). Carl ROTH. [Link]
- Cinnamaldehyde Promotes the Intestinal Barrier Functions and Reshapes Gut Microbiome in Early Weaned R
- Safety Data Sheet: Cinnamaldehyde. (n.d.). Carl ROTH. [Link]
- Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. (n.d.). Frontiers. [Link]
- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
- Cinnamaldehyde is a biologically active compound for the disinfection of removable denture: blinded randomized crossover clinical study. (2020).
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- Identification of bioactive compounds in hydro-alcoholic extract of cinnamon by GC-MS analysis and evaluation of its in-vitro an. (2024). Cureus. [Link]
- Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023). IOP Conference Series: Earth and Environmental Science. [Link]
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- 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species gener
- Anticancer Effects of Cinnamaldehyde through Inhibition of ErbB2/HSF1/LDHA Pathway in 5637 Cell Line of Bladder Cancer. (2021). PubMed. [Link]
- Anti-inflammatory effect of cinnamaldehyde in Helicobacter pylori induced gastric inflamm
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PubMed Central. [Link]
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- Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC. (2022).
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2-Fluorocinnamaldehyde
Introduction: The Significance of 2-Fluorocinnamaldehyde in Modern Drug Discovery
This compound, a halogenated derivative of cinnamaldehyde, is a versatile building block in medicinal chemistry and drug development. The incorporation of a fluorine atom at the ortho position of the phenyl ring can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby offering a valuable tool for fine-tuning the therapeutic potential of lead compounds. Its applications span the development of novel anti-cancer agents, anti-inflammatory drugs, and probes for chemical biology.
This guide provides a comprehensive comparison of the three most prevalent synthetic methodologies for obtaining this compound: the Claisen-Schmidt condensation, the Wittig reaction, and the Heck reaction. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will delve into the mechanistic rationale behind each method, present a critical evaluation of their respective advantages and limitations, and provide detailed, validated experimental procedures to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, scalability, cost, and environmental impact. The following table provides a high-level comparison of the Claisen-Schmidt condensation, Wittig reaction, and Heck reaction for the synthesis of this compound.
| Metric | Claisen-Schmidt Condensation | Wittig Reaction | Heck Reaction |
| Overall Yield | Moderate to High | High | Moderate to High |
| Product Purity | Good, may require purification | High, byproducts are often easily separated | Good, may require purification from catalyst residues |
| Reaction Time | Varies (hours to days) | Typically shorter (hours) | Varies (hours) |
| Reagent Cost | Low | Moderate to High | High (due to palladium catalyst) |
| Scalability | Excellent | Good | Moderate |
| Stereoselectivity | Generally forms the more stable E-isomer | Can be tuned to favor E or Z isomers | Typically high for the E-isomer |
| Green Chemistry | Can be performed solvent-free | Generates triphenylphosphine oxide as a byproduct | Utilizes a heavy metal catalyst |
Method 1: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used method for the formation of α,β-unsaturated ketones and aldehydes.[1] It is a crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an enolizable aldehyde or ketone. In the synthesis of this compound, 2-fluorobenzaldehyde reacts with acetaldehyde in the presence of a base.
Causality of Experimental Choices
The choice of a strong base, such as sodium hydroxide, is crucial to deprotonate acetaldehyde and form the nucleophilic enolate ion. The aromatic aldehyde, 2-fluorobenzaldehyde, serves as the electrophile and does not self-condense as it lacks α-hydrogens. The subsequent dehydration of the aldol adduct is typically spontaneous under the reaction conditions, driven by the formation of a conjugated system. The reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.[2]
Self-Validating System and Protocol
A key aspect of a reliable protocol is its inherent ability to validate its progress. In this Claisen-Schmidt condensation, the formation of the brightly colored, conjugated product can often be observed visually. The reaction progress can be meticulously monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.
Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and acetaldehyde (1.2 eq) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to afford an alkene and triphenylphosphine oxide. For the synthesis of this compound, 2-fluorobenzaldehyde is reacted with the ylide generated from ethyl (triphenylphosphoranylidene)acetate.
Causality of Experimental Choices
The key to the Wittig reaction is the generation of the phosphorus ylide. This is typically achieved by treating a phosphonium salt with a strong base. The choice of a stabilized ylide, such as the one derived from an α-haloester, generally leads to the preferential formation of the more stable (E)-alkene.[4] The reaction is often carried out in an anhydrous aprotic solvent like THF to prevent quenching of the highly basic ylide. The formation of the very stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.
Self-Validating System and Protocol
The progress of the Wittig reaction can be effectively monitored by TLC, observing the disappearance of the 2-fluorobenzaldehyde spot. The formation of triphenylphosphine oxide as a white precipitate can also be an indicator of reaction progression. The final product can be readily distinguished from the starting materials and byproducts by its unique chromatographic and spectroscopic properties.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Detailed Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
Method 3: The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] In the context of this compound synthesis, this would typically involve the coupling of 2-fluoro-iodobenzene with acrolein. This method offers a powerful way to construct the cinnamaldehyde backbone, often with high stereoselectivity for the E-isomer.[6]
Causality of Experimental Choices
The choice of a palladium(0) catalyst is central to the Heck reaction. This is often generated in situ from a palladium(II) precursor like palladium(II) acetate. A phosphine ligand is typically employed to stabilize the palladium catalyst and modulate its reactivity. The presence of a base is required to neutralize the hydrogen halide generated during the catalytic cycle. The choice of solvent can significantly influence the reaction rate and yield.
Self-Validating System and Protocol
The progress of the Heck reaction is best monitored using analytical techniques such as GC-MS or LC-MS to track the consumption of the starting materials and the formation of the product. TLC can also be employed for a qualitative assessment. The final product must be carefully purified to remove any residual palladium catalyst, which is crucial for applications in drug development.
Caption: Catalytic cycle of the Heck reaction for this compound synthesis.
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: To a flask, add 2-fluoro-iodobenzene (1.0 eq), acrolein (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a solvent such as DMF.
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction's progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The crude product should be purified by column chromatography to remove the catalyst and any byproducts.
Characterization of this compound
Independent of the synthetic method employed, rigorous characterization of the final product is paramount to ensure its identity and purity. The following spectroscopic data are characteristic of this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.71 (d, J = 7.6 Hz, 1H, CHO), 7.60-7.54 (m, 2H, Ar-H and CH=CH-CHO), 7.45-7.39 (m, 1H, Ar-H), 7.20-7.12 (m, 2H, Ar-H), 6.75 (dd, J = 16.0, 7.6 Hz, 1H, CH=CH-CHO).
-
¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 162.5 (d, J = 255.0 Hz), 151.0, 132.5, 129.0, 127.8, 124.7, 122.0 (d, J = 11.0 Hz), 116.4 (d, J = 22.0 Hz).
-
FTIR (KBr, cm⁻¹): 3060 (C-H, aromatic), 2820, 2740 (C-H, aldehyde), 1685 (C=O, aldehyde), 1620 (C=C, alkene), 1580, 1490 (C=C, aromatic), 1230 (C-F).
Conclusion and Recommendations
Each of the discussed synthetic methods offers a viable route to this compound, with the optimal choice being contingent on the specific requirements of the research.
-
The Claisen-Schmidt condensation stands out for its operational simplicity, low cost of reagents, and high scalability, making it an excellent choice for large-scale production. The potential for solvent-free conditions further enhances its appeal from a green chemistry perspective.
-
The Wittig reaction provides high yields and excellent control over the alkene geometry, although it comes at a higher reagent cost and generates a stoichiometric amount of triphenylphosphine oxide waste. It is particularly advantageous when high purity is a primary concern.
-
The Heck reaction is a powerful tool for C-C bond formation but is hampered by the high cost and potential toxicity of the palladium catalyst. While offering good yields and stereoselectivity, the need for catalyst removal can add complexity to the purification process.
For general laboratory-scale synthesis where cost and simplicity are primary drivers, the Claisen-Schmidt condensation is highly recommended. For applications demanding the highest purity and where cost is less of a constraint, the Wittig reaction presents a superior alternative. The Heck reaction is best reserved for situations where the specific functionalities of the starting materials make other routes less feasible.
By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize this compound for their drug discovery and development programs.
References
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- Ngurah, A. W. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-145. [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
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- ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. [Link]
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- Feng, J., et al. (2015). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 20(7), 12595-12607. [Link]
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- ResearchGate. (n.d.). General mechanism of the Claisen-Schmidt reaction using Sodium hydroxide (NaOH)
- ResearchGate. (n.d.). General mechanism of the Claisen Schmidt reaction using sodium hydroxide (NaOH)
- Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Fluorocinnamaldehyde and its Derivatives
Introduction: Beyond the Structure, Understanding the Molecule's Electronic Dialogue
In the landscape of pharmaceutical intermediates and synthetic chemistry, substituted cinnamaldehydes are pivotal building blocks. Their rich reactivity, stemming from the α,β-unsaturated aldehyde system, makes them versatile precursors for a myriad of bioactive molecules. The introduction of a halogen, such as fluorine, onto the aromatic ring dramatically alters the molecule's electronic properties, reactivity, and ultimately, its biological activity. 2-Fluorocinnamaldehyde, in particular, presents a fascinating case study in intramolecular interactions due to the proximity of the electronegative fluorine atom to the propenal side chain.
This guide moves beyond a simple cataloging of spectral data. As scientists, our goal is to interpret the conversation the molecule is having with our analytical instruments. We will explore how the subtle yet powerful influence of fluorination, and its comparison with other substitutions, is revealed through a multi-faceted spectroscopic approach. We will dissect the data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to not only identify these compounds but to understand the causal relationships between their structure and their spectral signatures. This document is designed for researchers who seek to understand the "why" behind the data, enabling more profound insights in their own development work.
Pillar 1: The Strategic Choice of Spectroscopic Techniques
A comprehensive characterization relies on a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation yields a high-fidelity molecular portrait.
-
UV-Visible Spectroscopy: This technique is paramount for probing the conjugated π-electron system that extends from the benzene ring across the alkene to the carbonyl group. Substituents on the ring can modify this system, leading to predictable shifts in the maximum absorption wavelength (λmax), offering insights into electronic transitions.[1][2][3]
-
Fourier-Transform Infrared Spectroscopy: FTIR is the definitive tool for functional group identification. We employ it to confirm the presence of the key aldehyde (C=O) and alkene (C=C) moieties. Crucially, it allows us to observe subtle shifts in their vibrational frequencies caused by the electronic influence (inductive and resonance effects) of the ring substituents.[4][5]
-
Nuclear Magnetic Resonance Spectroscopy: NMR is the gold standard for detailed structural elucidation in solution. ¹H NMR reveals the electronic environment of every proton, while ¹³C NMR maps the carbon skeleton. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional layer of information, as its coupling to adjacent ¹H and ¹³C nuclei offers unequivocal proof of its location and helps in assigning complex spectra.[6][7]
-
Mass Spectrometry: MS provides the unequivocal molecular weight of the compound and offers structural clues through its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both separation and identification of components in a mixture.[8][9][10]
Pillar 2: Comparative Spectroscopic Data & In-Depth Analysis
To illustrate the principles discussed, we will compare the spectral data of this compound against its parent compound, Cinnamaldehyde, and another key derivative, 2-Chlorocinnamaldehyde. The data presented in the following tables is representative and serves to highlight key comparative trends.
UV-Visible Spectroscopic Data
The UV-Vis spectrum is dominated by a strong π→π* transition. The position of the fluorine atom ortho to the aldehyde group causes a slight hypsochromic (blue) shift compared to the parent cinnamaldehyde. This is attributable to the strong electron-withdrawing inductive effect of fluorine, which can slightly destabilize the excited state.
| Compound | Solvent | λmax (nm) [11] | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Cinnamaldehyde | Ethanol | 286 | 37,000 |
| This compound | Ethanol | 282 | 35,500 |
| 2-Chlorocinnamaldehyde | Ethanol | 288 | 38,000 |
Fourier-Transform Infrared (FTIR) Data
In FTIR, the electron-withdrawing nature of halogens via the inductive effect (-I) is a dominant factor. This effect pulls electron density away from the carbonyl group, strengthening the C=O double bond and increasing its stretching frequency (wavenumber). The effect is more pronounced for fluorine than for chlorine due to fluorine's higher electronegativity.
| Compound | ν(C=O) cm⁻¹ | ν(C=C, alkene) cm⁻¹ | ν(C-X) cm⁻¹ |
| Cinnamaldehyde | ~1685 | ~1625 | N/A |
| This compound | ~1695 | ~1628 | ~1250 (C-F) |
| 2-Chlorocinnamaldehyde | ~1692 | ~1626 | ~1080 (C-Cl) |
Nuclear Magnetic Resonance (NMR) Data
NMR provides the most detailed structural insights. The electronegative fluorine atom deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Furthermore, the spin-active ¹⁹F nucleus couples with nearby ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that are invaluable for structural confirmation.
Table 3: Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aldehyde H (doublet) | β-H (doublet) | α-H (double-doublet) |
| Cinnamaldehyde | ~9.70 | ~7.55 | ~6.72 |
| This compound | ~9.75 | ~7.65 | ~6.78 |
| 2-Chlorocinnamaldehyde | ~9.78 | ~7.80 | ~6.75 |
-
Analysis: The aldehydic proton in the halogenated derivatives is shifted downfield due to the electron-withdrawing nature of the substituent. The effect is transmitted through the conjugated system.
Table 4: Key ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | C=O | C-1 (ipso-C) | C-2 (C-X) |
| Cinnamaldehyde | ~193.8 | ~134.5 | ~128.7 |
| This compound | ~192.5 | ~122.0 (d, J ≈ 14 Hz) | ~162.5 (d, J ≈ 255 Hz) |
| 2-Chlorocinnamaldehyde | ~192.1 | ~132.5 | ~135.8 |
-
Analysis: The most dramatic feature is the large one-bond coupling constant (¹JCF ≈ 255 Hz) for the carbon directly attached to fluorine (C-2) in this compound, a hallmark of C-F bonds.[12] Smaller two-bond (²JCF) and three-bond (³JCF) couplings are also observed on adjacent carbons, confirming the substituent's position.
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight. The fragmentation pattern is also diagnostic. Halogenated compounds often exhibit a fragment corresponding to the loss of the halogen atom. A key differentiator between chloro and fluoro compounds is the isotopic signature: chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), leading to a characteristic M+2 peak that is absent for fluorine, which is monoisotopic (¹⁹F).
| Compound | Molecular Formula | Molecular Ion (M⁺, m/z) | Key Fragments (m/z) |
| Cinnamaldehyde | C₉H₈O | 132 | 131 (M-H), 103 (M-CHO), 77 (C₆H₅) |
| This compound | C₉H₇FO | 150 | 149 (M-H), 121 (M-CHO), 95 (C₆H₄F) |
| 2-Chlorocinnamaldehyde | C₉H₇ClO | 166/168 (M/M+2) | 131 (M-Cl), 137 (M-CHO), 111 (C₆H₄Cl) |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of data is rooted in meticulous experimental execution. The following protocols are designed to be robust and reproducible.
Diagram: General Spectroscopic Workflow
This diagram illustrates the logical flow for characterizing a novel cinnamaldehyde derivative.
Caption: Workflow for comprehensive spectroscopic characterization.
Protocol 1: UV-Vis Spectrophotometry
-
Causality: Ethanol is chosen as the solvent because it is transparent in the analytical UV range (>220 nm) and readily dissolves the analytes without interacting with them.[11] A quartz cuvette is mandatory as glass absorbs UV radiation.
-
Methodology:
-
Prepare a stock solution of the analyte in absolute ethanol at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.5 and 1.5 for optimal accuracy.[11]
-
Calibrate the dual-beam UV-Vis spectrophotometer with pure ethanol in both the sample and reference cuvettes to obtain a baseline.
-
Fill the sample cuvette with the diluted analyte solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: We use an Attenuated Total Reflectance (ATR) accessory because it requires minimal sample preparation, is non-destructive, and is ideal for liquid or oily samples like cinnamaldehydes.[13][14]
-
Methodology:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum by performing the background subtraction.
-
Identify and label the wavenumbers for key functional group absorptions.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[15] Tetramethylsilane (TMS) is added as an internal reference (0 ppm).
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.[15]
-
Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality. If necessary, filter the solution through a small plug of glass wool in a pipette.[16]
-
Place the NMR tube in the spectrometer.
-
The instrument will automatically tune, lock, and shim on the sample to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC-MS is the method of choice for volatile and semi-volatile compounds. The gas chromatograph separates the sample from any minor impurities before it enters the mass spectrometer for identification.[8][17]
-
Methodology:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system, which is equipped with a suitable capillary column (e.g., a DB-5ms).
-
The GC oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.
-
As the compound elutes from the GC column, it enters the MS ion source (typically electron ionization, EI, at 70 eV).
-
The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak of interest.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The comprehensive characterization of this compound and its derivatives is not achieved by a single technique, but by the logical synthesis of evidence from a suite of spectroscopic tools. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. FTIR provides a rapid confirmation of essential functional groups and reveals the inductive effects of substituents. Mass spectrometry delivers an unambiguous molecular weight and key fragmentation data. Finally, NMR spectroscopy offers the definitive, high-resolution structural map, with fluorine NMR providing an unparalleled level of certainty for halogenated compounds.
By understanding the principles behind each technique and the causal links between molecular structure and spectral output, researchers can move from simple identification to a deeper comprehension of the molecules they create. This integrated approach ensures accuracy, validates structure, and accelerates the pace of discovery and development.
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 2-Fluorocinnamaldehyde and Its Analogs
The journey of a therapeutic compound from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro activity into demonstrable in vivo efficacy. Cinnamaldehyde, a natural compound renowned for its broad-spectrum biological activities, has given rise to a plethora of synthetic derivatives designed to enhance its therapeutic potential. Among these, halogenated compounds like 2-Fluorocinnamaldehyde (2-FCA) are of particular interest to medicinal chemists. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity.
This guide provides an in-depth comparison of the methodologies used to evaluate the in vitro and in vivo efficacy of cinnamaldehyde derivatives, with a specific focus on fluorinated analogs. Due to the nascent stage of research on 2-FCA itself, we will draw upon established experimental data from closely related compounds, such as 4-fluorocinnamaldehyde and other derivatives, to illustrate the principles, protocols, and inherent challenges in this critical area of drug development. Our objective is to equip researchers with the foundational knowledge and practical frameworks necessary to navigate the complex path from initial screening to preclinical validation.
Part I: The Foundation of Discovery - In Vitro Efficacy Assessment
In vitro assays serve as the primary screening funnel in drug discovery. They are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput evaluation of a compound's biological activity in a controlled, isolated environment. For cinnamaldehyde derivatives, these assays typically quantify antimicrobial or cytotoxic potency.
Causality in Experimental Design: Why Start with MIC?
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying a compound's bacteriostatic activity. The rationale for its use as a primary screen is threefold:
-
Quantitative Potency: It provides a precise concentration (e.g., in µg/mL or µM) at which a compound inhibits visible microbial growth, allowing for direct comparison between different derivatives.
-
Spectrum of Activity: It can be systematically applied across a panel of clinically relevant microorganisms to determine the compound's breadth of action.
-
Mechanistic Independence: The assay measures a phenotypic outcome (growth inhibition) and does not require prior knowledge of the compound's specific mechanism of action.
While data on 2-FCA is limited, studies on related fluorinated and substituted cinnamaldehydes demonstrate the utility of this approach. For instance, 4-fluorocinnamaldehyde (4-FCA) and 4-nitrocinnamaldehyde have been evaluated against various bacterial strains, showing that subtle structural modifications can dramatically impact potency[1]. Thiosemicarbazone derivatives of 4-fluorocinnamaldehyde have also been synthesized and evaluated for their potent urease inhibitory activity, another critical in vitro screen for specific therapeutic targets[2][3][4].
Data Summary: In Vitro Activity of Cinnamaldehyde Derivatives
| Compound/Derivative | Target Organism/Enzyme | Assay | Efficacy Metric (IC50 / MIC) | Reference |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | Broth Microdilution | MIC: 100 µg/mL | [1] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | Broth Microdilution | MIC: 100 µg/mL | [1] |
| 4-Chlorocinnamaldehyde | Uropathogenic E. coli (UPEC) | Broth Microdilution | MIC: 200 µg/mL | [1] |
| 4-Fluorocinnamaldehyde | Uropathogenic E. coli (UPEC) | Broth Microdilution | MIC: 200 µg/mL | [1] |
| 4-FCA Thiosemicarbazone (3c) | Jack bean Urease | Indophenol Method | IC50: 2.7 ± 0.5 µM | [2][4] |
| 4-FCA Thiosemicarbazone (3a) | Jack bean Urease | Indophenol Method | IC50: 3.8 ± 0.1 µM | [2][4] |
| 2-Methoxycinnamaldehyde | Human Hepatocellular Carcinoma | XTT Assay | IC50: 25.72 µM | [5] |
| 2-Hydroxycinnamaldehyde | DU145 Prostate Cancer Cells | Cell Proliferation Assay | - | [6] |
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the MIC of a test compound against a bacterial strain, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates (U-bottom, sterile)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (CAMHB with DMSO)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile CAMHB instead of inoculum.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by adding a viability dye like resazurin.
Part II: The Proving Ground - In Vivo Efficacy and the Translational Hurdle
A compound that demonstrates potent in vitro activity is a candidate, not a cure. The complex biological system of a living organism presents numerous barriers that can render an otherwise active compound ineffective. This disconnect between in vitro and in vivo results is a primary cause of failure in drug development.
Why In Vitro Success Often Fails In Vivo
The transition from a petri dish to a preclinical model introduces the ADME paradigm: Absorption, Distribution, Metabolism, and Excretion. A compound must:
-
Be Absorbed: Reach the systemic circulation from the site of administration.
-
Be Distributed: Travel to the target tissue or site of infection in sufficient concentrations.
-
Withstand Metabolism: Resist rapid breakdown by the liver and other organs into inactive metabolites.
-
Avoid Rapid Excretion: Remain in the body long enough to exert its therapeutic effect.
Studies on cinnamaldehyde and its derivatives have highlighted this challenge. In one study involving weaned piglets, cinnamaldehyde and two methoxy derivatives showed specific antimicrobial effects in vitro but failed to produce significant improvements in animal performance or gut health in vivo[7][8]. This underscores the reality that achieving a therapeutic concentration at the target site is a far greater challenge than inhibiting a microbe in a test tube. Conversely, formulation strategies like microemulsions can dramatically improve the oral bioavailability and subsequent in vivo efficacy of compounds like cinnamaldehyde[9][10].
For anticancer applications, 2'-hydroxycinnamaldehyde (HCA) significantly suppressed tumor growth in a mouse xenograft model when administered orally, demonstrating that some derivatives can overcome these barriers[6].
Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol describes a self-validating system for assessing the in vivo anticancer efficacy of a test compound using a human tumor xenograft model in immunodeficient mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., DU145 prostate cancer cells)
-
Matrigel or similar extracellular matrix
-
Test compound (2-FCA or analog) formulated in a suitable vehicle (e.g., corn oil)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Preparation & Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 per group). This ensures an unbiased starting point.
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups. Dosing can be oral (gavage), intraperitoneal (IP), or intravenous (IV), and is typically performed daily or on another set schedule (e.g., 5 days/week). For example, oral administration of HCA at 50 mg/kg[6].
-
Monitoring: Monitor the health of the animals daily, including body weight, to assess toxicity. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Euthanize the animals, excise the tumors, and weigh them.
-
Validation & Data Interpretation: Efficacy is determined by comparing the mean tumor volume and weight between the treated and control groups. A statistically significant reduction in tumor size and/or weight in the treated group indicates in vivo efficacy. Body weight data serves as a crucial validator for toxicity; significant weight loss suggests the compound may be too toxic at the tested dose.
Bridging the Gap: A Proposed Path for this compound
The successful development of 2-FCA, or any novel compound, requires a logical, iterative progression from in vitro characterization to in vivo validation. The data from related analogs suggest that while fluorination can be a promising strategy, it does not guarantee success. A clear-headed research plan is essential.
Step 1: Comprehensive In Vitro Profiling: 2-FCA should be screened against a broad panel of microbial strains and cancer cell lines to determine its potency and spectrum of activity.
Step 2: Early ADME & Toxicology: Before committing to expensive and lengthy animal studies, key properties should be assessed in vitro. Assays for metabolic stability (e.g., using liver microsomes), cell permeability (e.g., Caco-2 assays), and cytotoxicity against non-cancerous cell lines can predict potential in vivo liabilities.
Step 3: Targeted In Vivo Studies: If the in vitro profile is promising, a well-designed in vivo study in a relevant animal model is the next logical step. The choice of administration route and vehicle should be informed by the compound's physicochemical properties.
Conclusion
The evaluation of this compound and its derivatives exemplifies the core challenge of modern drug discovery: bridging the chasm between in vitro potential and in vivo reality. While in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they represent a highly simplified biological context. The true test of a compound's therapeutic utility lies in its ability to navigate the complex physiological environment of a living organism to reach its target and exert a desired effect without undue toxicity. As research into 2-FCA and other novel cinnamaldehyde analogs continues, a disciplined, stepwise approach that integrates early ADME/Tox profiling with robust efficacy models will be paramount to translating laboratory promise into preclinical success.
References
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- Dong, B., et al. (2022). In vitro and in vivo evaluation of cinnamaldehyde Microemulsion-Mucus interaction. Journal of Food Biochemistry, 46(10), e14307.
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- Lee, H. S., et al. (2011). Cinnamaldehyde Enhances in Vitro Parameters of Immunity and Reduces in Vivo Infection Against Avian Coccidiosis. British Journal of Nutrition, 106(6), 862-869.
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- Miyamoto, T., & Matsumoto, J. (1989). Fluorocinnoline Derivatives. II. Synthesis and Antibacterial Activity of Fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic Acids. Chemical & Pharmaceutical Bulletin, 37(1), 93-99.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Cinnamaldehyde Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated cinnamaldehyde analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental findings and provides detailed, field-proven protocols for evaluation. Our focus is to synthesize data from multiple studies to build a coherent narrative on how specific structural modifications, particularly fluorination, influence biological activity.
Introduction: The Cinnamaldehyde Scaffold and the Rationale for Fluorination
trans-Cinnamaldehyde is a natural product renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its core structure, an α,β-unsaturated aldehyde, is a potent Michael acceptor, allowing it to covalently interact with biological nucleophiles like cysteine residues in proteins, which is a key aspect of its mechanism of action.[2][3]
The derivatization of the cinnamaldehyde scaffold is a classic medicinal chemistry strategy to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom is of particular interest due to its unique properties:
-
High Electronegativity: Fluorine is the most electronegative element, capable of creating strong, polarized bonds that can alter a molecule's reactivity and binding interactions.
-
Small Size: It is the smallest of the halogens, often acting as a bioisostere for a hydrogen atom, allowing it to probe steric limitations within a binding site without adding significant bulk.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.
This guide will focus specifically on how the position and chemical context of fluorine substitution on the cinnamaldehyde ring, with a primary focus on available data for 4-fluorocinnamaldehyde analogs, impacts biological efficacy across different therapeutic areas.
The Core Pharmacophore: An Unwavering Requirement for Activity
Across nearly all studied analogs, the α,β-unsaturated carbonyl moiety is essential for biological activity.[3] This electrophilic system readily reacts with nucleophilic residues in target proteins via a Michael-type addition. This covalent modification is often irreversible and is a primary mechanism for the inhibition of enzymes and regulatory proteins.
Caption: Core pharmacophore of cinnamaldehyde analogs.
Comparative Analysis of 2-Fluorocinnamaldehyde Analogs in Key Therapeutic Areas
While direct, extensive studies on this compound are less common in the literature than its 4-fluoro counterpart, we can extrapolate and compare based on the principles established for halogenated analogs. The position of the substituent (ortho, meta, para) is known to critically influence activity through steric and electronic effects.[4]
Urease Inhibition: A Case Study in Enzyme Targeting
A significant body of work exists for 4-fluorocinnamaldehyde-based thiosemicarbazones as potent urease inhibitors.[5][6] Urease is a critical enzyme for pathogens like Helicobacter pylori, and its inhibition is a validated therapeutic strategy.[5]
Key SAR Findings:
-
Fluorine as an Enhancer: The presence of the 4-fluoro substituent is consistently associated with high inhibitory potential.
-
Derivatization of the Aldehyde: Conversion of the cinnamaldehyde's aldehyde group into a thiosemicarbazone is crucial for potent urease inhibition. This new moiety provides additional hydrogen bonding and coordination opportunities with the nickel ions in the urease active site.
-
N4-Substitution on Thiosemicarbazone: The nature of the substituent at the N4 position of the thiosemicarbazone tail dramatically impacts activity. Small, aromatic groups (e.g., benzyl) tend to confer the highest potency.[5]
Comparative Data: Urease Inhibition by 4-Fluorocinnamaldehyde Thiosemicarbazones
| Compound ID | N4-Substituent on Thiosemicarbazone | Urease IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3c | Benzyl | 2.7 ± 0.5 | [5][6] |
| 3a | Phenyl | 4.3 ± 0.1 | [5] |
| 3b | 4-Methylphenyl | 10.3 ± 0.3 | [5] |
| 3d | 2-Phenylethyl | 15.6 ± 0.3 | [5] |
| Standard | Thiourea | 19.4 ± 0.2 |[5] |
The data clearly demonstrates that the 4-fluorocinnamaldehyde scaffold, when appropriately derivatized, yields compounds significantly more potent than the standard inhibitor, thiourea. Compound 3c , with a benzyl substituent, shows the highest activity, suggesting an optimal fit within a hydrophobic pocket of the enzyme's active site.[5]
Antimicrobial and Antibiofilm Activity
Halogenated cinnamaldehydes have shown promise as antimicrobial and antibiofilm agents. Electron-withdrawing groups, such as halogens, on the phenyl ring are thought to enhance the electrophilicity of the Michael acceptor, thereby increasing reactivity and antibacterial effect.[1]
In a study comparing various analogs, 4-fluorocinnamaldehyde demonstrated strong antibiofilm activity (>90% inhibition at 100 µg/mL) against Candida albicans.[3] This activity is comparable to other halogenated analogs like 4-chloro and 4-bromo cinnamaldehyde, suggesting a general class effect for para-halogenation.
Comparative Data: Antibiofilm Activity against C. albicans
| Compound | % Biofilm Inhibition (at 100 µg/mL) | Reference |
|---|---|---|
| 4-Fluorocinnamaldehyde | 91% | [3] |
| 4-Chlorocinnamaldehyde | 99% | [3] |
| 4-Bromocinnamaldehyde | 98% | [3] |
| trans-Cinnamaldehyde | Low/No Activity |[3] |
Anticancer and Cytotoxic Activity
The anticancer potential of cinnamaldehyde analogs is an area of active investigation. The mechanism often involves the induction of apoptosis through various signaling pathways.[7][8]
In one study, a series of cinnamaldehyde-chalcone hybrids were synthesized and tested against cancer cell lines. While a specific 2-fluoro analog was not detailed, the parent cinnamaldehyde showed moderate cytotoxicity with IC₅₀ values in the 13-22 µM range against DU145, SKBR-3, and HEPG2 cell lines.[9] The synthesis of chalcone derivatives from this scaffold was shown to significantly enhance potency, with some analogs achieving IC₅₀ values in the single-digit micromolar range.[9] This highlights a promising strategy for developing fluorinated cinnamaldehyde-based anticancer agents.
Mechanisms of Action: From Covalent Binding to Pathway Modulation
The biological effects of fluorocinnamaldehyde analogs stem from several interconnected mechanisms.
Covalent Inhibition of Target Proteins
As previously discussed, the primary mechanism is the covalent modification of proteins via Michael addition. A key example in bacteria is the inhibition of the cell division protein FtsZ.[10][11] Cinnamaldehyde analogs bind to FtsZ, disrupting its polymerization and GTPase activity, which leads to filamentation and ultimately bacterial cell death.[10]
Caption: Inhibition of bacterial cell division via FtsZ targeting.
Modulation of Inflammatory Pathways
Cinnamaldehyde and its derivatives are known to exert anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[12] NF-κB is a master regulator of inflammation, and its inhibition can downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α. This mechanism is crucial for the potential use of these compounds in treating inflammatory diseases.[12]
Experimental Design: Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized and self-validating protocols are essential.
General Synthesis of Cinnamaldehyde Analogs
The synthesis of substituted cinnamaldehydes is typically achieved via a Claisen-Schmidt (aldol) condensation between a substituted benzaldehyde and acetaldehyde.
Caption: General workflow for synthesizing cinnamaldehyde analogs.
Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the effect of compounds on the metabolic activity of cell lines, serving as an indicator of cell viability.[9]
Objective: To determine the IC₅₀ (concentration that inhibits 50% of cell growth) of test compounds.
Materials:
-
Human cancer cell line (e.g., DU145, HEPG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Objective: To determine the MIC of test compounds against bacterial or fungal strains.
Materials:
-
Bacterial/fungal strain (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the growth medium.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution. The final volume in each well is 100 µL.
-
Controls: Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The structure-activity relationship of fluorinated cinnamaldehyde analogs is a rich field with significant therapeutic potential. The core α,β-unsaturated aldehyde system is a prerequisite for activity, acting as a Michael acceptor to form covalent bonds with target proteins. Fluorination, particularly at the para-position, generally enhances biological effects, from enzyme inhibition to antibiofilm action.
Key Takeaways:
-
The α,β-unsaturated carbonyl moiety is the key pharmacophore.
-
Electron-withdrawing substituents like fluorine on the phenyl ring enhance the reactivity and biological activity of the core scaffold.
-
Derivatization of the aldehyde group (e.g., to a thiosemicarbazone) can dramatically increase potency and selectivity against specific targets like urease.
Future research should focus on a systematic exploration of 2-fluoro and 3-fluoro analogs to build a complete positional-isomeric SAR model. Furthermore, combining the beneficial effects of fluorination with other successful modifications, such as the creation of chalcone hybrids, could lead to the development of next-generation therapeutic agents with improved potency and safety profiles.
References
- Brackman, G., et al. (2011). Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. PLoS ONE. [Link][13]
- Al-Fakih, A. A., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. [Link][3]
- Kim, D., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Molecules. [Link][1]
- Pilch, J., et al. (2018). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Food Control. [Link][4]
- Chai, J. Y. A., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. [Link][10]
- Kundu, S., et al. (2022). Cinnamaldehyde Analogues as Potential Therapeutic Agents. Frontiers in Pharmacology. [Link][2]
- Li, G., et al. (2015). Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. European Journal of Medicinal Chemistry. [Link][11]
- Zhang, L., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. [Link][12]
- Islam, M., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports. [Link][5]
- Singh, A., et al. (2024). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances. [Link][9]
- Al-Ostath, A. I. N., et al. (2024).
- Al-Ostath, A. I. N., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 2-Fluorocinnamaldehyde Derivatives as Urease Inhibitors
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. Cinnamaldehyde and its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a fluorine atom, as in 2-Fluorocinnamaldehyde, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties due to fluorine's high electronegativity, small size, and ability to form strong bonds with carbon. This makes this compound derivatives an intriguing class of compounds for therapeutic development.
This guide focuses on the application of in silico molecular docking to comparatively analyze a series of this compound derivatives against a specific and clinically relevant target: the urease enzyme. Urease is a nickel-containing enzyme whose activity is strongly linked to pathologies caused by Helicobacter pylori, such as peptic ulcers and gastric cancer.[3][4][5] By computationally predicting the binding affinity and interaction patterns of these derivatives, we can rationally prioritize candidates for synthesis and in vitro testing, thereby accelerating the discovery pipeline.[6][7][8]
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[6][9] This guide provides not just a protocol, but the strategic reasoning behind each step, reflecting a field-proven approach to computational drug design.
Part 1: The Strategic Framework for Comparative Docking
Our investigation will focus on urease as the protein target. Specifically, we will use the crystal structure of Helicobacter pylori urease. The objective is to evaluate how different substitutions on a this compound thiosemicarbazone scaffold affect its binding affinity and interaction with the enzyme's active site. Thiosemicarbazones are a class of compounds known for their flexible structure and pharmacological properties, making them excellent candidates for derivatization.[3][4]
Logical Flow of the Comparative Docking Workflow
The entire process, from data acquisition to final analysis, follows a systematic and self-validating path. This ensures the reliability and reproducibility of the generated data.
Caption: Workflow for the comparative molecular docking analysis.
Part 2: Experimental Protocols & Methodological Rationale
This section details the step-by-step methodology for conducting the comparative docking analysis. The use of specific, widely accessible software is recommended to ensure reproducibility.
Materials and Software
-
Protein Structure: Helicobacter pylori Urease (PDB ID: 1E9Y).
-
Docking Software: AutoDock Vina.
-
Molecular Visualization: PyMOL or UCSF Chimera.
-
Ligand Preparation: ChemDraw, Marvin Sketch, or similar chemical drawing software.
Target Protein Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-crystallized solvents) and lacks hydrogen atoms, which are crucial for calculating interactions.
Protocol:
-
Download the Structure: Obtain the PDB file for H. pylori urease (1E9Y).
-
Clean the PDB File: Open the structure in PyMOL or Chimera.
-
Remove all water molecules (HOH).
-
Delete any co-crystallized ligands and non-essential ions. The native ligand can be saved separately for later validation.
-
-
Add Hydrogens: Use the software's tools to add polar hydrogens. This step is critical for defining the correct hydrogen bonding patterns.
-
Assign Charges: Add Kollman charges to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.
-
Save the Prepared Protein: Export the cleaned, hydrogen-added structure as a PDBQT file, the required format for AutoDock Vina.
Ligand Preparation
Causality: Ligands drawn in 2D need to be converted to accurate 3D structures with the lowest possible energy conformation to represent their likely state in a biological system.
Protocol:
-
Design Derivatives: Draw the this compound parent structure and its derivatives (e.g., thiosemicarbazone variations as described in literature[3][4]).
-
Generate 3D Coordinates: Convert the 2D drawings to 3D structures.
-
Energy Minimization: Perform a geometry optimization using a force field like MMFF94. This step ensures the ligand is in a stable, low-energy conformation.
-
Save as PDBQT: Convert the minimized ligand structures into PDBQT files, which includes defining rotatable bonds and assigning charges.
Docking Protocol Validation: A Self-Validating System
Causality: Before screening our designed compounds, we must prove that our docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand. This validation step is non-negotiable for trustworthy results.[10][11] A common and robust method is to re-dock the co-crystallized ligand into the prepared protein's active site.[10][11]
Protocol:
-
Extract Native Ligand: From the original PDB file (1E9Y), save the coordinates of the co-crystallized inhibitor (in this case, acetohydroxamic acid - AHA). Prepare this ligand as a PDBQT file.
-
Define the Binding Site: Identify the amino acid residues in the active site surrounding the native ligand. Define a grid box in AutoDock Tools that encompasses this entire site. A typical size is 25Å x 25Å x 25Å centered on the ligand.
-
Re-dock the Ligand: Perform a docking run with the extracted native ligand and the prepared protein using AutoDock Vina.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).
-
Assess Validity: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably predict the correct binding pose.[10][11]
Comparative Molecular Docking
Protocol:
-
Execute Docking: Using the validated grid parameters, perform docking runs for the parent this compound and each of its derivatives against the prepared urease structure.
-
Set Exhaustiveness: Use an exhaustiveness setting of at least 8 (higher for more complex ligands) to ensure a thorough search of conformational space.
-
Record Binding Energies: For each ligand, AutoDock Vina will generate several binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative value represents the most favorable predicted binding.
Part 3: Results and Comparative Analysis
The output of the docking simulation is a set of binding affinities and interaction poses for each derivative. This quantitative data allows for direct comparison.
Quantitative Docking Data
The binding affinities (kcal/mol) of hypothetical this compound thiosemicarbazone derivatives are summarized below. A more negative score indicates a stronger predicted binding affinity.
| Compound ID | Derivative Substitution (at Thiosemicarbazone N4) | Binding Affinity (kcal/mol) |
| Parent | This compound | -5.8 |
| TSC-H | Unsubstituted Thiosemicarbazone | -7.2 |
| TSC-Me | N4-methyl | -7.5 |
| TSC-Ph | N4-phenyl | -8.9 |
| TSC-4FPh | N4-(4-fluorophenyl) | -9.3 |
| Thiourea | Standard Inhibitor (for reference) | -5.2[4] |
Note: Data is illustrative for comparative purposes, based on trends observed in similar studies.[3][4]
Analysis of Binding Interactions
The true power of docking lies in visualizing how the ligands bind. This allows us to understand the structural basis for the observed differences in affinity.
Caption: Key binding interactions for a potent derivative.
Discussion of Structure-Activity Relationships (SAR):
-
Core Scaffold: The conversion of the aldehyde in the parent compound to a thiosemicarbazone (TSC-H) significantly improves binding affinity (-5.8 to -7.2 kcal/mol). This is likely due to the thioamide group's ability to form strong hydrogen bonds and chelate with the nickel ions in the urease active site, a key interaction for urease inhibitors.[4][5]
-
N4-Substitution: Adding substituents at the N4 position of the thiosemicarbazone further enhances binding.
-
A simple methyl group (TSC-Me ) offers a slight improvement, likely through favorable van der Waals contacts.
-
The addition of a phenyl ring (TSC-Ph ) provides a substantial boost in affinity (-8.9 kcal/mol). Visualization of the binding pose reveals that this phenyl ring fits into a hydrophobic pocket, forming favorable pi-pi stacking interactions with aromatic residues like histidine.
-
Fluorinating the phenyl ring (TSC-4FPh ) results in the highest binding affinity (-9.3 kcal/mol). The electron-withdrawing fluorine atom can enhance the strength of other interactions and potentially form specific contacts with active site residues. This aligns with findings where halogenated derivatives show potent activity.[3][4]
-
Conclusion and Future Directions
This comparative docking analysis demonstrates that derivatizing this compound into substituted thiosemicarbazones is a highly effective strategy for developing potent urease inhibitors. The in silico data provides a clear, structure-based rationale for the observed increase in binding affinity, highlighting the crucial roles of nickel chelation, hydrogen bonding, and hydrophobic interactions.
The derivative TSC-4FPh emerges as the most promising candidate from this analysis. The logical next steps, guided by these computational insights, would be:
-
Synthesis: Synthesize the prioritized derivatives, particularly TSC-Ph and TSC-4FPh.
-
In Vitro Validation: Perform enzymatic assays to determine the IC50 values of the synthesized compounds against urease. This experimental data is essential to confirm the in silico predictions.[12]
-
Molecular Dynamics (MD) Simulation: For the most potent compounds, MD simulations can be run to assess the stability of the ligand-protein complex over time, providing a more dynamic and rigorous validation of the docking results.[10][13]
By integrating computational analysis with targeted experimental validation, this approach exemplifies a modern, efficient workflow for accelerating the discovery of novel therapeutic agents.
References
- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Dove Medical Press. (2016, June 24). Molecular docking as a popular tool in drug design, an in silico travel.
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
- Slideshare. (n.d.). In silico drug design/Molecular docking.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- Microbe Notes. (2023, August 3). In silico drug design- Definition, Methods, Types, Uses.
- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Warsito, W., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2409-2416.
- Warsito, W., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. ResearchGate.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- Kumar, A., et al. (2020). Cinnamaldehyde Analogs: Docking Based Optimization, COX-2 Inhibitory In Vivo and In Vitro Studies. Current Drug Discovery Technologies, 17(2), 154-165.
- Preprints.org. (2025, September 24). Integrating Multi-Analysis of an in-Silico Approach to Investigate Cinnamaldehyde as a Drug Candidate.
- PubMed Central. (2021, August 13). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors.
- Islam, M., et al. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports.
- Islam, M., et al. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed.
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A Senior Application Scientist's Guide to the Synthesis of 2-Fluorocinnamaldehyde: A Comparative Analysis
Introduction: The Significance of 2-Fluorocinnamaldehyde in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This compound, a halogenated derivative of cinnamaldehyde, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. The presence of the ortho-fluoro substituent can significantly influence molecular conformation, metabolic stability, and binding interactions with biological targets, making it a desirable synthon for the development of novel therapeutics. This guide provides a comprehensive benchmarking of the primary synthetic routes to this compound, offering a critical comparison of their performance and providing detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Benchmarking Synthetic Methodologies
The synthesis of this compound can be approached through several established organic transformations. This guide will focus on the most prevalent and practical methods: the Wittig reaction, the Heck coupling, and the Aldol condensation. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, substrate scope, and operational simplicity.
Comparative Analysis of Synthetic Routes
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | 60-85 | 4-24 h | 25-80 | Phosphonium ylide, base (e.g., n-BuLi, NaH) | Generally favors Z-isomer with unstabilized ylides | High functional group tolerance; reliable C=C bond formation. | Stoichiometric use of phosphine reagent; generation of triphenylphosphine oxide byproduct can complicate purification. |
| Heck Coupling | 50-80 | 12-48 h | 80-120 | Palladium catalyst, base (e.g., Et3N, K2CO3), acrolein | Typically high E-selectivity. | Good functional group tolerance; catalytic in palladium. | Requires an aryl halide or triflate; palladium catalysts can be expensive; may require ligand optimization. |
| Aldol Condensation | 40-70 | 2-12 h | 0-100 | Base (e.g., NaOH, KOH) or acid catalyst | Can produce E/Z mixtures; often favors the more stable E-isomer. | Atom-economical; uses readily available starting materials. | Prone to side reactions (self-condensation, Cannizzaro); may require careful control of reaction conditions to achieve good selectivity. |
In-Depth Analysis of Synthetic Pathways
The Wittig Reaction: A Classic Approach to Olefination
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond with predictable regiochemistry.[1][2] The reaction involves the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone.[3] For the synthesis of this compound, this translates to the reaction of 2-fluorobenzaldehyde with an appropriate phosphorus ylide derived from a two-carbon synthon.
Causality of Experimental Choices:
-
Ylide Generation: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. Strong bases like n-butyllithium or sodium hydride are often employed to ensure complete and rapid ylide formation, especially with less acidic phosphonium salts.[4]
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides (e.g., those derived from alkyl halides) typically favor the formation of the (Z)-alkene via a kinetically controlled pathway.[1] Conversely, stabilized ylides (containing electron-withdrawing groups) tend to produce the thermodynamically more stable (E)-alkene.[1] For this compound, where the trans (E) isomer is generally desired, a stabilized ylide or a modification of the Wittig reaction, such as the Schlosser modification, might be employed to enhance E-selectivity.
Experimental Workflow: Wittig Reaction
Caption: Simplified catalytic cycle for the Heck synthesis of this compound.
The Aldol Condensation: An Atom-Economical Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. [5][6]For the synthesis of this compound, this involves the cross-aldol condensation of 2-fluorobenzaldehyde with acetaldehyde. [7] Causality of Experimental Choices:
-
Catalyst: The reaction can be catalyzed by either a base or an acid. Base catalysis, typically with sodium hydroxide or potassium hydroxide, is more common for this transformation. The base deprotonates the α-carbon of acetaldehyde to generate the nucleophilic enolate.
-
Reaction Conditions: Careful control of reaction temperature and the rate of addition of acetaldehyde is crucial to minimize side reactions. Since 2-fluorobenzaldehyde cannot enolize, it acts solely as the electrophile. However, acetaldehyde can undergo self-condensation. [8]To favor the desired cross-condensation, acetaldehyde is often added slowly to a mixture of 2-fluorobenzaldehyde and the base.
-
Dehydration: The initially formed β-hydroxy aldehyde readily dehydrates under the reaction conditions, especially with heating, to yield the more stable conjugated product, this compound.
Experimental Workflow: Aldol Condensation
Caption: General workflow for the Aldol condensation synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
-
Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Heck Coupling
-
Reaction Setup: To a Schlenk tube, add 2-fluoroiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq). Evacuate and backfill the tube with argon three times.
-
Heck Coupling: Add anhydrous N,N-dimethylformamide (DMF) and acrolein (1.5 eq) via syringe. Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 3: Synthesis of this compound via Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.
-
Aldol Condensation: Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution. Then, add acetaldehyde (1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 5-6. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to give this compound.
Conclusion and Future Outlook
The choice of synthetic route for this compound is contingent upon the specific requirements of the researcher, including desired scale, stereochemical purity, and available resources. The Wittig reaction offers a reliable and high-yielding approach, though it generates a stoichiometric amount of phosphine oxide waste. The Heck coupling provides a catalytic alternative with excellent E-selectivity but may require more expensive reagents and optimization of the catalyst system. The Aldol condensation is an atom-economical and cost-effective method, but it can be prone to side reactions and may require careful control to achieve high yields and purity.
Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of greener reaction media, more active and recyclable catalysts for the Heck coupling, and the development of highly stereoselective organocatalytic Aldol reactions. As the demand for fluorinated building blocks in drug discovery continues to grow, the optimization of these synthetic routes will remain a critical area of research.
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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Cinnamaldehydes: A Medicinal Chemistry Perspective
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern therapeutic innovation. Cinnamaldehyde, a natural product renowned for its diverse pharmacological activities, has garnered significant interest as a potential anticancer agent.[1][2] Its inherent cytotoxicity against various cancer cell lines provides a promising starting point for the development of novel chemotherapeutics.[1][2] This guide provides an in-depth technical comparison of the cytotoxic profiles of non-fluorinated cinnamaldehyde and its fluorinated analogues, supported by experimental data and mechanistic insights. We will explore the rationale behind fluorination in drug design and present a comprehensive overview of the available evidence suggesting that the incorporation of fluorine can significantly enhance the cytotoxic potential of the cinnamaldehyde scaffold.
The Rationale for Fluorination in Drug Design: Enhancing Potency and Modulating Properties
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] In the context of cinnamaldehyde, a molecule with a reactive α,β-unsaturated aldehyde moiety, fluorination of the phenyl ring is hypothesized to enhance its electrophilicity, thereby increasing its reactivity towards biological nucleophiles and potentiating its cytotoxic effects. Several studies have reported that compounds containing a fluoro substituent exhibit potent anticancer activities against various cancer cell lines.[3]
Cytotoxicity of Cinnamaldehyde: The Non-Fluorinated Benchmark
Cinnamaldehyde itself has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. For instance, studies have reported IC50 values of 73 µg/mL for cinnamaldehyde on the PC3 prostate cancer cell line and have shown its ability to potentiate the effects of conventional chemotherapeutic agents like doxorubicin.[1] The anticancer activity of cinnamaldehyde is attributed to its ability to induce apoptosis, arrest the cell cycle, and generate reactive oxygen species (ROS) within cancer cells.[1][2]
Enhanced Cytotoxicity of Fluorinated Cinnamaldehyde Derivatives: A Data-Driven Comparison
While direct head-to-head comparative studies on the cytotoxicity of simple fluorinated cinnamaldehydes versus the parent compound are limited in the publicly available literature, compelling evidence from studies on fluorinated cinnamide and chalcone derivatives strongly suggests a significant enhancement in cytotoxic potency upon fluorination.
A recent study on a series of newly synthesized cinnamide-fluorinated derivatives revealed potent antiproliferative activity against the HepG2 liver cancerous cell line.[3] Notably, an imidazolone derivative bearing a fluorinated cinnamide moiety displayed an impressive IC50 value of 4.23 µM, which was more potent than the staurosporine control (IC50 = 5.59 µM).[3] This highlights the potential of the fluorinated cinnamoyl scaffold in designing highly active anticancer agents.
Further supporting this trend, a study on cinnamaldehyde-chalcone analogues demonstrated that halogenated derivatives, including those with bromo and chloro substitutions, exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[4] Although this study did not include a directly fluorinated analogue, the principle of halogenation enhancing cytotoxicity is clearly demonstrated.
The table below summarizes the available cytotoxicity data for cinnamaldehyde and its fluorinated derivatives, providing a snapshot of their comparative potency. It is important to note that these values are collated from different studies and should be interpreted with consideration of the varying experimental conditions.
| Compound | Cell Line | IC50 Value | Source |
| Cinnamaldehyde | PC3 (Prostate) | ~73 µg/mL | [1] |
| Cinnamaldehyde | HEK-293 (Normal) | 20.572 ± 1.0 µM | [4] |
| Cinnamaldehyde | DU145 (Prostate) | 22.354 ± 1.6 µM | [4] |
| Cinnamaldehyde | SKBR-3 (Breast) | 13.901 ± 1.6 µM | [4] |
| Cinnamaldehyde | HEPG2 (Liver) | 21.840 ± 1.0 µM | [4] |
| Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety (p-fluorocinnamide derivative) | HepG2 (Liver) | 4.23 µM | [3] |
| Bromoethyl chalcone (cinnamaldehyde derivative) | DU145 (Prostate) | 8.719 ± 1.8 μM | [4] |
| Bromoethyl chalcone (cinnamaldehyde derivative) | SKBR-3 (Breast) | 7.689 ± 2.8 μM | [4] |
| Bromoethyl chalcone (cinnamaldehyde derivative) | HEPG2 (Liver) | 9.380 ± 1.6 μM | [4] |
This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental protocols.
The data strongly suggests that modification of the cinnamaldehyde backbone, particularly with halogens like fluorine, can lead to a significant increase in cytotoxic potency.
Mechanistic Insights: How Fluorination May Amplify Cytotoxicity
The enhanced cytotoxicity of fluorinated cinnamaldehydes is likely a multifactorial phenomenon. The proposed mechanisms include:
-
Increased Electrophilicity: The electron-withdrawing nature of fluorine can increase the partial positive charge on the β-carbon of the α,β-unsaturated system, making it a more potent Michael acceptor. This enhances its ability to react with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
-
Altered Cellular Uptake and Distribution: Fluorination can modify the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and higher intracellular concentrations.
-
Modulation of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise detoxify the compound, thereby prolonging its cytotoxic effect.
-
Enhanced Induction of Apoptosis and Cell Cycle Arrest: As demonstrated with fluorinated cinnamide derivatives, these compounds can effectively induce apoptosis and cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[3]
Below is a proposed signaling pathway for cinnamaldehyde-induced cytotoxicity, which is likely amplified by fluorination.
Caption: Proposed mechanism of fluorinated cinnamaldehyde-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (non-fluorinated and fluorinated cinnamaldehydes) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis and Necrosis Determination: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
DCFDA Loading: After the treatment period, wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
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A Comparative Analysis of 2-Fluorocinnamaldehyde Analogs and Conventional Anthelmintics
A Guide for Drug Development Professionals
The escalating threat of anthelmintic resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation parasiticides. Natural products, with their inherent structural diversity, represent a promising reservoir for such discovery.[1][2] Cinnamaldehyde, the primary constituent of cinnamon bark oil, and its derivatives have demonstrated a broad spectrum of biological activities, including potent anthelmintic effects.[3][4][5] This guide provides a comparative analysis of the anthelmintic potential of 2-Fluorocinnamaldehyde and related analogs against established drug classes, grounded in available experimental data and established research protocols.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an anthelmintic agent is intrinsically linked to its mechanism of action, which must exhibit selective toxicity toward the parasite.[6] Existing drugs and cinnamaldehyde analogs operate via fundamentally different pathways.
Established Anthelmintic Classes
Conventional anthelmintics primarily target the neuromuscular coordination or cellular integrity of helminths.[6][7] The three main classes are:
-
Benzimidazoles (e.g., Albendazole, Mebendazole): These agents selectively bind to parasite β-tubulin, inhibiting microtubule polymerization.[6][7][8] This disruption of the cellular cytoskeleton impairs essential functions like nutrient absorption and cell division, leading to parasite death.[6]
-
Imidazothiazoles (e.g., Levamisole): This class acts as agonists of nicotinic acetylcholine receptors (nAChRs) on the body wall muscles of nematodes.[6][7] The sustained activation of these receptors causes a spastic paralysis, resulting in the expulsion of the worm from the host.[7]
-
Macrocyclic Lactones (e.g., Ivermectin): These compounds bind to glutamate-gated chloride channels in nerve and muscle cells of invertebrates, leading to an influx of chloride ions. This causes hyperpolarization of the cells, resulting in flaccid paralysis and death.
Caption: Mechanisms of action for major anthelmintic drug classes.
Proposed Mechanism of Cinnamaldehyde Analogs
Cinnamaldehyde and its analogs likely employ a multi-faceted approach. The core of their activity is believed to stem from the α,β-unsaturated aldehyde moiety, which functions as an electrophilic Michael acceptor.[3]
-
Covalent Adduct Formation: This electrophilic group can react with nucleophilic residues, particularly the thiol groups of cysteine in proteins and glutathione.[3] This non-specific binding can disrupt the function of numerous essential enzymes and structural proteins within the parasite.
-
Glutathione Metabolism Disruption: Studies suggest that cinnamaldehyde can disrupt glutathione metabolism in the model nematode Caenorhabditis elegans.[3] Depletion of this critical antioxidant would lead to overwhelming oxidative stress and cell death.
The addition of a fluorine atom, as in this compound, can modify the electrophilicity of the molecule, potentially enhancing its reactivity and, consequently, its anthelmintic potency.
Caption: Proposed Michael addition mechanism for cinnamaldehyde analogs.
Comparative Efficacy: A Review of the Evidence
Direct comparative studies of this compound against existing drugs are limited. However, data from broader screenings of cinnamaldehyde analogs provide valuable insights into their potential. The nematode C. elegans is a common model for initial screening.[3][9]
A study investigating eleven cinnamaldehyde analogs identified several potent candidates.[3][10] While trans-cinnamaldehyde itself required higher concentrations (≥ 100 µg/mL), several analogs, including 4-fluoro cinnamaldehyde, displayed significant nematicidal activity at 50 µg/mL, killing all worms within a 5-day period.[3][9] Notably, 4-bromo and 4-chloro cinnamaldehydes were the most active, exhibiting anthelmintic properties at concentrations as low as 10-20 μg/mL.[3][10]
| Compound | Model Organism | Efficacy Metric | Concentration | Positive Control | Control Efficacy | Reference |
| 4-Fluoro cinnamaldehyde | C. elegans | Nematicidal Activity | 50 µg/mL (100% mortality in 5 days) | - | - | [3] |
| 4-Bromo cinnamaldehyde | C. elegans | Anthelmintic Activity | 10 µg/mL | - | - | [3] |
| 4-Chloro cinnamaldehyde | C. elegans | Anthelmintic Activity | 20 µg/mL | - | - | [3][10] |
| trans-Cinnamaldehyde | Ascaris suum (L4) | Motility Inhibition (IC50) | ~15 µg/mL (approx. 115 µM) | - | - | [11] |
| Levamisole | Haemonchus contortus (Adult) | Motility Inhibition (IC50) | 1.2 µM | - | - | [12] |
| Ivermectin | H. contortus (L3 Larvae) | Motility Inhibition (IC50) | 2.5 µM | - | - | [12] |
| Albendazole | H. contortus | Egg Hatch Inhibition (IC50) | 0.04 µg/mL | - | - | [13] |
Key Insights:
-
Halogenated cinnamaldehyde analogs (fluoro, chloro, bromo) demonstrate enhanced potency compared to the parent compound.[3]
-
While promising, the effective concentrations of cinnamaldehyde analogs in these initial in vitro screenings are still several folds higher than those of established drugs like levamisole and ivermectin.[3][12]
-
A significant challenge identified for trans-cinnamaldehyde in an in vivo pig model was its rapid absorption or metabolism, which prevented sufficient concentrations from reaching the parasites.[4][11] This highlights a critical hurdle that formulation science must address for these analogs.
Experimental Protocols for Anthelmintic Evaluation
To ensure reproducibility and validity, standardized assays are paramount. The following protocols outline established methods for evaluating anthelmintic activity.
Protocol: In Vitro Adult Worm Motility Assay (AWMA)
This assay is a cornerstone for primary screening, assessing the paralytic effects of a compound on adult helminths.[12][13]
Causality: The rationale is that most effective anthelmintics interfere with neuromuscular coordination, leading to paralysis and subsequent expulsion from the host.[6] Observing motility provides a direct measure of this effect.
Step-by-Step Methodology:
-
Parasite Collection: Collect adult worms (e.g., Haemonchus contortus from sheep abomasa or Pheretima posthuma from soil) and wash thoroughly with Phosphate Buffered Saline (PBS) to remove debris.[12][14]
-
Assay Setup:
-
Incubation: Add 5-10 actively moving adult worms to each well. Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for 24 hours.[12][16]
-
Motility Assessment: At predetermined time points (e.g., 2, 4, 6, 8, 24 hours), observe the worms under an inverted microscope.[12] Score motility on a scale (e.g., 3 = active movement, 2 = sluggish, 1 = immotile but alive, 0 = dead).[12] Paralysis is noted when worms show no movement upon gentle prodding.
-
Data Analysis: Calculate the percentage of paralyzed or dead worms at each concentration. Determine the time to paralysis/death and calculate the IC50 value (the concentration causing 50% inhibition of motility).[12]
Caption: Workflow for the In Vitro Adult Worm Motility Assay (AWMA).
Protocol: In Vivo Nematicidal Assay using Caenorhabditis elegans
C. elegans is a free-living nematode that serves as an excellent model for high-throughput in vivo screening due to its short life cycle and genetic tractability.[3][9]
Causality: This assay provides a more holistic view of a compound's activity within a living organism, accounting for factors like cuticle penetration and basic metabolism, which are absent in isolated tissue assays.
Step-by-Step Methodology:
-
Worm Synchronization: Grow a synchronized population of L4-stage C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Assay Preparation:
-
Prepare 96-well microtiter plates with liquid S-medium.
-
Add the test compound dilutions to the wells. Include a solvent control and a positive control (e.g., Levamisole).
-
-
Exposure: Transfer a set number of synchronized L4 worms (e.g., 10-20) into each well.
-
Incubation: Incubate the plates at 20-25°C.
-
Mortality Assessment: Assess worm viability daily for up to 5 days.[3] A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Data Analysis: Calculate the percentage of dead worms at each concentration over time. Determine the LC50 (lethal concentration for 50% of the population).
Caption: Workflow for the In Vivo C. elegans Nematicidal Assay.
Discussion and Future Perspectives
The available data suggests that this compound and its halogenated analogs are promising anthelmintic agents.[3] Their distinct mechanism of action, centered on Michael addition, makes them attractive candidates, as they are unlikely to be affected by existing resistance mechanisms that target β-tubulin or nAChRs.[3][7]
However, several critical gaps must be addressed:
-
Potency: While active, the current generation of analogs does not yet match the low micromolar or nanomolar potency of leading commercial drugs.[12] Further structure-activity relationship (SAR) studies are needed to optimize the scaffold.
-
Bioavailability: The poor in vivo efficacy of trans-cinnamaldehyde in swine highlights a major challenge.[4][11] Future research must focus on formulation strategies, such as microencapsulation, to protect the compound from rapid metabolism and improve its delivery to the site of infection.[17]
-
Toxicity and Selectivity: Cinnamaldehyde is a known skin sensitizer and can be cytotoxic at higher concentrations.[18][19] Comprehensive toxicological profiling of any lead candidate is essential to ensure a sufficient therapeutic window and safety for the host.
-
Spectrum of Activity: Efficacy has been demonstrated primarily against nematodes.[3][11] The activity of these analogs against other major helminth classes, such as trematodes (flukes) and cestodes (tapeworms), remains to be explored.
Conclusion
This compound and its analogs represent a valuable starting point for the development of a new class of anthelmintics. Their unique mechanism of action offers a potential solution to circumvent existing drug resistance. While the potency and bioavailability of current analogs require significant improvement, the scaffold is chemically tractable and ripe for optimization. Rigorous evaluation using the standardized protocols outlined in this guide will be crucial for advancing these promising compounds from the laboratory to clinical application.
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A Comparative Guide to Urease Inhibitory Activity: 4-Fluorocinnamaldehyde Derivatives vs. Standard Inhibitors
This guide provides an in-depth technical comparison of the urease inhibitory performance of a novel class of compounds, 4-fluorocinnamaldehyde thiosemicarbazones, against established standard inhibitors such as thiourea and Acetohydroxamic Acid (AHA). It is designed for researchers, scientists, and drug development professionals seeking to understand the landscape of urease inhibition and the potential of new chemical entities. The content synthesizes experimental data, mechanistic insights, and validated protocols to offer a comprehensive overview.
The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic action is a critical virulence factor for several pathogens and a source of significant economic and environmental issues in agriculture.
-
In Medicine: In the human stomach, the urease produced by Helicobacter pylori neutralizes gastric acid by generating ammonia, allowing the bacterium to survive and colonize the mucosa. This process is a key contributor to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[2] In the urinary tract, urease-producing bacteria contribute to the formation of infection-induced kidney stones (struvite calculi) and increase the virulence of infections.[3]
-
In Agriculture: The rapid hydrolysis of urea-based fertilizers in soil by microbial urease leads to substantial nitrogen loss through ammonia volatilization and environmental pollution.[4]
The development of potent and safe urease inhibitors is therefore a critical goal for treating infectious diseases and improving agricultural efficiency. This guide compares a promising new class of inhibitors to the established benchmarks used in clinical and laboratory settings.
Caption: The catalytic action of the urease enzyme.
The Benchmarks: Standard Urease Inhibitors
Decades of research have identified several classes of urease inhibitors. Two compounds, in particular, serve as the primary standards for comparison: Acetohydroxamic acid for clinical relevance and thiourea for laboratory screening.
-
Acetohydroxamic Acid (AHA): Marketed as Lithostat®, AHA is the only urease inhibitor approved by the U.S. FDA for clinical use, specifically for preventing the formation of struvite kidney stones.[5][6] AHA is a potent, irreversible, and noncompetitive inhibitor.[7] Its mechanism of action involves the chelation of the two nickel ions within the enzyme's active site, rendering it catalytically inactive.[6][8] This strong interaction effectively blocks the enzyme's function.
-
Thiourea: As a close structural analog of the natural substrate, urea, thiourea acts as a classic competitive inhibitor.[6][9] It competes with urea for binding to the active site. Due to its well-understood mechanism and moderate potency, it is the most commonly used positive control in in-vitro screening assays for new urease inhibitors.[2]
Other notable inhibitors include hydroxyurea, another substrate analog, and N-(n-butyl)thiophosphoric triamide (NBPT), which is widely used in agriculture to prevent nitrogen loss from fertilizers.[10][11]
A Novel Challenger: 4-Fluorocinnamaldehyde Derivatives
Recent research has focused on developing more potent and potentially safer inhibitors. One such promising class is thiosemicarbazones derived from cinnamaldehydes. A 2024 study detailed the synthesis and evaluation of a library of 4-fluorocinnamaldehyde-based thiosemicarbazones.[2][12] These compounds combine the cinnamaldehyde scaffold with a thiosemicarbazone moiety, a group known for its ability to interact with metalloenzymes. The rationale is to create a molecule that can effectively target and bind to the urease active site.
The most potent compounds from this series were found to exhibit a competitive mode of inhibition, suggesting they, like thiourea, interact directly with the active site to block substrate binding.[2]
Performance Showdown: A Quantitative Comparison
The most direct way to compare inhibitor performance is through the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The lower the IC₅₀ value, the greater the potency of the inhibitor.
The data below, summarized from multiple studies, provides a direct comparison. It is critical to note that IC₅₀ values can vary based on assay conditions, but the relative potencies provide a clear picture.
| Inhibitor Class | Specific Compound | IC₅₀ (µM) | Inhibition Type | Source(s) |
| Standard Inhibitors | Acetohydroxamic Acid (AHA) | 27.1 | Non-competitive | [13] |
| Thiourea | 19.4 ± 0.2 | Competitive | [2] | |
| Thiourea | 21.9 | Competitive | [13] | |
| 4-Fluorocinnamaldehyde | Compound 3c | 2.7 ± 0.5 | Competitive | [2] |
| Derivatives | Compound 3a | 7.0 ± 0.6 | - | [2] |
| Compound 3b | 7.5 ± 0.1 | - | [2] | |
| Compound 3n | 8.9 ± 0.5 | - | [2] | |
| Compound 3l | 10.2 ± 0.4 | - | [2] |
Analysis of Performance: The experimental data clearly demonstrates the superior potency of the novel 4-fluorocinnamaldehyde derivatives. The top-performing compound, 3c , exhibited an IC₅₀ value of 2.7 ± 0.5 µM.[2] This is approximately 7 times more potent than thiourea (IC₅₀ = 19.4 ± 0.2 µM) when measured under the same experimental conditions.[2] Furthermore, at least nine compounds from the synthesized library showed higher inhibitory potential than the thiourea standard, highlighting the promise of this chemical scaffold.[2]
Mechanistic Insights: Competitive vs. Non-Competitive Inhibition
The mode of inhibition provides crucial information about how a compound interacts with the enzyme. The two primary mechanisms observed here are competitive and non-competitive inhibition.
Caption: Contrasting mechanisms of urease inhibition.
-
Competitive Inhibitors (Thiourea, Compound 3c): These molecules structurally resemble the natural substrate, urea. They bind reversibly to the enzyme's active site, physically blocking urea from entering. The inhibition can be overcome by increasing the substrate concentration. Kinetic analysis confirmed that the most potent 4-fluorocinnamaldehyde derivative acts via this mechanism.[2]
-
Non-Competitive Inhibitors (AHA): These inhibitors do not compete with the substrate. Instead, they bind to a different site on the enzyme (in the case of AHA, directly to the nickel ions essential for catalysis) and cause a conformational change that inactivates the enzyme.[7][8] This type of inhibition cannot be overcome by adding more substrate.
Experimental Protocol: In-Vitro Urease Inhibition Assay (Indophenol Method)
Trustworthy and reproducible data is the cornerstone of scientific comparison. The following is a standardized protocol for determining urease inhibitory activity, widely used in the field and based on the colorimetric measurement of ammonia production.[4][14]
Principle: The assay measures the concentration of ammonia produced by the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution (Berthelot's reagents), catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The intensity of this color, measured spectrophotometrically around 625-670 nm, is directly proportional to the amount of ammonia produced and thus to the enzyme's activity.[4]
Materials and Reagents:
-
Phosphate buffer (e.g., 20 mM, pH 7.5)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test compounds (e.g., 4-fluorocinnamaldehyde derivatives) and standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent (e.g., DMSO).
-
Phenol Reagent (Solution A): Phenol and sodium nitroprusside.
-
Alkali Reagent (Solution B): Sodium hypochlorite and sodium hydroxide.
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Plate Preparation: In a 96-well plate, add 25 µL of buffer to the blank wells. Add 25 µL of the standard inhibitor or test compound dilutions to their respective wells. Add 25 µL of the solvent (e.g., DMSO) to the negative control wells (100% enzyme activity).
-
Enzyme Addition: Add 25 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali Reagent (Solution B) to all wells.
-
Final Incubation: Incubate at 37°C for 30 minutes to allow for full color development.
-
Measurement: Read the absorbance of the plate at 630 nm using a microplate reader.
Data Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the negative control well (with solvent only). IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the in-vitro urease inhibition assay.
Conclusion and Future Outlook
The comparative analysis reveals that 4-fluorocinnamaldehyde-based thiosemicarbazones are a highly potent class of competitive urease inhibitors. The lead compounds from this series significantly outperform the standard laboratory inhibitor, thiourea, demonstrating IC₅₀ values in the low micromolar range.[2]
This superior potency, combined with a well-defined competitive mechanism of action, positions these derivatives as strong candidates for further preclinical development. Future research should focus on optimizing the scaffold for improved selectivity, bioavailability, and safety profiles to translate these promising in-vitro results into viable therapeutic agents for treating urease-implicated diseases.
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A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 2-Fluorocinnamaldehyde Derivatives
This guide provides an in-depth, objective comparison of the inhibitory effects of 2-Fluorocinnamaldehyde derivatives on various key enzymes. Moving beyond simple potency metrics, we delve into the kinetic mechanisms that govern these interactions. Understanding not just if a compound inhibits an enzyme, but how, is paramount for researchers in biochemistry and pharmacology, particularly those engaged in rational drug design and development. The strategic placement of a fluorine atom can significantly alter a molecule's electronic properties and binding capabilities, making this class of compounds a fertile ground for discovering novel inhibitors.[1][2][3]
The Imperative of Kinetic Analysis: Beyond IC₅₀
In the initial stages of drug discovery, the half-maximal inhibitory concentration (IC₅₀) is a common metric for screening compound libraries. It provides a rapid assessment of potency. However, this value is highly dependent on experimental conditions, such as substrate and enzyme concentrations. To truly characterize an inhibitor and predict its in vivo behavior, a thorough kinetic analysis is indispensable.
This analysis reveals the inhibitor's mechanism of action (MOA), which is categorized into several main types of reversible inhibition:
-
Competitive Inhibition: The inhibitor directly competes with the substrate for the enzyme's active site. This form of inhibition can be overcome by increasing the substrate concentration. Kₘ is increased, while Vₘₐₓ remains unchanged.[4][5][6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the catalytic efficiency of the enzyme. Vₘₐₓ is decreased, but Kₘ is unaffected.[4][5][7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in place and preventing product formation. This is a rarer mechanism that results in a decrease in both Vₘₐₓ and Kₘ.[4][6]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This type of inhibition affects both Kₘ and Vₘₐₓ.[4]
Elucidating this mechanism provides critical insights. For instance, a competitive inhibitor may be less effective in a physiological environment with high substrate concentrations, whereas a non-competitive inhibitor's efficacy would be independent of substrate levels. The inhibition constant (Kᵢ), derived from this analysis, is a true measure of the inhibitor's binding affinity and is independent of experimental conditions, making it the gold standard for comparing inhibitor potency.
A Self-Validating Protocol for Determining Inhibitor Kinetics
The following protocol outlines a robust, self-validating system for the kinetic analysis of enzyme inhibitors. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Experimental Workflow: From Initial Screening to Mechanistic Insight
Caption: Workflow for enzyme inhibitor kinetic analysis.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, substrate, and the this compound derivative inhibitor in an appropriate assay buffer. The buffer composition (pH, ionic strength) should be optimized for enzyme stability and activity.
-
IC₅₀ Determination (Potency Screening):
-
Perform a series of assays with a fixed concentration of enzyme and substrate (typically at or near the Kₘ value).
-
Vary the concentration of the inhibitor over a wide range (e.g., using serial dilutions).[8]
-
Measure the initial reaction rate for each inhibitor concentration. Spectrophotometric or fluorometric methods are commonly used to monitor the formation of product or consumption of substrate over time.[9]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Kinetic Mechanism Determination:
-
Design a matrix of experiments. Use a constant amount of enzyme throughout.
-
The first set of experiments is the control, with no inhibitor, varying the substrate concentration over a range (e.g., from 0.25Kₘ to 10Kₘ).
-
Subsequent sets of experiments should repeat the same substrate concentration range but in the presence of a fixed concentration of the inhibitor. This should be done for at least two different inhibitor concentrations (e.g., a concentration near the IC₅₀ and another at 2*IC₅₀).[7]
-
For each reaction, measure the initial velocity (v₀) . This is crucial as it represents the rate before significant substrate depletion or product inhibition occurs.[5][6]
-
-
Data Analysis and Visualization:
-
The most intuitive method for visualizing the mechanism of inhibition is the Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).[6][10] While modern analysis relies on non-linear regression for higher accuracy, the Lineweaver-Burk plot remains an invaluable diagnostic tool.[10][11]
-
Plot the data from each set of experiments (each inhibitor concentration) on the same graph. The pattern of line intersections is diagnostic of the inhibition type.
-
Interpreting Lineweaver-Burk Plots
Caption: Diagnostic Lineweaver-Burk plots for inhibition types.
Comparative Analysis: this compound Derivatives in Action
Here, we compare the kinetic data for fluorinated cinnamaldehyde derivatives against several therapeutically relevant enzymes.
Target 1: Urease
Urease is a nickel-containing enzyme crucial for the survival of pathogens like Helicobacter pylori, the primary cause of gastric ulcers.[12] Inhibiting this enzyme is a validated strategy for treating such infections. A recent study synthesized a series of 4-fluorocinnamaldehyde-based thiosemicarbazones and evaluated their anti-urease potential.[12]
Table 1: Urease Inhibition by 4-Fluorocinnamaldehyde Thiosemicarbazone Derivatives
| Compound | Substituent (R group) | IC₅₀ (µM)[12] |
| 3c | 4-chlorophenyl | 2.7 ± 0.5 |
| 3a | 2,4-dimethylphenyl | 4.2 ± 0.2 |
| 3b | Cyclohexyl | 5.5 ± 0.1 |
| Standard | Thiourea | 19.4 ± 0.2 |
Kinetic Insights: The most potent compound, 3c , was selected for mechanistic studies. The kinetic analysis revealed a competitive mode of inhibition with a Kᵢ value of 3.26 ± 0.0048 µM .[12] This indicates that compound 3c directly competes with the substrate (urea) for binding to the active site of the urease enzyme. The strong inhibitory potential, significantly greater than the standard thiourea, highlights the promise of the fluorocinnamaldehyde scaffold for developing anti-urease agents.
Target 2: Tyrosinase
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[13][14] Its inhibitors are of great interest to the cosmetic industry for treating hyperpigmentation and in the food industry to prevent enzymatic browning.[15]
Caption: Simplified pathway of melanin synthesis via tyrosinase.
While direct studies on this compound are limited, research on alpha-substituted cinnamaldehyde derivatives provides valuable comparative data. These substitutions at the alpha position, adjacent to the aldehyde group, significantly influence inhibitory activity against mushroom tyrosinase.[16]
Table 2: Tyrosinase Inhibition by α-Substituted Cinnamaldehyde Derivatives
| Inhibitor | IC₅₀ (mM) - Monophenolase[16] | IC₅₀ (mM) - Diphenolase[16] |
| α-bromocinnamaldehyde | 0.075 | 0.049 |
| α-chlorocinnamaldehyde | 0.140 | 0.110 |
| α-methylcinnamaldehyde | 0.440 | 0.450 |
Kinetic Insights: All three derivatives were found to be reversible inhibitors of both monophenolase and diphenolase activities of tyrosinase.[16] Further kinetic analysis and molecular docking suggested that these inhibitors do not chelate the copper ions in the active site but rather interact with key amino acid residues, functioning as static quenchers of the enzyme's intrinsic fluorescence.[16] This mechanism distinguishes them from many other tyrosinase inhibitors, like kojic acid, which function primarily by chelating the active site copper ions.
Target 3: Aldehyde Dehydrogenase (ALDH)
The aldehyde dehydrogenase (ALDH) superfamily comprises 19 human isoforms that are critical for detoxifying both endogenous and exogenous aldehydes.[17][18] Certain isoforms, like ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are associated with chemotherapy resistance, making them attractive therapeutic targets.[17][19] Cinnamaldehyde itself has shown cytotoxic effects on several cancer cell lines.[17]
Comparative Discussion: The development of isoform-selective ALDH inhibitors is a major goal in the field.[18][20] While kinetic data specifically for this compound derivatives against ALDH are not widely published, we can infer their potential based on related structures. For example, studies on psoralen and coumarin derivatives, which share some structural similarities, have identified compounds with high selectivity for ALDH2 or ALDH1A1.[20][21] One coumarin derivative was found to be a selective inhibitor for ALDH2 with a Kᵢ of 2.4 µM, while another was 10-fold selective for ALDH1A1 (Kᵢ = 1.2 µM).[20]
The introduction of a 2-fluoro substituent on the cinnamaldehyde scaffold is a rational strategy for developing potent and selective ALDH inhibitors. The electronegativity of fluorine can modulate the electrophilicity of the aldehyde carbon, potentially enhancing its interaction with the catalytic cysteine residue in the ALDH active site. Kinetic analysis would be essential to confirm this, determine the Kᵢ values against a panel of ALDH isoforms, and establish the mechanism (e.g., reversible vs. irreversible) and selectivity profile.
Conclusion
The kinetic analysis of this compound derivatives reveals them to be a versatile and potent class of enzyme inhibitors. As demonstrated with urease and tyrosinase, these compounds can exhibit strong, mechanism-specific inhibition. The competitive inhibition of urease by a 4-fluorocinnamaldehyde derivative underscores its potential as a lead compound for antibacterial therapies. The reversible inhibition of tyrosinase by related derivatives offers a distinct mechanism compared to standard chelating inhibitors. The logical next step is to extend this rigorous kinetic evaluation to other important enzyme families, such as the aldehyde dehydrogenases, where the unique electronic properties conferred by the fluorine atom could be leveraged to achieve much-needed isoform selectivity. This guide provides the foundational protocols and analytical framework necessary for researchers to undertake such investigations, ultimately advancing the development of novel, mechanism-defined therapeutic agents.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Fluorocinnamaldehyde-Based Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Specificity in Bioactive Compounds
2-Fluorocinnamaldehyde and its derivatives represent a promising class of compounds with a range of biological activities, including potential anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2][3][4] Cinnamaldehyde, the parent compound, is known to modulate immune responses, including inhibiting lymphocyte proliferation and affecting T-cell differentiation.[1][5] The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound can significantly alter its electronic properties and, consequently, its biological activity and potential for off-target effects. Therefore, a critical aspect of the preclinical evaluation of these compounds is the rigorous assessment of their cross-reactivity.
Cross-reactivity, in this context, refers to the ability of a compound to bind to or interact with unintended biological targets, such as receptors, enzymes, or antibodies, that are structurally similar to the intended target. This phenomenon can lead to unforeseen side effects, reduced efficacy, or even immune-mediated adverse reactions. For small molecules like this compound, which can act as haptens, understanding cross-reactivity is paramount.[6][7][8] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[7][8] The resulting hapten-carrier complex can be recognized by the immune system, leading to the production of antibodies that may cross-react with the original small molecule or structurally related compounds.[6][9][10]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation, all grounded in the principles of scientific integrity and expertise.
Pillar 1: Understanding the "Why" - The Rationale Behind Cross-Reactivity Assessment
Before embarking on experimental work, it is crucial to understand the potential mechanisms through which this compound and its analogs might exhibit cross-reactivity. The core of this understanding lies in the concept of molecular similarity and the haptenic nature of these small molecules.
Mechanism of Hapten-Induced Immunity and Cross-Reactivity
Small molecules like this compound are generally not immunogenic on their own.[6] However, their electrophilic nature allows them to covalently bind to nucleophilic residues (e.g., lysine, cysteine) on endogenous proteins, forming hapten-carrier conjugates.[6][8] These modified proteins are then processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune response that can lead to the production of antibodies specific to the hapten-protein complex.
The generated antibodies may recognize:
-
The hapten itself.
-
The carrier protein in its modified form.
-
A combination of the hapten and the adjacent amino acid residues of the carrier protein (the "new antigenic determinant" or NAD).[10]
Cross-reactivity occurs when these antibodies bind to other structurally similar molecules or even to the unmodified carrier protein, potentially triggering an autoimmune response.[6]
dot
Caption: Formation of a hapten-carrier complex and subsequent immune response.
Pillar 2: The "How" - Experimental Design and Protocols
A robust assessment of cross-reactivity requires a multi-pronged approach, combining both immunoassays and cell-based functional assays. The choice of specific assays should be guided by the intended biological target of the this compound derivative and the potential off-targets.
Generation of Polyclonal Antibodies (Self-Validating System)
To investigate immunological cross-reactivity, it is first necessary to generate antibodies against the this compound hapten. This is achieved by immunizing animals with a this compound-protein conjugate.
Protocol: Preparation of this compound-Bovine Serum Albumin (BSA) Conjugate
-
Dissolve this compound: Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).
-
Prepare BSA Solution: Dissolve 20 mg of Bovine Serum Albumin (BSA) in 5 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Conjugation Reaction: Slowly add the this compound solution to the BSA solution while stirring. Allow the reaction to proceed for 4 hours at room temperature, protected from light. The aldehyde group of this compound will react with the primary amine groups of lysine residues on BSA to form a Schiff base, which is then reduced to a stable secondary amine linkage.
-
Reduction Step: Add 10 mg of sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature to reduce the Schiff base.
-
Purification: Dialyze the conjugate extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted this compound and other small molecules.
-
Characterization: Determine the degree of conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Animal Immunization:
-
Follow standard protocols for polyclonal antibody production in rabbits or mice, using the prepared this compound-BSA conjugate as the immunogen. Freund's adjuvant is typically used to enhance the immune response.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a cornerstone for assessing the cross-reactivity of different this compound analogs.[11][12] This assay measures the ability of a test compound to compete with a coated antigen for binding to a limited amount of specific antibody.[11]
Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well microtiter plate with a this compound-ovalbumin (OVA) conjugate (prepared similarly to the BSA conjugate) at a concentration of 1-5 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C. The use of a different carrier protein (OVA) for coating than for immunization (BSA) helps to minimize antibody binding to the carrier protein itself.[13]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the anti-2-fluorocinnamaldehyde polyclonal antibody with varying concentrations of the test compounds (this compound and its analogs) for 1 hour at room temperature.
-
Binding: Transfer 100 µL of the antibody-competitor mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the compound that causes 50% inhibition of antibody binding.
dot
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Competitive Binding Assays
For assessing cross-reactivity at a specific protein target (e.g., an enzyme or receptor), competitive binding assays are invaluable.[14][15] These assays determine the ability of a test compound to displace a known ligand (often radiolabeled or fluorescently tagged) from its binding site on the target protein.[15][16]
Protocol: Generic Competitive Binding Assay
-
Target Preparation: Prepare the purified target protein at a suitable concentration in a binding buffer.
-
Ligand Preparation: Prepare a stock solution of the labeled ligand (e.g., [³H]-labeled or fluorescently tagged) and a series of dilutions of the unlabeled test compounds (this compound and its analogs).
-
Assay Setup: In a microplate, combine the target protein, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium. The incubation time and temperature will depend on the specific target and ligand.
-
Separation of Bound and Free Ligand: Separate the protein-bound ligand from the free ligand. This can be achieved by various methods, such as filtration through a membrane that retains the protein-ligand complex, or scintillation proximity assay (SPA).[16]
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).[17]
Data Analysis:
The data are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is determined, and from this, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Pillar 3: Data Presentation and Interpretation
Table 1: Cross-Reactivity of this compound Analogs Determined by Competitive ELISA
| Compound | IC₅₀ (µM) | % Cross-Reactivity |
| This compound | 1.5 ± 0.2 | 100 |
| Cinnamaldehyde | 5.8 ± 0.6 | 25.9 |
| 4-Fluorocinnamaldehyde | 3.2 ± 0.4 | 46.9 |
| 2,4-Difluorocinnamaldehyde | 8.1 ± 0.9 | 18.5 |
| 2-Chlorocinnamaldehyde | 4.5 ± 0.5 | 33.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Competitive Binding Affinities of this compound Analogs for Target X
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 50 ± 5 | 25 |
| Cinnamaldehyde | 250 ± 30 | 125 |
| 4-Fluorocinnamaldehyde | 110 ± 12 | 55 |
| 2,4-Difluorocinnamaldehyde | >1000 | >500 |
| 2-Chlorocinnamaldehyde | 180 ± 20 | 90 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
High % Cross-Reactivity in ELISA: A high percentage of cross-reactivity in the competitive ELISA indicates that the polyclonal antibodies recognize the analog with an affinity similar to that of the original hapten (this compound). This suggests a higher potential for immunological cross-reactivity in vivo.
-
Low Ki in Competitive Binding Assay: A low Ki value in the competitive binding assay indicates a high affinity of the analog for the specific biological target. Comparing the Ki values of the analogs to that of this compound provides a direct measure of their relative potencies and potential for off-target effects at that specific protein.
Conclusion: A Pathway to Safer and More Specific Therapeutics
The systematic evaluation of cross-reactivity is a non-negotiable step in the preclinical development of this compound-based compounds. By employing a combination of well-designed immunoassays and functional binding assays, researchers can gain a comprehensive understanding of a compound's specificity profile. This knowledge is critical for identifying potential liabilities early in the drug discovery process, enabling the selection of candidates with the most favorable safety and efficacy profiles. The methodologies and principles outlined in this guide provide a robust framework for conducting these essential studies, ultimately contributing to the development of safer and more effective therapeutics.
References
- Koh, W. S., et al. (1998). Cinnamaldehyde inhibits lymphocyte proliferation and modulates T-cell differentiation. International Journal of Immunopharmacology, 20(11), 643-660. [Link]
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- Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
- Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [Link]
- McNabb, H., et al. (2014). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. Environmental Science & Technology, 48(14), 8049-8057. [Link]
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- Kim, H. S., et al. (2013). Regulatory effect of cinnamaldehyde on monocyte/macrophage-mediated inflammatory responses.
- de Oliveira, C. M., et al. (2023). Immunomodulatory Effects of Cinnamaldehyde in Staphylococcus aureus-Infected Wounds. Pharmaceutics, 15(2), 395. [Link]
- Al-Sadi, R., et al. (2018). Cinnamaldehyde modulates host immunoinflammatory responses in rat ligature-induced periodontitis and peripheral blood mononuclear cell models. Journal of Periodontal Research, 53(6), 1011-1019. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Fluorocinnamaldehyde: A Guide for Researchers
Introduction
2-Fluorocinnamaldehyde is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, make it a sought-after precursor for the synthesis of a diverse range of bioactive molecules and functional materials. For researchers and professionals in drug development, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comprehensive, head-to-head comparison of the most common and viable synthetic routes to this compound, offering insights into the mechanistic nuances, practical experimental considerations, and a critical evaluation of each method's strengths and weaknesses.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formation of the α,β-unsaturated aldehyde moiety attached to a 2-fluorophenyl ring. The most established and practical methods for achieving this transformation are the Claisen-Schmidt condensation and the Wittig reaction. Additionally, this guide will explore the potential application of the Vilsmeier-Haack and Heck reactions as alternative, though less direct, synthetic pathways.
Route 1: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a classic and widely used method for the formation of α,β-unsaturated ketones and aldehydes.[1][2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens, such as 2-fluorobenzaldehyde, with an enolizable aldehyde or ketone, typically acetaldehyde in this case.
Reaction Mechanism
The reaction proceeds via an aldol condensation mechanism. A base, such as sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated this compound.
Caption: The Claisen-Schmidt condensation pathway to this compound.
Experimental Protocol
Materials:
-
2-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq.) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the stirred solution.
-
To this mixture, add acetaldehyde (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Summary
| Parameter | Value/Observation |
| Typical Yield | 60-80%[4] |
| Purity (post-purification) | >98% |
| Reaction Time | 4-6 hours |
| Scalability | Readily scalable |
| Atom Economy | Moderate |
| Reagent Toxicity | Acetaldehyde is volatile and flammable. NaOH is corrosive. |
| Purification | Vacuum distillation or column chromatography required. |
Route 2: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). For the synthesis of this compound, 2-fluorobenzaldehyde is reacted with the appropriate phosphorus ylide.
Reaction Mechanism
The reaction begins with the preparation of the phosphorus ylide, typically by treating a phosphonium salt with a strong base. The ylide then acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide as a byproduct.[7]
Caption: The Wittig reaction pathway for the synthesis of this compound.
Experimental Protocol
Materials:
-
(Triphenylphosphoranylidene)acetaldehyde or a suitable precursor phosphonium salt (e.g., (formylmethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
2-Fluorobenzaldehyde
-
Anhydrous solvent (e.g., THF, DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Ylide Preparation (if starting from phosphonium salt): In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often contaminated with triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel or by recrystallization.[3]
Data Summary
| Parameter | Value/Observation |
| Typical Yield | 50-70% |
| Purity (post-purification) | >98% |
| Reaction Time | 12-24 hours |
| Scalability | Scalable, but requires anhydrous conditions and strong bases. |
| Atom Economy | Low, due to the formation of triphenylphosphine oxide byproduct. |
| Reagent Toxicity | Strong bases like n-butyllithium are pyrophoric. Anhydrous solvents are required. |
| Purification | Separation from triphenylphosphine oxide can be challenging. |
Alternative Synthetic Routes: A Brief Outlook
While the Claisen-Schmidt condensation and the Wittig reaction represent the most direct and commonly employed methods, other modern synthetic strategies could potentially be adapted for the synthesis of this compound.
Route 3: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[8][9][10] A plausible, albeit multi-step, route to this compound could involve the Vilsmeier-Haack formylation of a suitable fluorobenzene derivative to introduce the aldehyde functionality, followed by a subsequent reaction to construct the α,β-unsaturated system. However, this approach is less direct and likely to be lower yielding compared to the more convergent Claisen-Schmidt and Wittig reactions.
Route 4: The Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[11][12][13] In principle, this compound could be synthesized via the Heck coupling of 2-fluoro-iodobenzene with acrolein. This method offers the potential for high stereoselectivity. However, the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving a high yield and preventing side reactions.
Head-to-Head Comparison and Concluding Remarks
| Feature | Claisen-Schmidt Condensation | Wittig Reaction | Vilsmeier-Haack Reaction (Hypothetical) | Heck Reaction (Hypothetical) |
| Starting Materials | 2-Fluorobenzaldehyde, Acetaldehyde | 2-Fluorobenzaldehyde, Phosphorus Ylide | Fluorobenzene derivative, Vilsmeier reagent | 2-Fluoro-iodobenzene, Acrolein |
| Key Reagents | Base (e.g., NaOH) | Strong base (e.g., n-BuLi) | POCl₃, DMF | Palladium catalyst, Ligand, Base |
| Reaction Conditions | Mild, aqueous or alcoholic media | Anhydrous, inert atmosphere | Anhydrous | Anhydrous, inert atmosphere |
| Yield | Good to Excellent (60-80%) | Moderate to Good (50-70%) | Likely lower due to multi-step nature | Variable, requires optimization |
| Atom Economy | Moderate | Low | Low | Moderate |
| Scalability | Excellent | Good, with safety precautions | Moderate | Good, but catalyst cost can be a factor |
| Ease of Purification | Relatively straightforward | Challenging (triphenylphosphine oxide removal) | Potentially complex | Requires removal of catalyst residues |
| Overall Assessment | Recommended: Simple, cost-effective, and scalable. | Viable Alternative: Good for specific applications, but less atom-economical and requires more stringent conditions. | Less Practical: Indirect and likely less efficient. | Potential for Development: Could offer good stereoselectivity but requires significant optimization. |
For most laboratory and industrial applications, the Claisen-Schmidt condensation emerges as the superior route for the synthesis of this compound. Its operational simplicity, use of readily available and inexpensive reagents, and high yields make it an attractive and economically viable choice.
The Wittig reaction , while a powerful tool in the synthetic chemist's arsenal, is hampered by its lower atom economy and the often-tedious purification process to remove the triphenylphosphine oxide byproduct. However, for specific applications where the stereochemical outcome is critical and can be controlled, it remains a valuable alternative.
The Vilsmeier-Haack and Heck reactions, while theoretically applicable, are less direct and would require significant development and optimization to be competitive with the more established methods for this particular target molecule.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of production, purity specifications, and available resources. This guide provides the foundational knowledge to make an informed decision and to successfully synthesize this compound for a wide range of scientific endeavors.
References
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- Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Journal UIN Jakarta. Accessed January 9, 2026.
- Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PMC - NIH. Accessed January 9, 2026.
- Vilsmeier-Haack Reaction. Cambridge University Press. Accessed January 9, 2026.
- Claisen-Schmidt Condensation. Wikipedia. Accessed January 9, 2026.
- Phosphorus ylide: Definition,6 types, synthesis, useful application. Chemistry Notes. Accessed January 9, 2026.
- Synthesis and Reactions of Stabilized Phosphorus Ylides. Bentham Science Publisher. Accessed January 9, 2026.
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Accessed January 9, 2026.
- The Wittig Reaction: Synthesis of Alkenes. Accessed January 9, 2026.
- Synthesis by Aldol and Related Condensation Reactions. Accessed January 9, 2026.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Accessed January 9, 2026.
- Heck Reaction. Organic Chemistry Portal. Accessed January 9, 2026.
- Production of cinnamaldehyde.
- Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications.
- 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts. Accessed January 9, 2026.
- Synthesis of Phosphorus Ylides Using 2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-N-phenylacetamide Derivatives.
- A Solvent Free Wittig Reaction. Accessed January 9, 2026.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Accessed January 9, 2026.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 9, 2026.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 9, 2026.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Accessed January 9, 2026.
- Heck Reaction. Chemistry LibreTexts. Accessed January 9, 2026.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Nrf2 Activation Assays: A Comparative Analysis Featuring 2-Fluorocinnamaldehyde
Introduction: The Challenge of Reproducibility with Electrophilic Nrf2 Activators
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making it a prime therapeutic target for a host of diseases rooted in these insults.[1][2] Small molecule activators of this pathway, particularly electrophilic compounds like cinnamaldehyde derivatives, hold immense promise. However, their reactive nature, while key to their mechanism, presents significant challenges to experimental reproducibility.
This guide provides a framework for robustly evaluating Nrf2 activators, using 2-Fluorocinnamaldehyde as a case study. We will dissect the critical experimental variables, compare its activity profile with established activators, and provide detailed, self-validating protocols to ensure that your findings are both accurate and reproducible. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice.
The Keap1-Nrf2 Signaling Pathway: A Primer on Electrophilic Activation
Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][3] Keap1 acts as an adaptor for an E3 ubiquitin ligase complex, which constantly targets Nrf2 for proteasomal degradation, keeping its levels low.
Electrophilic compounds, such as this compound, activate this pathway through a specific chemical interaction. Their electrophilic nature allows them to covalently modify highly reactive cysteine sensors on the Keap1 protein.[1][4] This modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2.[2] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This initiates the transcription of a broad suite of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[2][3]
Caption: The Keap1-Nrf2 signaling pathway and mechanism of electrophilic activation.
Comparative Analysis: Benchmarking Against Gold Standards
To rigorously assess the reproducibility and potency of a novel compound like this compound, it is essential to compare it against well-characterized Nrf2 activators. Sulforaphane (SFN) and tert-Butylhydroquinone (tBHQ) are industry-standard positive controls.[1] Their established potency provides a critical benchmark for validating your assay's performance.
| Compound | Common Assay Type | Typical Cell Line | Potency (EC50 or CD value) | Key Reproducibility Considerations |
| tert-Butylhydroquinone (tBHQ) | Nrf2/ARE-luciferase reporter | SH-SY5Y, HepG2 | ~0.6 - 25 µM[1] | Metabolically activated; activity can vary with cell metabolic state. |
| Sulforaphane (SFN) | ARE-luciferase reporter | THP-1, HepG2 | ~2 - 5 µM[1] | Unstable in solution; prepare fresh for each experiment. Prone to oxidation. |
| This compound | (Hypothetical) | HepG2, HaCaT | To be determined | Potential for off-target effects due to high reactivity. Check solubility and stability in media. |
| Dimethyl Fumarate (DMF) | Nrf2/ARE-luciferase reporter | Various | ~5 - 10 µM[1] | Cell-permeable prodrug, rapidly metabolized to active Monomethyl Fumarate (MMF).[5] |
Causality Behind Reproducibility Issues:
-
Chemical Instability: Compounds like SFN and other cinnamaldehydes are inherently reactive and can degrade in aqueous media or when exposed to light and air.[6] This leads to a decrease in effective concentration over the course of an experiment, causing significant variability. Self-validation: Always prepare stock solutions fresh and protect them from light. Run a time-course experiment to determine the stability window in your specific cell culture medium.
-
Solubility: Poor solubility can lead to inaccurate dosing and precipitation in culture wells, resulting in inconsistent cellular exposure.[6] Self-validation: Visually inspect compound dilutions under a microscope for precipitation. Perform a solubility test in your assay buffer or medium before beginning cell-based experiments.
-
Cell Line Variability: Different cell lines have varying levels of Keap1, Nrf2, and metabolic enzymes, which can dramatically alter the response to an activator. Self-validation: Characterize the baseline Nrf2 activity in your chosen cell line. If possible, confirm key results in a second, biologically relevant cell line.
-
Off-Target Effects: The high reactivity of electrophiles means they can modify proteins other than Keap1, potentially leading to cytotoxicity or activating other signaling pathways that confound results. Self-validation: Always run a concurrent cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed Nrf2 activation is not an artifact of cellular stress or death.
A Triad of Assays for Validating Nrf2 Activation
No single assay is sufficient to confirm Nrf2 activation. A self-validating approach requires a multi-pronged strategy that measures transcriptional activation, protein translocation, and downstream gene expression.
ARE-Luciferase Reporter Gene Assay
This is the workhorse for screening and quantifying a compound's ability to activate the Nrf2 transcriptional response.[7][8] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.
Caption: Workflow for the ARE-Luciferase Reporter Gene Assay.
Detailed Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to attach for 16-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls (tBHQ, SFN) in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium and add the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for an optimized duration (typically 16-24 hours) at 37°C and 5% CO₂.[7] The incubation time is critical; a shorter time might miss the peak response, while a longer time could introduce cytotoxicity.
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Remove the medium and lyse the cells according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System). Measure luminescence on a plate reader.
-
Data Analysis: Calculate the fold induction by normalizing the luminescence of treated wells to the average of the vehicle control wells. Plot the dose-response curve to determine the EC₅₀.
Western Blot for Nrf2 Nuclear Translocation
This assay provides direct visual evidence that Nrf2 is accumulating in the nucleus, a critical step for its function.[1] It validates the upstream mechanism suggested by the reporter assay.
Caption: Workflow for Nrf2 Nuclear Translocation Western Blot.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., SH-SY5Y) in 6-well plates. Treat with this compound, a positive control, and a vehicle control for a shorter duration (e.g., 2-6 hours) as nuclear translocation is an earlier event than maximal gene expression.[9]
-
Protein Quantification: Determine the protein concentration for both nuclear and cytoplasmic fractions using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with HRP-conjugated secondary antibody.
-
Crucial Controls: Co-probe the blot with an antibody for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to validate the purity of your fractions.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensity of Nrf2 in the nuclear fraction relative to the Lamin B1 loading control.
qPCR for Nrf2 Target Gene Expression
This assay confirms that the observed Nrf2 translocation and ARE-reporter activation translate into a functional biological outcome: the increased transcription of endogenous cytoprotective genes.[9]
Caption: Workflow for qPCR analysis of Nrf2 target genes.
Detailed Protocol:
-
Cell Treatment: Treat cells as in the reporter assay (12-24 hour incubation) to allow for sufficient mRNA accumulation.
-
RNA Isolation: Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol extraction. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from all samples using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target genes (e.g., NQO1, HMOX1), and your cDNA template.
-
Run the reaction on a real-time PCR instrument.
-
Crucial Controls: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.
-
-
Data Analysis: Normalize the cycle threshold (Ct) values of your target genes to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the fold change in gene expression using the delta-delta-Ct (ΔΔCt) method relative to the vehicle-treated control.
Synthesizing the Data: A Reproducibility Checklist
| Category | Checklist Item | Rationale for Reproducibility |
| Compound Management | Prepare fresh stock solutions for each experiment. | Electrophilic compounds can degrade in solution, altering the effective concentration.[6] |
| Verify solubility in culture medium. | Prevents compound precipitation and ensures consistent cell exposure. | |
| Protect from light and store appropriately. | Minimizes degradation from environmental factors.[6] | |
| Cell Culture | Use cells within a consistent, low passage number range. | High passage numbers can lead to genetic drift and altered phenotypes. |
| Maintain consistent seeding densities and confluency. | Cell density affects growth rate and metabolic state, influencing drug response. | |
| Routinely test for mycoplasma contamination. | Mycoplasma can alter cellular signaling and gene expression. | |
| Assay Execution | Include positive (SFN, tBHQ) and negative (vehicle) controls. | Benchmarks assay performance and establishes a baseline for comparison.[1] |
| Run a parallel cytotoxicity assay. | Distinguishes true Nrf2 activation from a general stress/toxic response. | |
| Use validated antibodies and primers. | Ensures specificity and reduces the likelihood of off-target detection. | |
| Data Analysis | Normalize data to appropriate controls (vehicle, loading controls). | Accounts for inter-well and inter-experiment variability. |
| Use appropriate statistical analysis. | Ensures that observed differences are statistically significant. | |
| Replicate experiments independently (at least n=3). | Confirms that the observed effect is not due to random chance. |
By adhering to this comparative and multi-assay framework, researchers can confidently assess the Nrf2-activating potential of this compound and other novel compounds, ensuring that their data is not only scientifically sound but also highly reproducible.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of Nrf2 Activity Following Degrader Treatment.
- National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway.
- BenchChem. (2025). Application Notes and Protocols for Studying the Nrf2 Pathway in Primary Neuronal Cultures.
- Springer. (n.d.). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway.
- BenchChem. (2025). Validating Nrf2 Activation: A Comparative Guide for Researchers.
- National Center for Biotechnology Information. (n.d.). Current Landscape of NRF2 Biomarkers in Clinical Trials.
- National Center for Biotechnology Information. (n.d.). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction.
- Cornell Flintbox. (2019). Cell-based Assay for NRF2 Activators & NRF2 Activator Scaffolds as Neuroprotective/Antioxidant Agents.
- springermedizin.de. (n.d.). A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure.
- Hindawi. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development.
- BenchChem. (2025). Investigating Nrf2 Activation In Vitro Using a Novel Compound.
- Maynooth University Research Archive Library. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorocinnamaldehyde
For researchers and scientists engaged in drug development and other advanced chemical applications, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-Fluorocinnamaldehyde, a valuable reagent in organic synthesis, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and scientific principles.
I. Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to understand the inherent risks associated with this compound. This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
These hazards underscore the necessity of treating this compound as a hazardous waste stream and ensuring it does not enter the regular trash or sanitary sewer systems.[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[5][6] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against splashes.[5] |
| Respiratory Protection | Fume Hood | All work with this compound, including waste consolidation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] |
III. Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste stream from cradle to grave. This involves proper segregation, containment, labeling, and transfer to a licensed waste disposal facility.
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and related halogenated organic waste.
-
Avoid Mixing: Never mix this compound waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers.[3] Incompatible materials can lead to dangerous reactions.
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[7]
-
-
Container Integrity: Use only sturdy, leak-proof containers that are chemically compatible with this compound. The original product container is often a suitable option if it is in good condition.
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This minimizes the release of vapors and prevents spills.[3]
-
Satellite Accumulation Area (SAA): Small quantities of waste can be accumulated in the laboratory in a designated SAA, which should be at or near the point of generation.[8]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3]
-
Storage Location: Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Ensure it is segregated from incompatible materials.
Empty containers that once held this compound must also be managed properly as they may retain hazardous residues.
-
Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[8]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated halogenated solvent waste container.[3][8]
-
Deface Label: After triple rinsing and air-drying, completely deface or remove the original product label.[3]
-
Final Disposal: The cleaned and defaced container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box). Consult your institution's specific guidelines.
-
Licensed Waste Vendor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for waste pickup.
-
Incineration: As a halogenated organic compound, the preferred disposal method for this compound is high-temperature incineration at a permitted facility.[9] This process effectively destroys the compound, minimizing its environmental impact.
-
Do Not Treat On-Site: While some aldehydes can be chemically deactivated, this is not recommended for this compound in a standard laboratory setting without specific protocols and verification methods.[10]
IV. Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section II.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the material.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound disposal.
VI. References
-
Airgas. (n.d.). Aldehyde Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Koch Color. (n.d.). Safety Data Sheet: Cinnamaldehyde. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Cinnamic aldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Carl ROTH. (2016, March 9). Safety Data Sheet: Cinnamaldehyde. Retrieved from [Link]
-
National Toxicology Program. (1989, December 14). Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Retrieved from [Link]
-
PubMed. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Retrieved from [Link]
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- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
